Tetraphenylethylene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,2-triphenylethenylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C26H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZUZNKTTIRERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060895 | |
| Record name | Tetraphenylethene | |
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Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly beige powder; [Acros Organics MSDS] | |
| Record name | Tetraphenylethylene | |
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CAS No. |
632-51-9 | |
| Record name | Tetraphenylethylene | |
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| Record name | Tetraphenylethylene | |
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| Record name | Tetraphenylethylene | |
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| Record name | Benzene, 1,1',1'',1'''-(1,2-ethenediylidene)tetrakis- | |
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| Record name | Tetraphenylethylene | |
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Foundational & Exploratory
The Luminescent World of TPE Derivatives: An In-depth Technical Guide to Aggregation-Induced Emission
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the phenomenon of Aggregation-Induced Emission (AIE) in Tetraphenylethylene (TPE) derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing the enhanced luminescence of these molecules in their aggregated state, a property that has garnered significant interest for applications in bio-imaging, chemical sensing, and materials science.
The Core Mechanism: Restriction of Intramolecular Rotation (RIR)
The central principle underpinning the AIE phenomenon in TPE derivatives is the Restriction of Intramolecular Rotation (RIR) .[1][2] In dilute solutions, TPE derivatives are typically non-emissive or weakly fluorescent. This is attributed to the dynamic rotational and vibrational motions of the multiple phenyl rings within the molecule.[3][4] These intramolecular motions provide non-radiative pathways for the dissipation of energy from the excited state, effectively quenching fluorescence.
Upon aggregation, induced by factors such as poor solvent addition or concentration, the TPE molecules are forced into close proximity. This physical constraint hinders the rotational freedom of the phenyl rings.[5][6] With the non-radiative decay channels blocked, the excited-state energy is instead released through radiative pathways, resulting in a significant enhancement of fluorescence emission.[3][6] This "turn-on" fluorescence is the hallmark of AIE. Other proposed mechanisms that contribute to or work in concert with RIR include the restriction of intramolecular vibrations (RIV) and J-aggregate formation.[1]
The following diagram illustrates the fundamental principle of the Restriction of Intramolecular Rotation (RIR) mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
The Synthesis of Functionalized Tetraphenylethylene for Advanced Sensing Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of tetraphenylethylene (TPE)-based fluorescent probes for a wide range of sensing applications. TPE and its derivatives are at the forefront of sensor development due to their unique aggregation-induced emission (AIE) properties, offering high sensitivity and selectivity for various analytes, including metal ions, anions, biomolecules, and volatile organic compounds. This document details the core synthetic methodologies, experimental protocols, and underlying signaling mechanisms, presenting quantitative data in a clear, comparative format to aid in the design and development of novel TPE-based sensors.
Core Synthetic Strategies for the this compound Scaffold
The foundation of any TPE-based sensor is the synthesis of the core TPE scaffold. The most prevalent and versatile method for constructing this sterically hindered alkene is the McMurry coupling reaction.
McMurry Coupling Reaction
The McMurry reaction involves the reductive coupling of two ketone molecules using a low-valent titanium species, typically generated in situ from TiCl₄ and a reducing agent like zinc powder.
Experimental Protocol: Synthesis of this compound (TPE)
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the flask, add zinc powder (4.0 eq) and freshly distilled, dry tetrahydrofuran (B95107) (THF). The use of dry THF is critical for the success of the reaction.[1]
-
Formation of Low-Valent Titanium: The flask is cooled to 0 °C in an ice bath. Titanium tetrachloride (TiCl₄, 2.0 eq) is added dropwise to the stirred suspension. The mixture is then allowed to warm to room temperature and refluxed for 2 hours. The color of the solution should turn from yellow to black, indicating the formation of the active low-valent titanium species.
-
Coupling Reaction: A solution of benzophenone (B1666685) (1.0 eq) in dry THF is added to the reaction mixture. The reaction is then refluxed for 12-16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl. The mixture is extracted with dichloromethane (B109758) (DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford pure this compound as a white solid.
Functionalization of the this compound Core
The versatility of TPE as a sensing platform stems from the ease with which its phenyl rings can be functionalized with various recognition moieties. Common strategies include bromination followed by cross-coupling reactions or the use of pre-functionalized starting materials in the McMurry coupling.
Bromination of the TPE Core
A common first step for functionalization is the electrophilic bromination of the TPE core, typically at the para-positions of the phenyl rings, yielding tetra(4-bromophenyl)ethylene.
Experimental Protocol: Synthesis of Tetra(4-bromophenyl)ethylene
-
Reaction Setup: this compound is dissolved in dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Glacial acetic acid is added, followed by the dropwise addition of bromine (4.0-4.5 eq) at room temperature.[1]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Work-up and Purification: The reaction mixture is washed with cold water to remove unreacted bromine and acetic acid. The resulting precipitate is collected by filtration and washed with ethanol (B145695) and water to yield tetra(4-bromophenyl)ethylene as a white solid.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The bromo-functionalized TPE core is a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.
Suzuki coupling is a powerful method for forming carbon-carbon bonds between the bromo-TPE and a boronic acid or ester derivative. This is widely used to introduce aryl, heteroaryl, or vinyl groups that can serve as recognition sites or modulate the electronic properties of the TPE core.
Experimental Protocol: Suzuki Coupling for Thiophene Functionalization
-
Reaction Setup: Tetra(4-bromophenyl)ethylene, thiophene-2-boronic acid (4.4 eq), and a base such as potassium carbonate (K₂CO₃, 8.0 eq) are added to a Schlenk flask containing a mixture of toluene, ethanol, and water.
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.[1]
-
Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), is added under the inert atmosphere.
-
Reaction: The mixture is heated to reflux and stirred for 24-48 hours.
-
Work-up and Purification: After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield the thiophene-functionalized TPE.[1]
Sonogashira coupling is employed to introduce alkyne functionalities onto the TPE core, which are valuable for further modification via "click chemistry" or for direct use in sensing applications.
Experimental Protocol: Sonogashira Coupling of Bromo-TPE
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, tetra(4-bromophenyl)ethylene, a terminal alkyne (e.g., trimethylsilylacetylene, 4.4 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5-10 mol%), and a copper(I) co-catalyst (e.g., CuI, 10-20 mol%) are dissolved in a mixture of dry THF and an amine base like triethylamine (B128534) (TEA).
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is purified by column chromatography. If a silyl-protected alkyne was used, a deprotection step (e.g., with K₂CO₃ in methanol) is required.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry," particularly the CuAAC reaction, is a highly efficient and specific method for conjugating azide-functionalized molecules to alkyne-functionalized TPEs (or vice versa). This is extremely useful for attaching complex biomolecules or specific recognition units.
Experimental Protocol: CuAAC on an Alkyne-Functionalized TPE
-
Reaction Setup: The alkyne-functionalized TPE and an azide-containing molecule (1.0-1.2 eq) are dissolved in a suitable solvent system, often a mixture of t-butanol and water.
-
Catalyst Preparation: A fresh solution of sodium ascorbate (B8700270) (0.2-0.5 eq) in water is prepared. A solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) in water is also prepared.
-
Reaction: The sodium ascorbate solution is added to the reaction mixture, followed by the copper sulfate solution. The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Synthesis of Boronic Acid Functionalized TPE
TPE derivatives functionalized with boronic acids are particularly useful for the detection of saccharides, such as glucose.
Experimental Protocol: Synthesis of a Boronic Acid-Functionalized TPE
-
Synthesis of a Bromo-TPE Precursor with a Linker: A TPE derivative with a bromoalkyl or similar reactive group is synthesized.
-
Reaction with a Boronic Acid Precursor: The bromo-TPE is reacted with a protected boronic acid species, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, under basic conditions (e.g., using K₂CO₃ in DMF).
-
Deprotection: The boronate ester is hydrolyzed to the boronic acid using an acidic workup or other standard deprotection methods.
-
Purification: The final product is purified by chromatography or recrystallization.
Signaling Mechanisms of TPE-Based Sensors
The sensing capabilities of functionalized TPEs are primarily based on changes in their fluorescence emission upon interaction with an analyte. The AIE phenomenon is central to this, where the TPE derivative is non-emissive in solution but becomes highly fluorescent upon aggregation. The interaction with an analyte can either induce or disrupt this aggregation, leading to a "turn-on" or "turn-off" response. Two key electronic processes govern these changes: Photo-induced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
Photo-induced Electron Transfer (PET)
In a PET-based sensor, the TPE core (the fluorophore) is linked to a recognition unit that can act as an electron donor or acceptor. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer to or from the recognition unit, a non-radiative process that quenches fluorescence. Upon binding of the analyte to the recognition unit, the electron transfer process is inhibited, "turning on" the fluorescence.
Caption: Photo-induced Electron Transfer (PET) signaling mechanism.
Intramolecular Charge Transfer (ICT)
ICT-based sensors typically consist of an electron-donating group and an electron-accepting group attached to the TPE core. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this ICT state are highly sensitive to the local environment. Analyte binding can alter the electronic properties of the donor or acceptor, leading to a change in the emission wavelength or intensity.
Caption: Intramolecular Charge Transfer (ICT) signaling mechanism.
Experimental Workflow for TPE-Based Fluorescent Sensing
A typical workflow for utilizing a functionalized TPE probe for sensing an analyte involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for fluorescent sensing.
Quantitative Data for TPE-Based Sensors
The performance of a fluorescent sensor is characterized by several key parameters. The following tables summarize representative quantitative data for various functionalized TPE sensors, categorized by the type of analyte they detect.
Table 1: TPE-Based Sensors for Metal Ion Detection
| Functional Group | Analyte | Detection Limit (LOD) | Quantum Yield (Φ) | Response Time | Signaling Mechanism | Reference |
| Methylene hydrazine (B178648) carbothioamide | Hg²⁺ | 0.183 µg/mL | 2.26% | < 1 min | Turn-off (Static Quenching) | [2][3] |
| Methylene hydrazine carbothioamide | Ag⁺ | 0.238 µg/mL | 2.26% | < 1 min | Turn-off (Static Quenching) | [2][3] |
| Quinolinium salts | Hg²⁺ | 71.8 nM | - | - | Turn-on | [4][5] |
| Pyridinyl | Cr³⁺, Fe³⁺, Al³⁺ | - | - | - | Ratiometric | [6] |
| Carboxylic acid (in HOF) | Al³⁺ | - | - | - | Turn-on | [7] |
Table 2: TPE-Based Sensors for Anion Detection
| Functional Group | Analyte | Detection Limit (LOD) | Quantum Yield (Φ) | Response Time | Signaling Mechanism | Reference |
| Dimethylformamidine | PO₄³⁻ | 65.6 nM | - | < 1 min | Turn-on (AIE) | [8] |
| Quinolinium salts | I⁻ | 22.6 nM | - | - | Turn-off | [4][5] |
Table 3: TPE-Based Sensors for Organic Molecules
| Functional Group | Analyte | Detection Limit (LOD) | Quenching Efficiency | Response Time | Signaling Mechanism | Reference |
| Thiophene | Nitroaromatics | 1.0 nM | >95% for Nitrobenzene | Fast | Turn-off (PET) | [9] |
| Polydimethylsiloxane | Nitrobenzene | - | ~53% after 10 min | - | Turn-off | [10][11] |
| Boronic Acid | Glucose | - | - | - | Turn-on/Ratiometric | [12][13][14] |
Conclusion
Functionalized this compound derivatives represent a powerful and versatile class of fluorescent probes. Their inherent AIE characteristics, coupled with the synthetic accessibility of the TPE core and the ease of introducing a wide array of functional groups, make them highly adaptable for the detection of a diverse range of analytes. This guide has provided a foundational understanding of the key synthetic methodologies, experimental protocols, and signaling mechanisms that underpin the design and application of TPE-based sensors. The presented quantitative data highlights their high sensitivity and selectivity, underscoring their potential for significant contributions to fields ranging from environmental monitoring and clinical diagnostics to drug discovery and materials science. Further research into novel functionalization strategies and the development of TPE-based sensor arrays will undoubtedly continue to expand the scope and impact of this remarkable class of molecules.
References
- 1. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 5. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pyridinyl-functionalized this compound fluorogen for specific sensing of trivalent cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A this compound-based aggregation-induced emission sensor: Ultrasensitive "turn-on" fluorescent sensing for phosphate anion in pure water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Unexpected Fluorescence Emission Behaviors of this compound-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Photophysical Intricacies of Novel Tetraphenylethylene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core photophysical properties of novel tetraphenylethylene (TPE) derivatives, a class of molecules at the forefront of advanced material science and biomedical applications. Renowned for their unique aggregation-induced emission (AIE) characteristics, these compounds offer unprecedented opportunities in the development of fluorescent probes, diagnostic tools, and therapeutic agents. This document provides a comprehensive overview of their quantitative photophysical data, detailed experimental protocols for their characterization, and visual representations of the underlying mechanisms and workflows.
Core Concepts: Aggregation-Induced Emission (AIE)
This compound and its derivatives are archetypal examples of AIE luminogens (AIEgens). Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIEgens exhibit enhanced fluorescence emission upon aggregation.[1][2] This remarkable phenomenon is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state.[2][3] In dilute solutions, the phenyl rings of TPE derivatives undergo active intramolecular rotations, providing a non-radiative pathway for the excited state to decay, thus resulting in weak or no fluorescence.[4] Upon aggregation, these intramolecular rotations are physically hindered, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, leading to strong fluorescence emission.[1][4]
Quantitative Photophysical Data
The photophysical properties of TPE derivatives are highly tunable through synthetic modifications. The introduction of different functional groups can significantly alter their absorption and emission characteristics, as well as their quantum yields. The following tables summarize key photophysical data for a selection of novel TPE derivatives.
| Derivative Name/Identifier | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) (%) | Reference |
| TPE-3OH-FLA | Solution | - | Blue-green emission | - | - | [5] |
| Thiophene-substituted TPE (THTPE) | 90% H₂O/THF | 360 (excitation) | 519 | 159 | - | [4][6] |
| TPE-4Py | THF (10 μM) | 360 (excitation) | - | - | - | [7] |
| TPE-4Bz | THF (10 μM) | 347 (excitation) | - | - | - | [7] |
| TPE | THF/H₂O (f_w < 70%) | 280 (excitation) | ~380 | ~100 | - | [8] |
| TPE | THF/H₂O (f_w > 80%) | 280 (excitation) | ~475 | ~195 | - | [8] |
| TPE-NS-Na | Solution | - | - | - | 0.5 | |
| TPE-NS-Na | Solid State | - | - | - | 12 | |
| TPE-4S-Na | Emulsion (dissolved) | - | - | - | 0.5 | |
| TPE-4S-Na | Emulsion (dried) | - | - | - | 20.2 | |
| TPE-o-carborane star-shaped molecule | Solid State | - | - | - | 62 | [9] |
| n-TPE | THF (10 μM) | 362 | ~430 | ~68 | - | [3] |
| n-TPE-AP-PDMS | THF (10 μM) | 362 | ~430 | ~68 | - | [3] |
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of TPE derivatives is crucial for their development and application. This section provides detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) at which a TPE derivative absorbs light.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., THF, Dichloromethane, spectroscopic grade)
-
TPE derivative sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the TPE derivative in the chosen solvent at a known concentration (e.g., 1 mM). From the stock solution, prepare a dilute solution (e.g., 10 µM) in a volumetric flask.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorption from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
Fluorescence Spectroscopy
Objective: To determine the emission spectrum of a TPE derivative.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent of choice
-
TPE derivative solution (prepared as in 3.1)
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum. Set the excitation and emission slit widths (e.g., 5 nm).
-
Blank Measurement: Record an emission spectrum of the pure solvent to identify any potential background fluorescence or Raman scattering peaks.
-
Sample Measurement: Place the cuvette containing the TPE derivative solution in the fluorometer.
-
Data Acquisition: Scan the emission wavelengths over a range that is longer than the excitation wavelength (e.g., if λ_ex = 360 nm, scan from 370 nm to 800 nm). The wavelength at the peak of the emission spectrum is the emission maximum (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To quantify the efficiency of the fluorescence process.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
TPE derivative solution
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Prepare a Series of Solutions: Prepare a series of five to six dilute solutions of both the TPE derivative (sample) and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using the fluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength and instrument settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The data should yield straight lines that pass through the origin.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_F,std is the known quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex processes involved in the photophysics of TPE derivatives. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: The mechanism of Aggregation-Induced Emission (AIE) in TPE derivatives.
Caption: Experimental workflow for the photophysical characterization of TPE derivatives.
Caption: A potential signaling pathway for a TPE-based drug delivery system.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Development of this compound-based fluorescent oligosaccharide probes for detection of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Determination of Quantum Yields [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling the Core of Restricted Intramolecular Rotation in Tetraphenylethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the phenomenon of restricted intramolecular rotation (RIR) in tetraphenylethylene (TPE) and its central role in the mechanism of aggregation-induced emission (AIE). TPE and its derivatives are archetypal AIE luminogens (AIEgens), materials that are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2] This unique property, a direct consequence of RIR, has positioned TPE-based materials at the forefront of advancements in bioimaging, chemical sensing, and optoelectronics.[1][3] This guide will delve into the fundamental principles of RIR, present key quantitative data, detail experimental protocols for its investigation, and provide visual representations of the underlying processes.
The Core Mechanism: From Free Rotation to Radiative Decay
In dilute solutions, TPE molecules exist in a propeller-shaped conformation where the four peripheral phenyl rings can undergo active intramolecular rotations and vibrations around the single bonds connecting them to the central ethylene (B1197577) core.[2][4] Upon photoexcitation, these low-frequency rotational motions provide efficient non-radiative decay pathways for the excited state, leading to the dissipation of energy as heat rather than light, and thus, the molecules are non-luminescent.[2][3]
The phenomenon of AIE is triggered when these molecules aggregate in a poor solvent or in the solid state. In the aggregated state, the physical constraint imposed by neighboring molecules severely restricts the intramolecular rotation of the phenyl rings.[3][4] This "locking" of the molecular conformation effectively blocks the non-radiative decay channels.[2] With the primary non-radiative pathway obstructed, the excited-state energy is channeled into a radiative decay pathway, resulting in a dramatic increase in fluorescence intensity.[2][3] This process, known as the restriction of intramolecular motion (RIM), with RIR being the dominant mechanism for TPE, is the cornerstone of the AIE effect.[3][4]
Computational studies have provided deeper insights into the excited-state dynamics of TPE. Upon photoexcitation, the molecule undergoes a significant lengthening of the central ethylenic bond within femtoseconds, followed by a twisting motion.[5][6] In solution, this twisting, coupled with the torsional dynamics of the phenyl rings, facilitates rapid non-radiative decay back to the ground state.[5] In the aggregated state, these motions are hindered, stabilizing the excited state and promoting fluorescence.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on TPE and its derivatives, illustrating the impact of RIR on their photophysical properties.
Table 1: Photophysical Properties of TPE in Different States
| Property | Dilute Solution (e.g., THF) | Aggregated State (e.g., THF/Water mixture) | Reference(s) |
| Fluorescence Quantum Yield (ΦF) | Very low (~0.1%) | High (can approach 100%) | [7][8] |
| Excited-State Lifetime (τ) | Picoseconds to nanoseconds | Nanoseconds to tens of nanoseconds | [5] |
| Emission Maximum (λem) | ~410 nm (weak) | ~444 nm (strong) | [4] |
Table 2: Influence of Structural Modification on AIE Properties of TPE Derivatives
| TPE Derivative | Modification | Fluorescence in Solution | AIE Activity | Rationale | Reference(s) |
| TPE-4oM | Ortho-methyl groups on phenyl rings | Strong | Moderate AEE | Steric hindrance from ortho-substituents pre-restricts phenyl ring rotation even in solution. | [7] |
| TPE-4mM | Meta-methyl groups on phenyl rings | Very Weak | Strong AIE | Methyl groups in meta-position have minimal impact on phenyl ring rotation in solution. | [7] |
| sl-TTE | Two thiophene (B33073) rings locked by a covalent bond | Weak | AIE and ACQ properties | Partial restriction of intramolecular motion. | [4] |
| fl-TTE | All four thiophene rings locked into a planar structure | Strong | ACQ | The planar structure promotes π–π stacking, leading to aggregation-caused quenching. | [4] |
(Note: AEE stands for Aggregation-Enhanced Emission; ACQ stands for Aggregation-Caused Quenching; TTE is tetrathienylethene, a TPE analogue)
Experimental Protocols
The investigation of RIR and AIE in TPE derivatives involves a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Induction and Characterization of Aggregation-Induced Emission
Objective: To induce the aggregation of a TPE derivative and quantify the resulting change in fluorescence.
Materials:
-
TPE derivative stock solution (e.g., 1 mM in a "good" solvent like THF)
-
"Poor" solvent (e.g., deionized water)
-
Volumetric flasks and precision pipettes
-
Fluorometer with quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solvent Mixtures: Prepare a series of solutions with varying fractions of the poor solvent (e.g., water fractions, fw, from 0% to 99% in THF).[3]
-
Sample Preparation: To each vial containing a specific solvent mixture, add a small aliquot of the TPE derivative stock solution to achieve a final concentration of approximately 10 µM. Gently vortex the mixtures and allow them to equilibrate for at least 30 minutes.[3]
-
UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the TPE derivative in the pure "good" solvent to determine the absorption maximum (λabs).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.[3]
-
Record the fluorescence emission spectrum for each sample across the expected emission range.[3]
-
Plot the maximum fluorescence intensity versus the water fraction (fw). A significant increase in fluorescence intensity at higher fw is indicative of AIE.[3]
-
-
Quantum Yield Determination: Determine the fluorescence quantum yield in both the pure good solvent and in the aggregated state using a standard reference dye (e.g., quinine (B1679958) sulfate).
Protocol 2: Time-Resolved Fluorescence Spectroscopy
Objective: To measure the excited-state lifetime of the TPE derivative in solution and in the aggregated state to understand the dynamics of radiative and non-radiative decay.
Materials:
-
TPE derivative solutions (in pure good solvent and in an aggregated state)
-
Time-correlated single-photon counting (TCSPC) system or a streak camera
-
Pulsed laser source for excitation (e.g., a picosecond diode laser)
Procedure:
-
Instrument Setup: Configure the TCSPC system with the appropriate excitation wavelength and emission wavelength filters.
-
Data Acquisition:
-
Excite the sample with the pulsed laser.
-
Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.
-
-
Data Analysis:
-
Fit the fluorescence decay curve to a single or multi-exponential decay model to extract the excited-state lifetime(s) (τ).
-
Compare the lifetimes in the dissolved and aggregated states. A longer lifetime in the aggregated state indicates the suppression of non-radiative decay pathways due to RIR.
-
Protocol 3: Computational Modeling
Objective: To theoretically investigate the rotational energy barriers and excited-state dynamics of TPE derivatives.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages
Procedure:
-
Geometry Optimization: Perform geometry optimization of the TPE derivative in both the ground state (S0) and the first excited state (S1) using density functional theory (DFT) or time-dependent DFT (TD-DFT).
-
Potential Energy Surface Scan:
-
Define the dihedral angle corresponding to the rotation of a phenyl ring as the reaction coordinate.
-
Perform a relaxed potential energy surface scan by systematically changing this dihedral angle and calculating the energy at each point in both the S0 and S1 states.
-
The energy difference between the minimum and maximum points on the potential energy curve in the S1 state provides the rotational energy barrier.
-
-
Excited-State Dynamics Simulation:
-
Perform non-adiabatic molecular dynamics simulations (e.g., trajectory surface hopping) to simulate the deactivation pathways of the excited state.[7][9]
-
Analyze the trajectories to identify the key intramolecular motions (e.g., phenyl ring rotation, ethylenic bond twisting) that lead to non-radiative decay.[5][6]
-
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows related to the restricted intramolecular rotation in TPE.
References
- 1. mdpi.com [mdpi.com]
- 2. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrafast excited-state dynamics of this compound studied by semiclassical simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular anchors in the solid state: Restriction of intramolecular rotation boosts emission efficiency of luminogen aggregates to unity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis of Water-Soluble Tetraphenylethylene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of water-soluble tetraphenylethylene (TPE) derivatives. TPE and its derivatives are a prominent class of molecules exhibiting aggregation-induced emission (AIE), a phenomenon where they become highly fluorescent in an aggregated state.[1] This unique property, coupled with their tunable photophysical characteristics, makes them ideal candidates for various biomedical applications, including bioimaging, drug delivery, and photodynamic therapy (PDT).[2] However, the inherent hydrophobicity of the TPE core often limits its direct use in aqueous biological environments. This guide details established methodologies to overcome this limitation by introducing water-solubilizing moieties, thereby enabling their full potential in biomedical research and drug development.
Core Synthesis Strategies and Experimental Protocols
The hydrophobicity of the TPE scaffold necessitates chemical modification to render it soluble in aqueous media. The primary strategies involve the introduction of ionic (anionic or cationic) or non-ionic hydrophilic groups to the peripheral phenyl rings of the TPE core.
Anionic Water-Soluble TPE Derivatives: Sulfonation
Sulfonation is a widely employed method to introduce negatively charged sulfonate groups (-SO₃⁻), significantly enhancing water solubility. The following protocol is a general method adapted from the sulfonation of similar aromatic structures and can be applied to this compound.
Experimental Protocol: Synthesis of Tetrakis(4-sulfonatophenyl)ethylene Sodium Salt
-
Sulfonation: In a round-bottom flask, dissolve this compound (1.0 g) in concentrated sulfuric acid (20 mL). Heat the mixture at 100°C for 24 hours with constant stirring. The reaction progress can be monitored by taking small aliquots, neutralizing them, and checking for water solubility.[3]
-
Neutralization: After cooling to room temperature, the reaction mixture is poured slowly into a beaker of ice-cold water (200 mL) with vigorous stirring. A precipitate will form.
-
Purification: The precipitate is collected by filtration and washed with cold water until the washings are neutral. The crude product is then dissolved in a minimum amount of hot water and neutralized with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is 7.[3]
-
Isolation: The product is precipitated by the addition of ethanol (B145695) or acetone. The resulting solid is collected by filtration, washed with ethanol, and dried under vacuum to yield the tetrasodium (B8768297) salt of tetrakis(4-sulfonatophenyl)ethylene as a white or off-white solid.
Cationic Water-Soluble TPE Derivatives: Quaternization of Amines
Introducing positively charged quaternary ammonium (B1175870) groups is another effective strategy for water solubilization. This is typically a two-step process involving the synthesis of an amine-functionalized TPE followed by quaternization.
Experimental Protocol: Synthesis of Tetrakis(4-(N,N,N-trimethylammonium)phenyl)ethylene Tetraiodide
-
Synthesis of Amine-Functionalized TPE: Synthesize tetrakis(4-aminophenyl)ethylene from tetrakis(4-bromophenyl)ethylene via a palladium-catalyzed Buchwald-Hartwig amination reaction with a suitable amine source (e.g., benzophenone (B1666685) imine followed by hydrolysis).
-
Quaternization: Dissolve the amine-functionalized TPE (1.0 g) in a suitable solvent such as methanol (B129727) or THF. Add an excess of methyl iodide (e.g., 5-10 equivalents per amino group). The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 24-48 hours.[4] The progress of the reaction can be monitored by TLC or NMR.
-
Isolation: The quaternized product, which is typically insoluble in the reaction solvent, will precipitate out. The solid is collected by filtration, washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted methyl iodide, and finally dried under vacuum.
Non-ionic Water-Soluble TPE Derivatives: PEGylation
Poly(ethylene glycol) (PEG) chains can be attached to the TPE core to impart water solubility and improve biocompatibility. This is often achieved through Williamson ether synthesis or click chemistry.
Experimental Protocol: Synthesis of PEGylated this compound
-
Synthesis of Hydroxylated TPE: Prepare a TPE derivative with hydroxyl groups on the phenyl rings, for example, tetrakis(4-hydroxyphenyl)ethylene. This can be synthesized via McMurry coupling of 4,4'-dihydroxybenzophenone.
-
PEGylation: In a flame-dried flask under an inert atmosphere, dissolve the hydroxylated TPE (1.0 g) in anhydrous DMF or THF. Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the hydroxyl groups. To this mixture, add a solution of monomethoxy-PEG-tosylate or monomethoxy-PEG-mesylate (mPEG-OTs or mPEG-OMs) in the same solvent. The reaction is typically stirred at an elevated temperature (e.g., 60-80°C) for 24-48 hours.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel or by precipitation from a suitable solvent system to yield the PEGylated TPE derivative.
Quantitative Data on Water-Soluble TPE Derivatives
The photophysical properties of water-soluble TPE derivatives are crucial for their application as fluorescent probes and imaging agents. The following tables summarize key quantitative data from the literature.
| Derivative Type | Compound | Solvent | Quantum Yield (Φ_F) | Reference |
| Anionic (Sulfonated) | Tetrakis(4-sulfonatophenyl)ethylene | Water/THF (1:99 v/v) | 0.35 | [6] |
| Tetrakis(4-sulfonatophenyl)ethylene | Solid State | 0.42 | [6] | |
| Cationic (Quaternary Ammonium) | TPE-Py+ | Water | Aggregated, Emissive | [7] |
| TPE-(CH₂NMe₃⁺)₄ | Water | 0.08 | [7] | |
| Non-ionic (PEGylated) | TPE-PEG macrocycle (p2) | THF | 0.02 | [5] |
| TPE-PEG macrocycle (p2) | THF/H₂O (1:99 v/v) | 0.45 | [5] | |
| TPE-PEG macrocycle (m2) | THF | 0.03 | [5] | |
| TPE-PEG macrocycle (m2) | THF/H₂O (1:99 v/v) | 0.50 | [5] |
Table 1: Fluorescence Quantum Yields of Selected Water-Soluble TPE Derivatives.
| Synthesis Strategy | Starting Material | Product | Yield (%) | Reference |
| Bromination & Suzuki Coupling | This compound | Tetrakis(4-bromophenyl)ethylene | 90 | [8] |
| Tetrakis(4-bromophenyl)ethylene | Tetrathiophene-substituted TPE | 30 | [8] | |
| McMurry Coupling & Condensation | Benzophenone & 4-aminobenzophenone | 4-amino TPE | - | [2] |
| 4-amino TPE & Sebacic acid | TPE-sebacic acid conjugate | 70-72 | [2] |
Table 2: Reaction Yields for Key Synthetic Steps in the Preparation of Functionalized TPE Derivatives.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental workflows is critical for the effective application of water-soluble TPE derivatives. The following diagrams, generated using the DOT language, illustrate key processes.
Caption: Mechanism of Reactive Oxygen Species (ROS) generation in Photodynamic Therapy (PDT).
Caption: Workflow of Aggregation-Induced Emission (AIE) based sensing.
Caption: Cellular uptake and imaging workflow for fluorescent TPE probes.
Conclusion and Future Perspectives
The synthesis of water-soluble this compound derivatives has unlocked their vast potential in biomedical research and development. By employing strategies such as sulfonation, quaternization, and PEGylation, researchers can effectively tailor the properties of these AIE-active molecules for specific applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists aiming to design and synthesize novel TPE-based probes and therapeutic agents. The visualization of key mechanisms and workflows further aids in the conceptualization and implementation of experiments. Future research in this field will likely focus on the development of multi-functional TPE derivatives that combine diagnostic and therapeutic modalities (theranostics), as well as the creation of stimuli-responsive systems for targeted drug delivery and release. The continued exploration of the unique photophysical properties of water-soluble TPEs promises to yield innovative solutions for pressing challenges in medicine and biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Flower-like superstructures of AIE-active this compound through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical Calculation of Tetraphenylethylene (TPE) Electronic Structure
This compound (TPE) is a canonical example of a molecule exhibiting aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. This property has led to the development of TPE-based materials for applications in optoelectronics, fluorescent probes, and biosensors.[1][2][3] Understanding the electronic structure of TPE is paramount to rationally designing new AIE-active molecules (AIEgens). This technical guide details the theoretical methodologies used to investigate TPE's electronic structure and the mechanistic insights gained from these calculations.
Theoretical Methodologies for Electronic Structure Calculation
The electronic properties of TPE and its derivatives are primarily investigated using quantum mechanical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for studying the ground and excited states, respectively.[4][5]
Experimental Protocols (Computational Details):
-
Ground State Geometry Optimization: The molecular structure in the ground state (S₀) is typically optimized using DFT methods. Common functional/basis set combinations include B3LYP/6-31G(d) and M06-2X/6-311G(d).[1][2][6][7] The choice of functional is crucial, and M06-2X is often selected for its robust performance with non-covalent interactions, which are important in the aggregated state.
-
Excited State Calculations: The properties of the excited states (e.g., S₁, T₁) are calculated using TD-DFT.[5] This provides information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions. For more complex situations, such as studying conical intersections and non-adiabatic dynamics, multireference methods like CASPT2 and semiempirical methods like OM2/MRCI are employed.[8][9]
-
Solvent Effects: To simulate the solution phase, the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), is often incorporated into the calculations.[5]
-
Aggregate Modeling: The AIE effect is studied by modeling TPE aggregates. This can be done through Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, where a central TPE molecule is treated with a high level of theory (QM) and the surrounding environment is treated with a lower-level molecular mechanics force field.[5] Dimer and larger cluster calculations are also performed to understand intermolecular interactions.[10]
A typical computational workflow for investigating the electronic structure and AIE mechanism of a TPE derivative is illustrated below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-doped OLEDs based on this compound phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]
- 5. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the working mechanism of aggregation-induced emission of this compound derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Aggregation-Induced Emission (AIE): From Discovery to Application
An in-depth technical guide or whitepaper on the core of aggregation-induced emission.
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The phenomenon of Aggregation-Induced Emission (AIE) represents a significant paradigm shift in the field of luminescent materials. Conventionally, the aggregation of fluorescent molecules, or fluorophores, is known to quench light emission, a process termed Aggregation-Caused Quenching (ACQ).[1] However, AIE luminogens (AIEgens) defy this textbook knowledge, exhibiting weak to no emission when molecularly dissolved but strong luminescence upon aggregation in poor solvents or in the solid state.[2] This unique "turn-on" fluorescence provides a powerful tool for various high-tech applications, including diagnostics, bio-imaging, and drug delivery, by offering high signal-to-noise ratios and superior photostability.[3][1]
This guide provides a comprehensive technical overview of the discovery, history, and core principles of AIE. It details the underlying mechanisms, presents key quantitative data, outlines experimental protocols for AIEgen characterization, and explores its relevance in the context of drug development.
Discovery and Historical Perspective
The concept of AIE was first coined in 2001 by the research group of Professor Ben Zhong Tang.[4][5] They observed that a series of silole derivatives were non-emissive in dilute solutions but became highly luminescent when aggregated in concentrated solutions or as thin films.[5] This discovery was a direct challenge to the widely accepted ACQ effect, which had long been a limiting factor in the practical application of luminescent materials in the solid state.[4]
While the term "AIE" was introduced in 2001, earlier observations of similar phenomena existed long before the concept was formally defined.[6] For instance, fluorescence enhancement of certain dyes upon rigidification in viscous media or through J-aggregate formation was studied throughout the 20th century.[6][7] Molecules like tetraphenylethylene (TPE), now a classic AIEgen, and various stilbene (B7821643) derivatives were noted for their solid-state fluorescence in OLED research during the 1990s.[6] Furthermore, cyanine (B1664457) dyes used as molecular probes in nucleic acid research demonstrated significant fluorescence enhancement upon intercalation into DNA, a process that restricts their molecular motion.[6] However, it was Tang's systematic investigation and mechanistic elucidation that unified these observations and established AIE as a distinct and vibrant field of research.[4][8] Since 2001, AIE research has grown exponentially, becoming one of the most active frontiers in chemistry and materials science.[9]
The Core Mechanism: Restriction of Intramolecular Motion (RIM)
The primary mechanism accepted for the AIE phenomenon is the Restriction of Intramolecular Motion (RIM). AIEgens typically possess propeller-shaped, sterically hindered structures that can undergo low-frequency rotational or vibrational motions in their excited state when dissolved in a good solvent.[3][10] These motions act as non-radiative decay pathways, effectively dissipating the absorbed energy as heat and thus quenching fluorescence.[9][10]
When the AIEgens aggregate, for instance, by adding a poor solvent (e.g., water) to a solution in a good solvent (e.g., THF), or in the solid state, these intramolecular motions are physically constrained. The steric hindrance from neighboring molecules blocks the non-radiative decay channels.[10] This blockage forces the excited-state energy to be released through radiative pathways, resulting in a strong fluorescence emission.[11] The RIM mechanism can be further categorized into two main processes:
-
Restriction of Intramolecular Rotation (RIR): This is the dominant process for many archetypal AIEgens like tetraphenylethene (TPE) and hexaphenylsilole (HPS).[9][12] In solution, the phenyl rings of these molecules rotate freely, dissipating energy. In the aggregate state, this rotation is hindered, activating the radiative decay channel.[9]
-
Restriction of Intramolecular Vibration (RIV): For some AIEgens that lack freely rotatable parts, the AIE effect is attributed to the suppression of low-frequency vibrations upon aggregation.[9][13]
Other mechanisms have also been proposed to contribute to or explain the AIE phenomenon in specific systems, including J-aggregate formation, suppression of twisted intramolecular charge transfer (TICT), E/Z isomerization, and excited-state intramolecular proton transfer (ESIPT).[4][14]
Caption: The AIE Mechanism via Restriction of Intramolecular Motion (RIM).
Quantitative Data of Archetypal AIEgens
The defining characteristic of an AIEgen is the significant enhancement of its fluorescence quantum yield (ΦF) upon aggregation. This can be quantified by comparing the ΦF in a good solvent with that in the aggregated state. The AIE enhancement factor (αAIE) is defined as the ratio of emission intensity in the aggregate state to that in the solution state.[10]
| AIEgen | Solvent System | ΦF (Solution) | ΦF (Aggregate/Solid) | Emission Max (Aggregate) | Reference |
| TPE (Tetraphenylethene) | THF / Water | ~0% | High | ~460 nm | [6][10] |
| HPS (Hexaphenylsilole) | THF / Water | Virtually non-emissive | High | ~510 nm | [4][9] |
| TTE (Tetrathienylethene) | THF / Water | Low | 2.6% (powder) | 410 nm (aggregates) | [10] |
| sl-TTE (Semi-locked TTE) | THF / Water | Exhibits both ACQ and AIE | Stronger in aggregate | UV region | [10] |
Note: Absolute quantum yields can vary based on the specific aggregation conditions and measurement techniques. The table provides a comparative overview.
Key Experimental Protocols
Synthesis of a Tetraphenylethene (TPE) Derivative
This protocol describes a general synthesis method for a TPE-based AIEgen, which often involves a McMurry coupling reaction.
-
Objective: To synthesize a TPE derivative from a substituted benzophenone (B1666685) precursor.
-
Materials:
-
Substituted benzophenone (e.g., 4,4'-dihydroxybenzophenone)
-
Zinc dust (Zn)
-
Titanium tetrachloride (TiCl4)
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine (B92270), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon).
-
Add zinc dust and anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath.
-
Slowly add TiCl4 dropwise to the stirred suspension. The mixture will turn from yellow to black.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours to generate the low-valent titanium reagent.
-
Cool the mixture back to room temperature. Add a solution of the substituted benzophenone and anhydrous pyridine in THF dropwise.
-
Reflux the reaction mixture for 12-16 hours.
-
After cooling, quench the reaction by slowly adding water or 1M HCl.
-
Extract the product with DCM. Wash the combined organic layers with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final TPE-based AIEgen.[3]
-
Characterization of AIE Properties
This protocol is used to verify and quantify the AIE phenomenon by measuring photoluminescence in solvent mixtures.
-
Objective: To measure the fluorescence emission of an AIEgen in a solvent/non-solvent system.
-
Materials:
-
AIEgen stock solution in a good solvent (e.g., 1 mM in THF).
-
A poor solvent/non-solvent (e.g., deionized water).
-
Spectrofluorometer.
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (water). For example, create mixtures with water fractions (fw) of 0%, 10%, 20%, ..., 90%, 95% by volume, while keeping the AIEgen concentration constant.
-
For each mixture, acquire the UV-Vis absorption spectrum to check for scattering, which indicates aggregate formation.
-
Measure the photoluminescence (PL) spectra for each mixture using the spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum of the AIEgen.[10]
-
Plot the PL intensity at the emission maximum as a function of the water fraction (fw). A sharp increase in intensity at high water fractions confirms AIE activity.
-
(Optional) Calculate the absolute quantum yield for the solution in pure THF (fw = 0%) and for the suspension with the highest emission (e.g., fw = 90%) using an integrating sphere.
-
Caption: Experimental Workflow for AIE Characterization.
Preparation of AIE Nanoparticles for Bio-applications
This nanoprecipitation method is commonly used to prepare stable aqueous suspensions of hydrophobic AIEgens for use in biological systems.[3]
-
Objective: To formulate AIEgens into nanoparticles (AIE dots) for biocompatibility and cellular imaging.
-
Materials:
-
AIEgen.
-
Amphiphilic polymer for encapsulation (e.g., DSPE-PEG2000).
-
Good solvent (e.g., THF).
-
Poor solvent (e.g., deionized water).
-
-
Procedure:
-
Dissolve the AIEgen and the amphiphilic polymer in THF to create a homogeneous organic solution.
-
Rapidly inject the organic solution into vigorously stirring deionized water (the poor solvent). The volume ratio of water to THF is typically high (e.g., 10:1 or greater).
-
The sudden change in solvent polarity causes the hydrophobic AIEgen and polymer to co-precipitate, self-assembling into nanoparticles.
-
Continue stirring for several hours to allow the THF to evaporate completely.
-
The resulting aqueous suspension contains stable AIE nanoparticles, which can be further purified by dialysis or filtration if necessary.
-
Relevance and Applications in Drug Development
The unique properties of AIEgens make them highly valuable tools for researchers and drug development professionals.[15]
-
Bio-imaging and Cellular Tracking: AIEgens can be designed as "turn-on" fluorescent probes.[3] For example, an AIEgen can be conjugated to a ligand that targets a specific cellular receptor. The probe is non-emissive in the aqueous biological medium but fluoresces brightly upon binding to its target, allowing for high-contrast imaging of cells or tissues.
-
Monitoring Drug Delivery: AIEgens can be incorporated into drug delivery systems (e.g., nanoparticles, micelles) to track their biodistribution, cellular uptake, and drug release in real-time.[1] The fluorescence of the AIEgen can be designed to "turn on" as the drug is released from its carrier.
-
Sensing and Diagnostics: AIE probes can detect specific biomolecules, ions, or changes in the cellular microenvironment (e.g., viscosity, pH).[12] A probe can be engineered to aggregate and fluoresce only in the presence of a specific enzyme or protein, providing a diagnostic signal.[1]
-
Apoptosis Detection: Probes consisting of an AIEgen linked to a caspase-specific peptide (e.g., DEVD) can be used to monitor apoptosis.[3] In healthy cells, the probe is soluble and non-emissive. When apoptosis is induced, active caspases cleave the peptide, releasing the hydrophobic AIEgen, which then aggregates and fluoresces, signaling cell death.[3]
Caption: Logical and Historical Development of AIE.
Conclusion
The discovery of aggregation-induced emission has fundamentally altered the landscape of photophysical sciences and materials chemistry. By turning the "problem" of aggregation into a powerful tool for enhancing luminescence, the AIE phenomenon has provided an elegant solution to the long-standing issue of aggregation-caused quenching. The core principle of RIM offers a clear and robust guide for the rational design of new functional luminogens. For researchers in the life sciences and drug development, AIE-active materials represent a versatile and highly sensitive platform for creating next-generation probes, imaging agents, and smart theranostic systems that promise to advance both fundamental biological understanding and clinical practice.
References
- 1. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation-induced emission: materials, mechanism, and applications | EMRS [european-mrs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Aggregation-Induced Emission (AIE): A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggregation‐Induced Emission (AIE): A Historical Perspective | CoLab [colab.ws]
- 8. Aggregation-induced emission: the whole is more brilliant than the parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aggregation-induced emission: phenomenon, mechanism and applications. | Semantic Scholar [semanticscholar.org]
- 13. Aggregation-induced emission biomaterials for anti-pathogen medical applications: detecting, imaging and killing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
The Core Principles of TPE-Based AIEgens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of tetraphenylethylene (TPE)-based Aggregation-Induced Emission luminogens (AIEgens). It covers their core mechanism, synthesis, photophysical properties, and applications in biomedical research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Fundamental Principles of Aggregation-Induced Emission (AIE)
Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their fluorescence intensity decreases or is extinguished at high concentrations or in the solid state due to the formation of non-emissive excimers or exciplexes through π-π stacking. In stark contrast, AIEgens are a class of molecules that are non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2] This unique "light-up" property makes them ideal for applications in environments where high concentrations are unavoidable, such as in cellular imaging and nanoparticle formulations.
The primary mechanism underlying the AIE phenomenon in TPE-based AIEgens is the Restriction of Intramolecular Motion (RIM) .[3] In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotations and vibrations, providing non-radiative decay pathways for the excited state, thus quenching fluorescence.[4] When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically restricted. This blockage of non-radiative decay channels opens up the radiative decay pathway, resulting in a significant enhancement of fluorescence emission.[3][4]
Diagram of the AIE Mechanism
Caption: Mechanism of Aggregation-Induced Emission in TPE-based AIEgens.
Synthesis of TPE-Based AIEgens
The synthesis of the TPE core and its derivatives is typically achieved through robust and versatile chemical reactions. The most common methods include the McMurry coupling reaction for the synthesis of the TPE scaffold and the Suzuki or Sonogashira cross-coupling reactions for its functionalization.[5]
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of functionalized TPE-based AIEgens.
Photophysical Properties
The photophysical properties of TPE-based AIEgens can be tuned by modifying their molecular structure. Parameters such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield can be adjusted by introducing different functional groups to the TPE core.
Table 1: Photophysical Properties of Representative TPE Derivatives
| Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF, %) in Aggregate State | Reference |
| TPE | ~330 | ~460 | ~130 | >60 | [1] |
| TPE-4mM | Not specified | Not specified | Not specified | 0.1 (in THF) | [4] |
| TPE-4oM | Not specified | Not specified | Not specified | 64.3 (in THF) | [4] |
| TPEB | Not specified | Not specified | up to 142 | up to 27 (solid state) | [1] |
| p2 | Not specified | ~480-490 | Not specified | 0.02-0.5 | [6] |
| m2 | Not specified | ~460-470 | Not specified | 0.02-0.5 | [6] |
Experimental Protocols
Synthesis of TPE Core via McMurry Coupling
This protocol describes a general procedure for the synthesis of the this compound (TPE) core.
Materials:
-
Benzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc powder (4 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2 eq.) dropwise to the stirred suspension.
-
Remove the ice bath and heat the mixture to reflux for 2-3 hours. The color of the mixture should turn black, indicating the formation of the low-valent titanium reagent.
-
In a separate flask, dissolve benzophenone (1 eq.) in anhydrous THF.
-
Add the benzophenone solution dropwise to the refluxing titanium reagent solution.
-
Continue to reflux for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water or 10% aqueous K₂CO₃ solution.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure TPE.
Functionalization of TPE via Suzuki Cross-Coupling
This protocol outlines a general procedure for the functionalization of a bromo-substituted TPE derivative with a boronic acid.
Materials:
-
Bromo-substituted TPE derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add the bromo-substituted TPE (1 eq.), the boronic acid (1.2-1.5 eq.), the base (2-3 eq.), and the palladium catalyst (0.01-0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization of AIE Properties
Procedure:
-
Prepare a stock solution of the TPE-AIEgen in a good solvent (e.g., THF) at a concentration of 10⁻³ M.
-
Prepare a series of solutions in vials by adding different fractions of a poor solvent (e.g., water) to the stock solution, ranging from 0% to 99% water content.
-
Measure the UV-Vis absorption and fluorescence emission spectra of each solution using a spectrophotometer and a spectrofluorometer, respectively.
-
Plot the fluorescence intensity at the emission maximum as a function of the water fraction to observe the AIE effect.
Applications in Drug Development and Research
TPE-based AIEgens have emerged as powerful tools in biomedical research and drug development due to their excellent photostability, high signal-to-noise ratio, and biocompatibility.[3] They are used in bioimaging, as sensors for biologically relevant molecules, and in theranostics for simultaneous diagnosis and therapy.
Monitoring Apoptosis via Caspase Signaling
Certain TPE-AIEgens can be designed as "light-up" probes to monitor enzymatic activity in biological processes like apoptosis. For example, a TPE-AIEgen can be conjugated to a specific peptide sequence that is a substrate for caspases, key enzymes in the apoptotic pathway. In its initial state, the probe is non-emissive. Upon apoptosis induction, caspases cleave the peptide, releasing the AIEgen which then aggregates and fluoresces, providing a real-time signal of apoptosis.
Diagram of Caspase Activation Monitoring
Caption: Workflow for monitoring caspase activation using a TPE-AIEgen probe.
Theranostics: Mitochondria-Targeted Therapy
TPE-AIEgens can be functionalized with specific targeting moieties to accumulate in particular cellular organelles, such as mitochondria. These targeted AIEgens can act as photosensitizers for photodynamic therapy (PDT). Upon light irradiation, they generate reactive oxygen species (ROS) that induce cell death, while their fluorescence allows for simultaneous imaging of the process.
Diagram of Mitochondria-Targeted Theranostics
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria Targeted AIE Probes for Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
The Architecture of Light: A Technical Guide to Structure-Property Relationships in Tetraphenylethylene Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylethylene (TPE) and its derivatives have emerged as a cornerstone in the development of advanced fluorescent materials. Their unique aggregation-induced emission (AIE) property, where they are non-emissive in dilute solutions but become highly fluorescent in an aggregated state, has revolutionized applications in bioimaging, chemical sensing, and drug delivery. This technical guide provides an in-depth exploration of the critical structure-property relationships that govern the functionality of TPE analogues. By understanding how molecular design influences photophysical characteristics, researchers can rationally engineer novel probes and materials with tailored properties for specific scientific and therapeutic applications.
Core Concepts: The Phenomenon of Aggregation-Induced Emission (AIE)
The hallmark of TPE and its analogues is the AIE phenomenon. In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotations, which provide a non-radiative decay pathway for the excited state, thus quenching fluorescence.[1] However, in an aggregated state or in a viscous medium, these intramolecular rotations are restricted.[1] This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[2] This "light-up" characteristic is highly advantageous for applications where background fluorescence is a concern, such as in complex biological environments.
Synthesis of this compound Analogues
The synthesis of the TPE core and its derivatives can be achieved through several key synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the reaction.
Data Presentation: Comparison of Synthetic Routes
| Method | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages |
| McMurry Coupling | Benzophenone (B1666685) derivatives | TiCl₄, Zn | High | One-step synthesis of the TPE core. | Requires strictly anhydrous conditions; use of pyrophoric reagents. |
| Suzuki Coupling | Tetrakis(4-bromophenyl)ethylene, Arylboronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Varies | High functional group tolerance; versatile for derivatization. | Requires pre-synthesis of a functionalized TPE core; catalyst cost. |
| Oxidative Coupling | Diphenylmethane derivatives | Cu powder | Moderate | Utilizes a more accessible starting material. | Lower yield; may require multi-step preparation of the precursor. |
Experimental Protocols
1. McMurry Coupling for this compound Synthesis
-
Materials: Benzophenone, Titanium(IV) chloride (TiCl₄), Zinc (Zn) dust, dry Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add Zn dust.
-
Cool the flask to 0°C and slowly add TiCl₄ via syringe to form a yellow slurry.
-
Warm the mixture to room temperature and then reflux for 1-2 hours. The color of the slurry will turn black, indicating the formation of the low-valent titanium reagent.
-
Cool the mixture to room temperature and add a solution of benzophenone in dry THF dropwise.
-
Reflux the reaction mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of aqueous K₂CO₃ solution.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
2. Suzuki Coupling for Functionalized this compound Analogues
-
Materials: Tetrakis(4-bromophenyl)ethylene, desired arylboronic acid, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., Potassium carbonate), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine tetrakis(4-bromophenyl)ethylene, the arylboronic acid, and the base.
-
Add the solvent mixture (e.g., toluene/ethanol/water) and degas the solution with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to reflux and stir for 12-24 hours, or until completion as monitored by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired functionalized TPE analogue.
-
Structure-Property Relationships: Tailoring Photophysical Properties
The fluorescence properties of TPE analogues, including their emission wavelength and quantum yield, can be finely tuned by modifying their chemical structure.
Data Presentation: Photophysical Properties of Substituted TPE Analogues
| Derivative | Substituent(s) | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F) | Reference |
| TPE-4mM | 4 x meta-Methyl | THF | - | - | 0.1% | [2][3] |
| TPE-4oM | 4 x ortho-Methyl | THF | - | - | 64.3% | [2][3] |
| TT-TPA | Triphenylamine (B166846) | THF | 365 | 523 | 97% | [4] |
| TPE-TT-TPE | Thienothiophene | THF | 381 | 501 | 10% | [4] |
| TPA-TT-TPE | Triphenylamine, Thienothiophene | THF | 391 | 526 | 60% | [4] |
| p-TPE Macrocycle (n=2) | para-linked OEG | THF | 323 | 513 | 0.02 | [5] |
| m-TPE Macrocycle (n=2) | meta-linked OEG | THF | 316 | 466 | 0.50 | [5] |
Note: "-" indicates data not specified in the cited source.
The data clearly demonstrates that the position and nature of substituents dramatically impact the quantum yield. For instance, the ortho-methyl substituted TPE (TPE-4oM) exhibits a significantly higher quantum yield in solution compared to its meta-substituted counterpart (TPE-4mM), suggesting that steric hindrance in the ortho position can pre-twist the phenyl rings, affecting the excited state dynamics.[2][3] The introduction of electron-donating groups like triphenylamine can lead to very high quantum yields.[4]
Applications in Biomedical Research
The unique properties of TPE analogues make them powerful tools for various biomedical applications, particularly in live-cell imaging.
Experimental Protocol: Lysosome Staining in Live Cells with a TPE-based Probe
This protocol is adapted for a generic TPE-based lysosome-targeted probe.
-
Materials:
-
Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes.
-
TPE-based lysosome probe (stock solution in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope (confocal recommended).
-
-
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the TPE-based probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate excitation and emission filter sets for the specific TPE probe.
-
-
Visualizing Molecular Interactions and Workflows
Graphviz diagrams can be used to illustrate the complex processes and relationships involved in the application of TPE analogues.
Workflow for a TPE-Based FRET Biosensor
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. A TPE derivative can act as a FRET donor, and its interaction with an acceptor molecule can be used for sensing applications.
Caption: Workflow of a TPE-based FRET biosensor for analyte detection.
Signaling Pathway for Lysosomal pH Sensing
Certain TPE analogues can be designed to be pH-sensitive, allowing for the visualization of pH changes within cellular organelles like lysosomes.
Caption: Signaling pathway of a TPE-based probe for sensing lysosomal pH.
Conclusion
The structure-property relationships of this compound analogues offer a rich and versatile platform for the design of novel fluorescent materials. By carefully selecting synthetic routes and strategically modifying the TPE core with various functional groups, researchers can develop probes with optimized photophysical properties for a wide array of applications, from fundamental biological research to advanced diagnostics and therapeutics. The continued exploration of these relationships will undoubtedly lead to the development of next-generation smart materials with unprecedented capabilities.
References
An In-depth Technical Guide to the Suzuki Cross-Coupling Reaction for Functionalizing Tetraphenylethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Suzuki cross-coupling reaction as a powerful and versatile tool for the synthesis of functionalized tetraphenylethylene (TPE) derivatives. TPE and its derivatives are of significant interest due to their unique aggregation-induced emission (AIE) properties, making them valuable in the development of fluorescent probes, sensors, and materials for optoelectronic applications. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, offers an efficient method for creating carbon-carbon bonds to modify the TPE core with various functionalities.[1][2]
Core Concepts of the Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, polyolefins, and styrenes. The reaction typically involves an aryl or vinyl halide, an aryl or vinyl boronic acid, a palladium catalyst, and a base. The key to the reaction's success lies in its tolerance of a wide range of functional groups, the commercial availability of a diverse array of boronic acids, and the relatively mild reaction conditions.[2]
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three main steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organoboron reagent (R²-B(OR)₂) exchanges its organic group with the halide on the palladium(II) complex. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[1]
Quantitative Data on Suzuki Cross-Coupling for TPE Functionalization
The following tables summarize quantitative data from various studies on the Suzuki cross-coupling reaction for the functionalization of TPE derivatives. The most common starting material for such functionalization is tetra(4-bromophenyl)ethylene, which can be synthesized from this compound.
| Entry | TPE Derivative | Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tetra(4-bromophenyl)ethylene | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | 24 | 92 |
| 2 | Tetra(4-bromophenyl)ethylene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 24 | 90 |
| 3 | Tetra(4-bromophenyl)ethylene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 24 | 88 |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 |
| 5 | Tetra(4-bromophenyl)ethylene | Thiophene-2-boronic acid | Pd(PPh₃)₂Cl₂ (10) | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 48 | 30 |
Note: The data presented is a compilation from multiple sources and reaction conditions may vary. Please refer to the original publications for detailed information.
Experimental Protocols
Below are detailed methodologies for key experiments related to the functionalization of TPE via Suzuki cross-coupling.
1. Synthesis of Tetra(4-bromophenyl)ethylene
This procedure outlines the bromination of this compound, a common precursor for Suzuki coupling reactions.
-
Materials: this compound (TPE), Bromine, Glacial Acetic Acid, Dichloromethane (B109758), Ethanol, Water.
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add glacial acetic acid to the solution.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture for approximately 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing with cold water to remove unreacted bromine and acetic acid.
-
Collect the precipitate by filtration.
-
Wash the precipitate repeatedly with ethanol and water.
-
Dry the product to obtain tetra(4-bromophenyl)ethylene. A yield of approximately 90% can be expected.
-
2. General Procedure for Suzuki Cross-Coupling of Tetra(4-bromophenyl)ethylene with Arylboronic Acids
This protocol provides a general method for the functionalization of the brominated TPE core.
-
Materials: Tetra(4-bromophenyl)ethylene, Arylboronic acid (e.g., phenylboronic acid), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water, Ethyl Acetate.
-
Procedure:
-
In a round-bottom flask, combine tetra(4-bromophenyl)ethylene (1 equivalent), the desired arylboronic acid (4.4 equivalents), and potassium carbonate (8 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired functionalized this compound derivative.
-
Visualizations
Suzuki Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for TPE Functionalization
References
Unraveling the Ultrafast World of Tetraphenylethylene: A Technical Guide to its Excited State Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylethylene (TPE), a prototypical luminogen, has garnered significant attention in recent years due to its unique photophysical properties, most notably its aggregation-induced emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), TPE and its derivatives exhibit enhanced fluorescence in the aggregated or solid state. This phenomenon has opened up new avenues for applications in optoelectronic devices, chemosensors, and bioimaging. Understanding the intricate excited state dynamics of TPE is paramount for the rational design of novel AIE-active materials with tailored properties for advanced applications, including drug delivery and diagnostics. This technical guide provides an in-depth exploration of the core principles governing the excited state behavior of TPE, detailing the experimental and computational methodologies employed in its investigation.
Core Concepts: The Photophysics of TPE
Upon photoexcitation, TPE transitions from its ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state through several competing radiative and non-radiative decay pathways. The interplay between these pathways dictates the overall photophysical properties of TPE, including its fluorescence quantum yield and lifetime.
In dilute solutions, TPE is virtually non-emissive. This is attributed to the efficient non-radiative decay channels that dominate the de-excitation process. The key non-radiative pathways for TPE in solution are:
-
E/Z (trans/cis) Isomerization: Rotation around the central ethylene (B1197577) double bond in the excited state provides a facile route for energy dissipation.
-
Photocyclization: Intramolecular cyclization between two adjacent phenyl rings can lead to the formation of a dihydrophenanthrene-type structure, another efficient non-radiative decay channel.
-
Intramolecular Rotations (RIR): The propeller-like structure of TPE allows for low-frequency rotational motions of the four peripheral phenyl rings. These rotations act as vibrational sinks, effectively dissipating the excitation energy as heat.
The phenomenon of Aggregation-Induced Emission (AIE) is a direct consequence of the Restriction of Intramolecular Motion (RIM) . In the aggregated state, the physical constraints imposed by neighboring molecules hinder the free rotation of the phenyl rings and the twisting of the central double bond. This blockage of non-radiative decay pathways effectively closes these energy dissipation channels, forcing the excited state to decay radiatively through fluorescence, resulting in a dramatic increase in emission intensity.
Quantitative Photophysical Data
The following tables summarize the key quantitative data for TPE and some of its derivatives, highlighting the stark contrast in their photophysical properties between the solution and aggregated states.
| Compound | State | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f) (ns) | Reference(s) |
| This compound (TPE) | THF Solution | < 0.01 | - | [1] |
| Aggregated (THF/Water) | High | - | [2] | |
| TPE-4mM | Solution | 0.1% | - | [1] |
| TPE-4oM | Solution | 64.3% | - | [1] |
Note: The fluorescence quantum yield and lifetime of TPE in the aggregated state are highly dependent on the specific aggregation conditions (e.g., solvent-water fraction, concentration).
Experimental Protocols
Investigating the ultrafast excited state dynamics of TPE requires a suite of sophisticated spectroscopic and computational techniques. Below are detailed methodologies for the key experiments.
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the excited state lifetime.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the TPE derivative in a good solvent (e.g., tetrahydrofuran, THF) at a concentration of approximately 10⁻⁵ M.
-
To induce aggregation, add a poor solvent (e.g., water) in varying fractions (e.g., from 0% to 99% water) to the stock solution while maintaining the same overall luminogen concentration.
-
-
Instrumentation:
-
Utilize a time-correlated single-photon counting (TCSPC) system.
-
The excitation source is typically a picosecond pulsed laser diode or a femtosecond laser coupled to a frequency doubling unit to achieve the desired excitation wavelength (e.g., 375 nm).
-
The emission is collected at 90 degrees to the excitation beam, passed through a monochromator to select the desired emission wavelength, and detected by a sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube).
-
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Record the fluorescence decay profiles for the TPE solutions at different water fractions. The decay is measured by recording the time difference between the excitation pulse and the detection of the first fluorescence photon. This process is repeated millions of times to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Perform deconvolution of the experimental decay data using a fitting software. The decay is typically fitted to a multi-exponential function: I(t) = Σ αᵢ exp(-t/τᵢ) where I(t) is the intensity at time t, αᵢ is the pre-exponential factor, and τᵢ is the decay time of the i-th component.
-
The quality of the fit is assessed by the chi-squared (χ²) value and the randomness of the weighted residuals.
-
Transient Absorption Spectroscopy
This pump-probe technique allows for the observation of the formation and decay of transient excited state species, providing insights into the dynamics of non-radiative processes.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the TPE derivative in the desired solvent at a concentration sufficient to have an optical density of ~0.3-0.5 at the pump wavelength in a 1 mm path length cuvette.
-
-
Instrumentation:
-
A femtosecond amplified laser system (e.g., Ti:Sapphire) is used to generate both the pump and probe pulses.
-
The output of the laser is split into two beams. One beam, the "pump," is directed through an optical parametric amplifier (OPA) to generate the desired excitation wavelength. The pump beam is used to excite the sample.
-
The second beam, the "probe," is focused into a nonlinear crystal (e.g., CaF₂) to generate a white-light continuum, which serves as the probe pulse.
-
The pump beam is passed through a mechanical delay stage, which allows for precise control of the time delay between the pump and probe pulses.
-
Both beams are focused onto the sample. The transmitted probe light is then collected and directed to a spectrometer equipped with a CCD detector.
-
-
Data Acquisition:
-
The change in absorbance (ΔA) of the sample is measured as a function of wavelength and time delay between the pump and probe pulses.
-
ΔA is calculated as: ΔA = -log(I_pump_on / I_pump_off) where I_pump_on and I_pump_off are the intensities of the transmitted probe light with and without the pump pulse, respectively.
-
Data is collected over a range of time delays, from femtoseconds to nanoseconds.
-
-
Data Analysis:
-
The transient absorption data is typically presented as a 2D contour plot of ΔA versus wavelength and time.
-
Kinetic traces at specific wavelengths are extracted and fitted to exponential decay models to obtain the lifetimes of the transient species.
-
Global analysis, where the entire dataset is fitted simultaneously to a kinetic model, can be used to resolve the spectral evolution of different excited state populations.
-
Computational Modeling
Theoretical calculations provide a molecular-level understanding of the geometric and electronic structures of the ground and excited states, as well as the potential energy surfaces that govern the photophysical processes.
Methodology:
-
Ground and Excited State Geometry Optimization:
-
The ground state (S₀) geometry of the TPE molecule is optimized using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
The geometry of the first excited singlet state (S₁) is optimized using time-dependent DFT (TD-DFT).
-
-
Calculation of Vertical Excitation Energies:
-
Vertical excitation energies and oscillator strengths are calculated using TD-DFT at the optimized ground state geometry to simulate the absorption spectrum.
-
-
Potential Energy Surface Scanning:
-
To investigate the non-radiative decay pathways, potential energy surfaces are scanned along key reaction coordinates, such as the dihedral angle of the central ethylene bond (for E/Z isomerization) and the distance between two phenyl carbons (for photocyclization). This helps to identify energy barriers and conical intersections (points where the potential energy surfaces of two electronic states cross).
-
-
Non-adiabatic Molecular Dynamics Simulations:
-
For a more dynamic picture, non-adiabatic molecular dynamics simulations (e.g., trajectory surface hopping) can be performed. These simulations model the time evolution of the molecule in the excited state, providing insights into the branching ratios between different decay channels.
-
Visualizing the Dynamics of TPE
The following diagrams, generated using the DOT language, provide a visual representation of the key processes and workflows involved in the investigation of TPE's excited state dynamics.
Caption: Jablonski diagram illustrating the photophysical pathways of TPE.
References
Solvatochromism in Tetraphenylethylene Derivatives: A Technical Guide
An In-depth Exploration of Synthesis, Photophysical Properties, and Experimental Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of solvatochromism in tetraphenylethylene (TPE) derivatives, a class of molecules renowned for their unique aggregation-induced emission (AIE) properties. The pronounced sensitivity of their fluorescence to the solvent environment makes them highly valuable for applications in chemical sensing, bio-imaging, and as molecular probes in drug development. This document details the underlying principles of their solvatochromic behavior, experimental protocols for their synthesis and characterization, and quantitative photophysical data.
Core Principles: Intramolecular Charge Transfer and Aggregation-Induced Emission
The solvatochromism observed in many TPE derivatives is predominantly driven by a photoinduced intramolecular charge transfer (ICT) process.[1] This phenomenon is particularly prominent in TPE molecules functionalized with both electron-donating (D) and electron-accepting (A) groups. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state with a significantly larger dipole moment than the ground state.
The energy of this polar excited state is sensitive to the polarity of the surrounding solvent. Polar solvents can stabilize the charge-separated excited state, leading to a lower energy level and a corresponding red-shift (bathochromic shift) in the emission spectrum.[1] Conversely, in nonpolar solvents, the excited state is less stabilized, resulting in a higher energy emission, which manifests as a blue-shift (hypsochromic shift). This solvent-dependent emission color is the hallmark of positive solvatochromism.
Many solvatochromic TPE derivatives also exhibit Aggregation-Induced Emission (AIE). In dilute solutions, these molecules are typically non-emissive due to the dissipation of excited-state energy through non-radiative pathways, primarily via active intramolecular rotations of the phenyl rings. However, in aggregated states or in poor solvents, these intramolecular motions are restricted. This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative decay channels and opens up the radiative pathway, leading to a significant enhancement in fluorescence emission.
Quantitative Photophysical Data
The photophysical properties of TPE derivatives are highly dependent on their molecular structure and the solvent environment. The following tables summarize the absorption and emission data for representative donor-acceptor TPE derivatives in various solvents.
Table 1: Photophysical Data for BTPEFN in Various Solvents [2]
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Hexane | 1.88 | 1.375 | 425 | 505 | 80 |
| Toluene | 2.38 | 1.497 | 433 | 525 | 92 |
| Dichloromethane | 8.93 | 1.424 | 436 | 580 | 144 |
| Tetrahydrofuran (B95107) (THF) | 7.58 | 1.407 | 433 | 572 | 139 |
| Acetonitrile | 37.5 | 1.344 | 425 | 592 | 167 |
Table 2: Photophysical Data for BATPEFN in Various Solvents [3]
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Hexane | 1.88 | 1.375 | 490 | 608 | 118 |
| Toluene | 2.38 | 1.497 | 505 | 645 | 140 |
| Dichloromethane | 8.93 | 1.424 | 510 | 705 | 195 |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | 505 | 698 | 193 |
| Acetonitrile | 37.5 | 1.344 | 500 | 715 | 215 |
Experimental Protocols
Synthesis of Donor-Acceptor TPE Derivatives
The synthesis of functionalized TPE derivatives often involves well-established organic chemistry reactions such as McMurry coupling and Suzuki cross-coupling.[4][5] Below is a generalized protocol for the synthesis of a tetrathiophene-substituted TPE derivative.
Synthesis of this compound (TPE) Core:
-
Reaction Setup: A two-neck round-bottom flask equipped with a reflux condenser is flushed with nitrogen.[4]
-
McMurry Reagent Preparation: Zinc powder (e.g., 60.0 mmol) is suspended in dry tetrahydrofuran (THF, 50 mL). The mixture is cooled to -5 °C, and titanium tetrachloride (TiCl4, e.g., 30.0 mmol) is added dropwise.[4] The resulting black suspension of the low-valent titanium reagent is stirred for a designated period.
-
McMurry Coupling: A solution of a substituted benzophenone (B1666685) (e.g., 20.0 mmol) in dry THF is added to the McMurry reagent. The reaction mixture is refluxed under a nitrogen atmosphere for several hours.[4]
-
Workup and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the TPE core.
Functionalization via Suzuki Cross-Coupling:
-
Bromination of TPE Core: The TPE core is brominated using a suitable brominating agent (e.g., bromine in glacial acetic acid) to yield a tetra(4-bromophenyl)ethylene intermediate.[5]
-
Suzuki Coupling Reaction: The brominated TPE is reacted with a boronic acid or ester derivative of the desired donor or acceptor group in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water).[6]
-
Purification: The final functionalized TPE derivative is purified using techniques such as column chromatography and recrystallization.
Spectroscopic Measurement of Solvatochromism
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the TPE derivative (e.g., 1 mM) in a "good" solvent where it is highly soluble, such as THF or dichloromethane.
-
Sample Preparation: For each solvent to be tested, prepare a dilute solution of the TPE derivative (e.g., 10 µM) from the stock solution. Ensure the solvents are of spectroscopic grade.
-
UV-Vis Absorption Measurement:
-
Record the UV-Vis absorption spectrum for each sample.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λ_abs of the TPE derivative.
-
Record the fluorescence emission spectrum for each sample.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift for each solvent: Stokes Shift (nm) = λ_em - λ_abs.
-
Tabulate the λ_abs, λ_em, and Stokes shift for all solvents.
-
Visualizing Solvatochromism and Experimental Workflows
Mechanism of Solvatochromism in Donor-Acceptor TPEs
The following diagram illustrates the principle of solvatochromism driven by intramolecular charge transfer.
Caption: Energy level diagram illustrating the effect of solvent polarity on the ICT excited state of a TPE derivative.
Experimental Workflow for Solvatochromism Analysis
This diagram outlines the key steps in the experimental investigation of solvatochromism.
Caption: Workflow for the experimental analysis of solvatochromism in TPE derivatives.
Lippert-Mataga Analysis Workflow
The Lippert-Mataga plot is a powerful tool for quantifying the change in dipole moment upon excitation, providing insight into the ICT character of the solvatochromic molecule.
Caption: Logical workflow for performing a Lippert-Mataga analysis of solvatochromic data.
Conclusion
This compound derivatives exhibiting solvatochromism are a versatile class of molecules with significant potential in various scientific and technological fields. Their dual characteristics of aggregation-induced emission and sensitivity to the local environment make them powerful tools for sensing and imaging. Understanding the principles of intramolecular charge transfer and applying rigorous experimental protocols for their synthesis and characterization are crucial for harnessing their full potential in research and development. This guide provides a foundational framework for professionals seeking to explore and utilize the unique photophysical properties of these fascinating compounds.
References
- 1. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Effects of Substitution with DonorâAcceptor Groups on the Properties of Tetraphenylethene Trimer: Aggregation-Induced Emission, Solvatochromism, and Mechanochromism - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The synthesis of alternating donor–acceptor polymers based on pyrene-4,5,9,10-tetraone and thiophene derivatives, their composites with carbon, and their lithium storage performances as anode materials - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Substituent Groups on Tetraphenylethylene (TPE) Fluorescence
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of how substituent groups modulate the unique fluorescence properties of tetraphenylethylene (TPE), a foundational molecule in the field of aggregation-induced emission (AIE). We will delve into the core AIE mechanism, the electronic and steric effects of various functional groups, and the resulting impact on photophysical properties. This document includes tabulated quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate understanding and application in research and development.
The Core Concept: Aggregation-Induced Emission (AIE)
This compound (TPE) is the archetypal AIE luminogen (AIEgen). Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), TPE and its derivatives are typically non-emissive when dissolved in good solvents but become highly fluorescent upon aggregation or in the solid state.[1][2] This phenomenon is primarily explained by the Restriction of Intramolecular Motion (RIM) mechanism.[1][3]
In dilute solutions, the four phenyl rings of a TPE molecule undergo active intramolecular rotation. This constant motion provides a non-radiative pathway for the excited-state energy to dissipate as heat, thus quenching fluorescence.[4][5] When the molecules aggregate, these intramolecular rotations are physically hindered by neighboring molecules. This blockage of the non-radiative decay channel forces the excited-state energy to be released radiatively, resulting in strong fluorescence emission.[6]
Impact of Substituent Groups on TPE Fluorescence
Modifying the TPE core with different substituent groups is a powerful strategy to tune its photophysical properties, including emission wavelength, quantum yield, and sensitivity to environmental stimuli. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Donors and Acceptors
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly alters the electronic structure of the TPE molecule.
-
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), amino (-NH₂), or diethylamino (-NEt₂) increase the highest occupied molecular orbital (HOMO) energy level. This generally leads to a red-shift (bathochromic shift) in both absorption and emission spectra. For instance, attaching diethylamino groups to TPE results in a yellow emission.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO₂), or carbonyl (-CO) lower the lowest unoccupied molecular orbital (LUMO) energy level. This also causes a red-shift in emission. When both donor and acceptor groups are present, they can induce an intramolecular charge transfer (ICT) character in the excited state, leading to even more significant red-shifts and pronounced solvatochromism.[8] For example, a TPE derivative with both N,N-diethylamino (donor) and cyano (acceptor) groups exhibits a dramatically red-shifted fluorescence to the infrared region.[8]
Steric Effects
The position of substituents can have a profound impact on the molecule's ability to pack in the aggregated state and on the energy landscape of the excited state.
A compelling example is the comparison between TPE derivatives with four methyl groups at the meta positions (TPE-4mM) versus the ortho positions (TPE-4oM).[9]
-
TPE-4mM (meta): Behaves like a typical AIEgen with a very low fluorescence quantum yield in solution (~0.1%). The meta substitution does not significantly hinder the non-radiative decay pathways.[9][10]
-
TPE-4oM (ortho): The bulky methyl groups at the ortho positions create significant steric hindrance. This blocks the excited-state decay pathways (both photocyclization and photoisomerization) even in solution, making the molecule highly fluorescent with a quantum yield of 64.3%. Consequently, TPE-4oM does not exhibit the AIE phenomenon.[9]
This demonstrates that steric hindrance can "turn on" fluorescence in the solution state by restricting intramolecular motions, effectively pre-blocking the non-radiative pathways that are typically only blocked by aggregation.
Quantitative Data Summary
The following tables summarize the photophysical properties of various TPE derivatives reported in the literature.
Table 1: Effect of Donor/Acceptor Substituents
| Derivative | Substituent(s) | Emission λ (nm) | Quantum Yield (ΦF) | Key Feature(s) | Reference(s) |
| TTPE | None (Trimer Core) | 494 (film) | 100% (film) | High AIE effect (αAIE = 154) | [8] |
| BTPEFN | Cyano (-CN) | 575 (film) | 100% (film) | Orange fluorescence, ICT character | [8] |
| BATPEFN | N,N-diethylamino, Cyano | 713 (film) | - | Infrared fluorescence, strong ICT | [8] |
| THTPE | Thiophene | 519 (in 90% H₂O/THF) | - | AIE-based sensor for nitroaromatics | [11][12] |
| p-Py-TPE | Pyridyl (para) | - | 13.0% (solid) | Isomeric position affects ΦF | [13] |
| m-Py-TPE | Pyridyl (meta) | - | 4.3% (solid) | Isomeric position affects ΦF | [13] |
| o-Py-TPE | Pyridyl (ortho) | - | 1.0% (solid) | Isomeric position affects ΦF | [13] |
Table 2: Effect of Steric Hindrance (Methyl Substituents)
| Derivative | Substituent(s) | Position | Quantum Yield (ΦF) in THF | AIE Behavior | Reference(s) |
| TPE-4mM | Methyl (-CH₃) | meta | ~0.1% | Yes | [9] |
| TPE-4oM | Methyl (-CH₃) | ortho | 64.3% | No | [9] |
Experimental Protocols
Synthesis of a Functionalized TPE Derivative (via Suzuki Coupling)
The Suzuki coupling reaction is a versatile method for synthesizing functionalized TPE derivatives by forming carbon-carbon bonds. A general workflow involves coupling a boronic acid derivative with a halogenated TPE core.[6][11]
Detailed Methodology:
-
Preparation: To a round-bottom flask, add tetrakis(4-bromophenyl)ethylene (1 equivalent), the desired functionalized boronic acid (4.4 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (8 equivalents).
-
Solvent Addition: Add a mixture of solvents, for example, toluene, ethanol, and water in a 4:1:1 ratio.
-
Reaction: Degas the mixture and reflux under a nitrogen or argon atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like dichloromethane (B109758) (DCM).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.[6][11]
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used technique to determine the fluorescence quantum yield (ΦF) of a sample by comparing its fluorescence intensity to a standard with a known ΦF.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Endo- and Exo-Functionalized this compound M12L24 Nanospheres: Fluorescence Emission Inside a Confined Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual fluorescence of this compound-substituted pyrenes with aggregation-induced emission characteristics for white-light emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polymers | Free Full-Text | The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]
Methodological & Application
Revolutionizing Cellular Insights: A Guide to Two-Photon Excitation Microscopy for High-Resolution Cell Imaging
Heidelberg, Germany – Two-photon excitation (TPE) microscopy has emerged as an indispensable tool for researchers, scientists, and drug development professionals, offering unprecedented capabilities for high-resolution, deep-tissue imaging of living cells. By minimizing phototoxicity and enabling deeper penetration into scattering tissues, TPE microscopy overcomes key limitations of conventional fluorescence and confocal microscopy, paving the way for novel discoveries in cellular biology and therapeutic development. This comprehensive guide provides detailed application notes and protocols to empower researchers in harnessing the full potential of TPE for their cell imaging studies.
Principles and Advantages of TPE Microscopy
TPE microscopy is a nonlinear optical technique where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) spectrum.[1] This contrasts with single-photon excitation, which uses a single high-energy photon. The quadratic relationship between excitation and fluorescence intensity confines the excitation to a minuscule focal volume, offering several distinct advantages:
-
Increased Imaging Depth: The use of longer wavelength NIR light, which scatters less within biological tissues, allows for imaging depths of up to 1 millimeter.[1][2][3] This is a significant improvement over confocal microscopy, which is often limited to depths of up to 200 µm.[4]
-
Reduced Phototoxicity and Photobleaching: Excitation is restricted to the focal plane, minimizing damage to the surrounding tissue and preserving the fluorescence signal for longer-term imaging of live specimens.[5][6][7]
-
Inherent Optical Sectioning: The localized excitation naturally provides three-dimensional resolution without the need for a confocal pinhole, which can block precious emission photons.[1][5]
These advantages make TPE microscopy the ideal choice for studying dynamic cellular processes within the complex environment of tissues, organoids, and even whole organisms.[2]
Quantitative Comparison of Imaging Modalities
To aid in the selection of the appropriate imaging technique, the following table summarizes key quantitative parameters comparing TPE microscopy with conventional widefield and confocal microscopy.
| Parameter | Widefield Fluorescence | Confocal Microscopy | Two-Photon Excitation (TPE) Microscopy |
| Imaging Depth | ~50 µm | Up to 200 µm[4] | Up to 1 mm[1][2][3] |
| Signal-to-Noise Ratio (SNR) | Low (high background) | High (pinhole rejects out-of-focus light) | High (localized excitation reduces background) |
| Phototoxicity | High (whole sample illuminated) | Moderate to High (out-of-focus excitation) | Low (excitation confined to focal volume)[5][6][7] |
| Resolution (XY) | ~250 nm | ~200 nm | ~300 nm |
| Resolution (Z) | ~550 nm | ~500 nm | ~800 nm |
Experimental Protocols
Protocol 1: Live-Cell Imaging with TPE Microscopy
This protocol outlines the general steps for preparing and imaging live cells using TPE microscopy.
1. Cell Preparation and Labeling:
-
Cell Culture: Culture cells on imaging-compatible dishes, such as glass-bottom dishes, to a confluence of 70-80%.
-
Labeling:
-
Fluorescent Dyes: Incubate cells with a fluorescent dye (e.g., Fluo-4 for calcium imaging) at the recommended concentration and for the appropriate duration. Wash cells thoroughly with pre-warmed buffer or medium to remove excess dye.
-
Genetically Encoded Indicators: For long-term studies, transfect or transduce cells to express genetically encoded fluorescent indicators (e.g., GCaMP for calcium or fluorescently tagged proteins of interest).
-
2. Imaging Setup:
-
Microscope: Use a two-photon microscope equipped with a mode-locked femtosecond laser (e.g., a Ti:sapphire laser).
-
Objective: Select a high numerical aperture (NA) water or oil immersion objective suitable for deep-tissue imaging.
-
Environmental Control: Maintain cells at 37°C and 5% CO₂ using a stage-top incubator or a heated microscope enclosure to ensure cell viability throughout the experiment.
3. Image Acquisition:
-
Excitation Wavelength: Tune the laser to the optimal two-photon excitation wavelength for the specific fluorophore. This is typically approximately twice the one-photon excitation maximum.[8]
-
Laser Power: Use the minimum laser power necessary to achieve a good signal-to-noise ratio to minimize phototoxicity.
-
Scanning: Acquire images by raster scanning the laser beam across the field of view. For 3D imaging, acquire a series of images at different axial (Z) positions (a Z-stack). For dynamic processes, acquire time-lapse series.
Protocol 2: Immunofluorescence Staining for TPE Microscopy
This protocol provides a workflow for preparing fixed and permeabilized cells for immunofluorescence imaging with TPE.
1. Sample Preparation:
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. This cross-links proteins and preserves cellular structures.
-
Washing: Wash the cells three times with PBS to remove the fixative.
2. Permeabilization and Blocking:
-
Permeabilization: Incubate cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.[9]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 1 hour at room temperature.[10]
3. Antibody Incubation:
-
Primary Antibody: Incubate the cells with the primary antibody, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with the blocking buffer.
-
Secondary Antibody: Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with the blocking buffer, protected from light.
4. Mounting and Imaging:
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using a two-photon microscope as described in Protocol 1.
Visualizing Cellular Signaling Pathways
TPE microscopy is exceptionally well-suited for dissecting complex signaling pathways in their native cellular context. Below are examples of key signaling pathways and their visualization using the DOT language for Graphviz.
Calcium Signaling Pathway
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes.[1][6] TPE microscopy with calcium indicators allows for the visualization of spatio-temporal dynamics of calcium signaling with high resolution.
Caption: Simplified overview of the GPCR-mediated calcium signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][12]
Caption: The canonical MAPK/ERK signaling cascade.
Wnt Signaling Pathway
The Wnt signaling pathway plays a pivotal role in embryonic development and tissue homeostasis, and its dysregulation is implicated in diseases like cancer.[5]
Caption: The canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for TPE Imaging
The following diagram illustrates a typical experimental workflow for a TPE microscopy experiment, from sample preparation to data analysis.
Caption: A generalized workflow for TPE cell imaging experiments.
By following these guidelines and protocols, researchers can effectively leverage the power of two-photon excitation microscopy to gain deeper insights into the intricate world of cellular biology, ultimately accelerating the pace of scientific discovery and therapeutic innovation.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diving into the deep: confocal vs multi-photon microscopy - @abberior.rocks [abberior.rocks]
- 5. Intravital imaging of Wnt/β-catenin and ATF2-dependent signalling pathways during tumour cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TWO-PHOTON TISSUE IMAGING: SEEING THE IMMUNE SYSTEM IN A FRESH LIGHT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radiopaedia.org [radiopaedia.org]
Application Notes: Protocols for Tetraphenylethylene (TPE)-Based Biosensor Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Aggregation-Induced Emission (AIE)
Tetraphenylethylene (TPE) and its derivatives are the cornerstone of a revolutionary class of fluorescent probes known as AIEgens (Aggregation-Induced Emission luminogens).[1] Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIEgens are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[2] This unique "turn-on" mechanism is attributed to the Restriction of Intramolecular Motion (RIM).[1][3] In a dissolved state, the phenyl rings of TPE can rotate freely, dissipating energy non-radiatively. When TPE molecules aggregate, these intramolecular motions are physically constrained, blocking non-radiative decay channels and opening a radiative pathway, resulting in a strong fluorescence emission.[3][4]
This AIE characteristic makes TPE-based probes ideal for biosensing.[1] They can be designed to be soluble and non-emissive in aqueous solutions. Upon binding to a specific analyte (like a protein, DNA, or metal ion), the AIEgen-analyte complex aggregates, leading to a significant and easily detectable fluorescence signal.[1][5] This provides a high signal-to-noise ratio and excellent sensitivity for various biological applications.[6]
Mechanism of Aggregation-Induced Emission (AIE)
The fundamental principle of AIE is the transition from a freely rotating, non-emissive state to a motion-restricted, highly emissive state upon aggregation.
References
Applications of Tetraphenylethylene (TPE) in Theranostics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of tetraphenylethylene (TPE) in the rapidly evolving field of theranostics. TPE and its derivatives are a prominent class of luminogens exhibiting aggregation-induced emission (AIE), a phenomenon that makes them highly fluorescent in an aggregated state, overcoming the common issue of aggregation-caused quenching (ACQ) seen in conventional fluorophores.[1][2][3] This unique property, combined with their ease of synthesis, tunable photophysical properties, and biocompatibility, makes TPE-based molecules ideal candidates for developing advanced theranostic platforms that integrate diagnostic imaging and therapeutic functionalities.[1][2][3][4]
These application notes and protocols are designed to guide researchers in the development and evaluation of TPE-based theranostic agents for applications in bioimaging, drug delivery, and photodynamic therapy.
Core Concept: Aggregation-Induced Emission (AIE)
The fundamental principle behind the utility of TPE in theranostics is its Aggregation-Induced Emission (AIE) characteristic. In dilute solutions, TPE molecules are non-emissive due to the free rotation of their phenyl rings, which dissipates energy through non-radiative pathways. However, in an aggregated state or when encapsulated within nanoparticles, the intramolecular rotation is restricted, blocking the non-radiative decay channels and forcing the molecules to release energy as strong fluorescence.[1][2][3] This "light-up" feature upon aggregation is highly advantageous for bioimaging, as it provides a high signal-to-noise ratio with low background fluorescence.[1]
Applications in Theranostics
TPE-based nanomaterials have emerged as versatile platforms for a range of theranostic applications, primarily focused on cancer treatment.
Bioimaging
The inherent fluorescence of TPE aggregates makes them excellent probes for in vitro and in vivo imaging. TPE-based nanoparticles can be designed to target specific cells or organelles, allowing for high-contrast visualization of biological processes.[1][2][3] Near-infrared (NIR) emitting TPE derivatives are particularly valuable for deep-tissue in vivo imaging due to reduced light scattering and tissue autofluorescence in the NIR window.[1]
Drug Delivery
TPE derivatives can be engineered to self-assemble into nanoparticles, such as micelles or vesicles, capable of encapsulating therapeutic agents like doxorubicin (B1662922) (DOX).[5][6] The AIE property of TPE allows for the real-time monitoring of drug delivery and release. For instance, a fluorescence resonance energy transfer (FRET) pair can be formed between the TPE donor and a drug acceptor. The release of the drug leads to the recovery of TPE fluorescence, providing a "turn-on" signal to track drug release kinetics.[7][8]
Photodynamic Therapy (PDT)
Certain TPE derivatives can act as efficient photosensitizers. Upon light irradiation, they generate reactive oxygen species (ROS) that induce cancer cell death.[9][10][11] The AIE property is again beneficial, as the aggregation of TPE-based photosensitizers in tumor cells can enhance their ROS generation efficiency.[12] This allows for image-guided PDT, where the fluorescence of the TPE moiety is used to locate the tumor before activating the phototherapeutic effect with a specific wavelength of light.[9][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for various TPE-based theranostic systems to facilitate comparison and experimental design.
Table 1: Physicochemical Properties of TPE-Based Nanoparticles
| TPE Derivative/Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| TPE-based vesicles for DOX delivery | 105 | Not Specified | Not Specified | ≤26 | Not Specified | [5] |
| PEG-Pep-TPE/DOX nanoparticles | 137 | 0.249 | Not Specified | Not Specified | Not Specified | [13] |
| TPE-conjugated Dextran Polymersomes (PTPE+DOX) | Not Specified | Not Specified | Not Specified | 3.8 | 60 | [6] |
| TPE-LPs | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| Theranostic Nanoparticles (TNPs) | 41 ± 5 | Not Specified | 6 ± 3 | Not Specified | Not Specified | [14] |
Table 2: In Vitro and In Vivo Therapeutic Efficacy of TPE-Based Theranostics
| TPE-Based System | Cell Line / Animal Model | Therapeutic Modality | Outcome | Reference |
| TPE-IQ-2O | LLC and A549 cells / Tumor-bearing mice | PDT | Dose-dependent inhibition of cell proliferation; Reduced tumor recurrence | [2] |
| TPE-NN-Cu | 4T1 cells | Nanodynamic Therapy | Significant cell death upon ultrasound activation | [15] |
| MSN1-mannose with TPE photosensitizer | Mice with solid tumors | Two-Photon PDT | 70% tumor size regression after a single treatment | [4][11] |
| Nanobody-PS conjugates | Mice with trastuzumab-resistant tumors | PDT | Significant tumor regression | [16] |
| DVDMS-PDT | 4T1 cells / Mouse xenograft model | PDT | Tumor volume inhibition ratio up to 78.12% | [17] |
| Bioluminescent PDT | Mice with 4T1 triple-negative breast cancer | BL-PDT | Complete tumor regression and prevention of metastasis | [18] |
Experimental Protocols
The following sections provide detailed protocols for key experiments in the development and evaluation of TPE-based theranostic agents.
Synthesis of TPE-Based Theranostic Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing TPE-based nanoparticles encapsulating a hydrophobic drug like doxorubicin (DOX) using the nanoprecipitation technique.[19][20][21][22]
Materials:
-
TPE derivative (e.g., 4-amino TPE)
-
Hydrophobic drug (e.g., Doxorubicin base)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DPPE-PEG)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyvinyl alcohol (PVA) solution (0.3% w/v)
-
Deionized water
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve PLGA and DPPE-PEG in chloroform (e.g., 1:1 wt. ratio).
-
Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film.
-
Re-dissolve the film in a suitable organic solvent like dichloromethane.
-
Prepare the hydrophobic form of doxorubicin by neutralizing doxorubicin hydrochloride with triethylamine.[19]
-
Dissolve the TPE derivative and doxorubicin base in DMSO.
-
Add the TPE/DOX solution to the PLGA/DPPE-PEG solution and sonicate briefly.
-
-
Nanoprecipitation:
-
Add a small volume of 2.5% aqueous PVA solution to the organic phase while vortexing to create a viscous emulsion.[19]
-
Sonicate the emulsion for 30 seconds.
-
Add the emulsion dropwise to a larger volume of 0.3% aqueous PVA solution under vigorous stirring.
-
Continue stirring overnight to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours using a dialysis membrane to remove unencapsulated drug, surfactant, and organic solvent.
-
Lyophilize the purified nanoparticles for long-term storage.
-
Characterization of TPE-Based Nanoparticles
a. Particle Size and Zeta Potential: [2][14][15][23][24]
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
-
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water or PBS.
-
Briefly sonicate the suspension to ensure proper dispersion.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential according to the instrument's instructions.
-
b. Drug Loading Content and Encapsulation Efficiency:
-
Instrumentation: UV-Vis Spectrophotometer or Fluorescence Spectrometer.
-
Procedure:
-
Prepare a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Measure the absorbance or fluorescence of the solution at the characteristic wavelength of the drug.
-
Calculate the drug concentration using a standard calibration curve of the free drug.
-
Drug Loading Content (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of TPE-based theranostic nanoparticles.[15]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, 4T1)
-
Complete cell culture medium
-
96-well plates
-
TPE-based nanoparticles (with and without drug)
-
Free drug solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of free drug, drug-loaded nanoparticles, and blank nanoparticles in cell culture medium. Replace the medium in the wells with the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability versus concentration to determine the IC50 value.
Cellular Uptake Study using Confocal Microscopy
This protocol visualizes the internalization of fluorescent TPE-based nanoparticles into cells.[25][26][27][28][29]
Materials:
-
Cancer cell line
-
Glass-bottom confocal dishes or coverslips in multi-well plates
-
TPE-based fluorescent nanoparticles
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Cell membrane stain (e.g., CellMask™ Deep Red)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Replace the medium with a solution containing the TPE-based nanoparticles at the desired concentration. Incubate for various time points (e.g., 1, 4, 24 hours).
-
Staining:
-
Wash the cells with PBS.
-
(Optional) Fix the cells with 4% PFA.
-
Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Stain the cell membrane with a suitable dye.
-
-
Imaging:
-
Mount the coverslips or image the dishes directly using a confocal microscope.
-
Acquire images using appropriate laser lines and emission filters for the TPE nanoparticles, nuclear stain, and membrane stain.
-
Acquire Z-stack images to confirm intracellular localization.
-
In Vivo Tumor Imaging
This protocol describes the use of TPE-based nanoparticles for in vivo fluorescence imaging of tumors in a mouse model.[1][3][5][9][13]
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
TPE-based fluorescent nanoparticles suspended in sterile PBS
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Injection: Inject the TPE-nanoparticle suspension intravenously (tail vein) or intratumorally.
-
Imaging:
-
Place the mouse in the imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours).
-
Use appropriate excitation and emission filters for the specific TPE derivative.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to background tissues.[13]
-
Monitor the biodistribution of the nanoparticles over time.
-
In Vivo Photodynamic Therapy
This protocol outlines the procedure for PDT using TPE-based photosensitizers in a tumor-bearing mouse model.[4][16][18][30][31]
Materials:
-
Tumor-bearing mice
-
TPE-based photosensitizer nanoparticles
-
Laser or LED light source with the appropriate wavelength for TPE activation
-
Fiber optic diffuser
-
Power meter
-
Anesthesia
Procedure:
-
Photosensitizer Administration: Inject the TPE-based photosensitizer nanoparticles intravenously. Allow sufficient time for the nanoparticles to accumulate in the tumor (determined from imaging studies).
-
Light Irradiation:
-
Anesthetize the mouse.
-
Shield the surrounding healthy tissue.
-
Irradiate the tumor with the light source at a specific power density (e.g., mW/cm²) for a predetermined duration to deliver the desired light dose (e.g., J/cm²).
-
-
Monitoring Therapeutic Efficacy:
-
Monitor the tumor size using calipers at regular intervals post-treatment.
-
Compare the tumor growth in treated mice to control groups (e.g., no treatment, light only, nanoparticles only).
-
Calculate tumor growth inhibition.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in TPE-based theranostics.
References
- 1. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Self-Reporting Polysaccharide Polymersome for Doxorubicin and Cisplatin Delivery to Live Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox/ATP switchable theranostic nanoparticles for real-time fluorescence monitoring of doxorubicin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Intracellularly monitoring/imaging the release of doxorubicin from pH-responsive nanoparticles using Förster resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitochondria-Targeting Type-I Photodynamic Therapy Based on Phenothiazine for Realizing Enhanced Immunogenic Cancer Cell Death via Mitochondrial Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Using Fluorescence Lifetime Imaging Microscopy to Monitor Theranostic Nanoparticle Uptake and Intracellular Doxorubicin Release - ACS Nano - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nanobody-targeted photodynamic therapy induces significant tumor regression of trastuzumab-resistant HER2-positive breast cancer, after a single treatment session - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Synthesis of Nano-Doxorubicin and its Anticancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. All-natural-molecule, bioluminescent photodynamic therapy results in complete tumor regression and prevents metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein-Based Nanoparticle Preparation via Nanoprecipitation Method | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. crimsonpublishers.com [crimsonpublishers.com]
- 24. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Photodynamic Therapy of Tumors Can Lead to Development of Systemic Antigen-Specific Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Detection of Treatment Success after Photodynamic Therapy Using Dynamic Contrast-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Heavy Metal Ions Using Tetraphenylethylene (TPE) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination of water resources and biological systems poses a significant threat to environmental and human health. The development of sensitive, selective, and rapid methods for the detection of heavy metal ions is therefore of paramount importance. Tetraphenylethylene (TPE) and its derivatives have emerged as a powerful class of fluorescent probes for this purpose. TPE-based sensors often exhibit a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE), where they are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1][2] This "turn-on" or "turn-off" fluorescence response can be triggered by the selective binding of heavy metal ions, providing a robust mechanism for their detection.[3][4]
These application notes provide an overview of the principles, experimental protocols, and performance data for the use of TPE derivatives in heavy metal ion detection.
Principle of Detection: Aggregation-Induced Emission (AIE)
The sensing mechanism of most TPE-based probes for heavy metal ions relies on the AIE phenomenon. In a dilute solution, the phenyl rings of the TPE core undergo free intramolecular rotation, which provides a non-radiative pathway for the decay of the excited state, resulting in weak or no fluorescence.[1] Upon the addition of a target heavy metal ion, the ion coordinates with specific binding sites on the TPE derivative. This coordination can induce the aggregation of the probe molecules.[5] In the aggregated state, the intramolecular rotations of the phenyl rings are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels and opens up the radiative decay pathway, leading to a significant enhancement in fluorescence intensity.[1][5] This "turn-on" response is highly sensitive to the presence of the target analyte. Conversely, some TPE-based systems are designed to exhibit a "turn-off" response, where the binding of a heavy metal ion quenches the fluorescence of an already aggregated probe.[3]
Figure 1: Signaling pathway of AIE-based heavy metal ion detection.
Quantitative Data Summary
The performance of various TPE derivatives for the detection of different heavy metal ions is summarized in the table below. The limit of detection (LOD) is a key parameter indicating the sensitivity of the probe.
| TPE Derivative Probe | Target Heavy Metal Ion(s) | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |
| TPE-PVA | Hg²⁺ | 0.183 µg/mL | Not Specified | ACN:H₂O (1:9 v/v) | [3] |
| TPE-PVA | Ag⁺ | 0.238 µg/mL | Not Specified | ACN:H₂O (1:9 v/v) | [3] |
| TPE-4TA | Hg²⁺ | 0.38 ppb (1.9 nM) | Not Specified | Aqueous | [4][5] |
| Probe 2 | Hg²⁺ | 45.4 nM | Not Specified | Aqueous | [5] |
| TPE-functionalized quinolinium salts | Hg²⁺ | 71.8 nM | Not Specified | Not Specified | [6] |
| Bis-TPE | Zn²⁺ | 0.97 µM | Not Specified | Ethanol | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of a TPE derivative and its application in heavy metal ion detection. Researchers should refer to the specific literature for detailed procedures tailored to a particular probe and analyte.
Protocol 1: General Synthesis of a TPE Derivative
This protocol outlines a general multi-step synthesis for a TPE-based probe, which often involves a McMurry coupling reaction as a key step.[7][8][9]
-
Synthesis of the TPE Core:
-
Start with a commercially available benzophenone (B1666685) derivative.
-
Perform a McMurry coupling reaction using a low-valent titanium reagent (e.g., generated from TiCl₄ and a reducing agent like Zn powder) to form the central this compound double bond.
-
The reaction is typically carried out in an inert solvent like anhydrous THF under reflux.
-
-
Functionalization of the TPE Core:
-
The synthesized TPE core is then functionalized with specific recognition moieties for the target heavy metal ion. This can be achieved through various organic reactions such as bromination followed by Suzuki or Sonogashira coupling, or by introducing coordinating groups like thiols, amines, or carboxylates.[7][10]
-
-
Purification and Characterization:
-
The final product is purified using techniques like column chromatography or recrystallization.
-
The structure and purity of the synthesized TPE derivative are confirmed by standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
-
Protocol 2: Preparation of Probe and Metal Ion Solutions
-
Probe Stock Solution:
-
Accurately weigh a specific amount of the synthesized TPE derivative.
-
Dissolve it in a suitable organic solvent (e.g., THF or DMSO) to prepare a stock solution of a known concentration (e.g., 1.0 x 10⁻³ M).
-
-
Working Probe Solution:
-
Dilute the stock solution with the appropriate solvent system (e.g., a mixture of THF and water) to obtain the desired working concentration (e.g., 10 µM). The water fraction in the solvent mixture is crucial for modulating the AIE properties.[1]
-
-
Metal Ion Stock Solutions:
-
Prepare stock solutions of various metal salts (e.g., nitrates or chlorides) in deionized water at a concentration of 1.0 x 10⁻² M.
-
-
Metal Ion Working Solutions:
-
Serially dilute the metal ion stock solutions with deionized water to obtain a range of concentrations for titration experiments.
-
Protocol 3: Fluorescence-Based Detection of Heavy Metal Ions
-
Instrument Setup:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to the absorption maximum of the TPE probe (typically determined by UV-Vis spectroscopy).[3]
-
Set the emission wavelength range to cover the expected fluorescence spectrum of the probe (e.g., 400-600 nm).
-
Adjust the excitation and emission slit widths (e.g., 5 nm).
-
-
Measurement:
-
Place a specific volume of the TPE working solution (e.g., 2 mL) in a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add incremental amounts of the specific heavy metal ion working solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to incubate for a specific period (response time) before recording the fluorescence spectrum.
-
For selectivity studies, repeat the experiment with other potentially interfering metal ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the heavy metal ion.
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve in the linear range.
-
Figure 2: General experimental workflow for heavy metal ion detection.
Selectivity of TPE-Based Probes
A critical feature of TPE-based probes is their potential for high selectivity towards specific heavy metal ions. This selectivity is governed by the nature of the coordinating groups functionalized onto the TPE core. For instance, a probe with soft donor atoms like sulfur will preferentially bind to soft metal ions like Hg²⁺ and Ag⁺, while probes with hard donor atoms like oxygen will have a higher affinity for hard metal ions.[3] The diagram below illustrates the selective response of different TPE derivatives.
Figure 3: Logical relationships of TPE probe selectivity.
Conclusion
TPE derivatives represent a versatile and highly effective platform for the development of fluorescent sensors for heavy metal ions. Their unique AIE properties enable "turn-on" or "turn-off" detection with high sensitivity and selectivity. The protocols and data presented here provide a foundational guide for researchers and scientists to apply this technology in environmental monitoring, biological sensing, and other relevant fields. Further research and development in this area continue to yield novel probes with improved performance and expanded applications.[2][11]
References
- 1. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of heterocyclic this compound analogues with configuration-dependent solid-state luminescence - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08333D [pubs.rsc.org]
- 10. Development of this compound-based fluorescent oligosaccharide probes for detection of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for TPE-Based Probes in Monitoring Intracellular Viscosity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tetraphenylethylene (TPE)-based fluorescent probes for the real-time monitoring of intracellular viscosity. TPE probes are a class of luminogens with aggregation-induced emission (AIE) characteristics, making them exceptionally suited for sensing viscosity changes within the complex cellular milieu. Their fluorescence is activated by the restriction of intramolecular rotation (RIR) in viscous environments, offering a direct correlation between emission intensity and viscosity.
Principle of TPE-Based Viscosity Probes
TPE-based probes operate on the principle of Restriction of Intramolecular Rotation (RIR). In low-viscosity environments, the phenyl rings of the TPE core undergo constant rotational and vibrational motions, providing a non-radiative pathway for the decay of the excited state, resulting in weak or no fluorescence. However, in environments with high viscosity, these intramolecular rotations are hindered. This restriction blocks the non-radiative decay channels, forcing the excited molecule to release its energy through radiative pathways, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response is directly proportional to the viscosity of the surrounding medium.
Below is a diagram illustrating the working principle of TPE-based viscosity probes.
Caption: Mechanism of TPE-based viscosity probes.
Featured TPE-Based Viscosity Probes
This section details the properties and applications of three prominent TPE-based probes for intracellular viscosity monitoring: TPE-Q, PIP-TPE, and TPE-PH-KD.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the featured probes for easy comparison.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Fluorescence Enhancement | Viscosity Range (cP) | Organelle Targeting | Key Features |
| TPE-Q | ~370 | ~480 | ~11.77-fold | 37 - 609 | General cytoplasm | Bifunctional for viscosity and Amyloid β sensing. |
| PIP-TPE | ~360 | ~470 (in lysosomes) | Not specified | 47 - 190 (lysosomal range) | Lysosomes | pH-independent lysosome targeting. |
| TPE-PH-KD | ~405 (viscosity) | ~520 (green channel) | High sensitivity | Not specified | Mitochondria & Lysosomes | Dual-channel imaging of viscosity and pH. |
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and application of TPE-based viscosity probes.
General Experimental Workflow
The overall workflow for utilizing TPE-based probes for intracellular viscosity studies is outlined below.
Caption: General workflow for viscosity studies.
Protocol for Probe Synthesis (General)
This protocol outlines the general synthesis of a TPE core structure via a McMurry coupling reaction, which can be adapted for the synthesis of various TPE-based probes.
Materials:
-
Appropriate benzophenone (B1666685) precursor
-
Titanium (IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF) for subsequent functionalization
-
Reagents for functionalization (e.g., propargyl bromide for click chemistry handles)
-
Potassium carbonate (K₂CO₃)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Slowly add TiCl₄ to the stirred THF, followed by the portion-wise addition of zinc powder.
-
McMurry Coupling: Reflux the mixture for 2 hours. A solution of the benzophenone precursor in anhydrous THF is then added dropwise to the refluxing mixture. Continue refluxing for an additional 4-6 hours.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water or a saturated aqueous solution of K₂CO₃. Filter the mixture through Celite and wash the filter cake with THF. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the TPE core.
-
Functionalization (Example): To introduce functional groups for organelle targeting or other modalities, the TPE core can be further reacted. For example, to add alkyne groups for click chemistry, dissolve the TPE derivative in anhydrous DMF, add K₂CO₃ and 3-bromo-1-propyne, and stir at room temperature for 24 hours under an inert atmosphere. The product is then extracted, purified, and characterized.
Protocol for Cell Culture and Staining
Materials:
-
Selected cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
TPE-based probe stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or plates at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in a humidified incubator at 37 °C with 5% CO₂.
-
Probe Incubation: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add fresh serum-free medium containing the TPE-based probe at the desired final concentration (typically 1-10 µM).
-
Staining: Incubate the cells with the probe for 30-60 minutes at 37 °C.
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with fluorescence microscopy.
Protocol for Inducing Intracellular Viscosity Changes (Optional)
To validate the probe's response to viscosity changes, cells can be treated with agents known to alter intracellular viscosity.
Materials:
-
Nystatin, Monensin, or other viscosity-modulating agents
-
Stained cells prepared as in Protocol 3.3
Procedure:
-
After staining with the TPE probe, replace the medium with fresh medium containing the viscosity-modulating agent at a pre-determined effective concentration.
-
Incubate for a specified time (e.g., 30 minutes for Nystatin).
-
Image the cells immediately using fluorescence microscopy and compare the fluorescence intensity with untreated control cells.
Protocol for Fluorescence Microscopy and Imaging
Equipment:
-
Confocal laser scanning microscope equipped with appropriate lasers and detectors.
General Settings:
-
Excitation: Use a laser line that is close to the probe's excitation maximum (e.g., 405 nm diode laser for TPE-PH-KD, or a multiphoton laser for deeper tissue imaging).
-
Emission Detection: Set the detector to collect fluorescence within the emission range of the probe (e.g., 500-550 nm for the green channel of TPE-PH-KD). For dual-emission probes, set up two separate detection channels.
-
Pinhole: Adjust the pinhole to 1 Airy unit to ensure optimal confocality and image resolution.
-
Detector Gain and Laser Power: Adjust the detector gain and laser power to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity. Use the lowest possible laser power.
-
Image Acquisition: Acquire images using appropriate settings for resolution and scan speed. For live-cell imaging, time-lapse series can be acquired.
Protocol for Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells and complete culture medium
-
96-well plates
-
TPE-based probe at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Probe Treatment: Treat the cells with a serial dilution of the TPE-based probe for the desired incubation time (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Logical Relationships in Probe Development and Application
The development and application of TPE-based viscosity probes follow a logical progression from molecular design to biological validation.
Caption: Logical flow of probe development.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase probe concentration or incubation time.
-
Check the excitation and emission settings on the microscope.
-
Ensure the intracellular environment has a sufficiently high viscosity for the probe to fluoresce.
-
-
High Background Fluorescence:
-
Ensure thorough washing after probe incubation.
-
Use a lower probe concentration.
-
Check for autofluorescence from the cells or medium.
-
-
Photobleaching:
-
Reduce laser power and/or exposure time.
-
Use an anti-fade mounting medium for fixed cells.
-
-
Cell Death:
-
Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe.
-
Reduce incubation time.
-
These application notes and protocols provide a comprehensive framework for the successful implementation of TPE-based probes for monitoring intracellular viscosity. By carefully following these guidelines, researchers can gain valuable insights into the role of viscosity in various cellular processes and disease states.
Application Notes and Protocols for Live-Cell Imaging with Tetraphenylethylene Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing tetraphenylethylene (TPE) probes for live-cell imaging. TPE-based probes are a class of fluorescent molecules that exhibit aggregation-induced emission (AIE), a phenomenon that makes them exceptionally well-suited for high-contrast imaging of intracellular structures and processes.
Introduction to this compound Probes and Aggregation-Induced Emission (AIE)
Conventional fluorescent dyes often suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations or in an aggregated state. In contrast, TPE-based probes are luminogens with AIE characteristics (AIEgens) that are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1][2] This "turn-on" fluorescence is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel, resulting in strong light emission.
The unique properties of TPE probes, such as high signal-to-noise ratio, excellent photostability, and low cytotoxicity, make them powerful tools for a wide range of live-cell imaging applications, including organelle tracking, viscosity sensing, and ion detection.[3][4]
Diagram: Mechanism of Aggregation-Induced Emission (AIE)
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE probes.
General Experimental Workflow for Live-Cell Imaging with TPE Probes
The following diagram outlines a typical workflow for staining and imaging live cells with TPE-based fluorescent probes.
Caption: General workflow for live-cell imaging with TPE probes.
Application 1: Lysosome Staining
Lysosomes are acidic organelles responsible for cellular degradation and recycling. Certain TPE probes functionalized with morpholine (B109124) or similar basic groups accumulate in the acidic environment of lysosomes, leading to aggregation and strong fluorescence.
Featured Probes: TPE-Ma and TPE-Py
TPE-Ma and TPE-Py are TPE derivatives with morpholine (Ma) and pyrrolidone (Py) targeting groups, respectively, that specifically accumulate in lysosomes. For enhanced water solubility and cellular uptake, these probes can be encapsulated in DSPE-mPEG2000 to form nanoprobes (DSPE@TPE-Ma and DSPE@TPE-Py).
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Optimal Concentration | Incubation Time (min) |
| DSPE@TPE-Ma | ~370 (one-photon) | ~480 | 5-10 µM | 30-60 |
| DSPE@TPE-Py | ~370 (one-photon) | ~480 | 5-10 µM | 30-60 |
Experimental Protocol: Lysosome Staining with DSPE@TPE-Ma
-
Cell Culture: Culture HeLa cells (or other suitable cell lines) on glass-bottom dishes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Probe Preparation: Prepare a 1 mM stock solution of TPE-Ma in DMSO. To form the DSPE@TPE-Ma nanoprobe, mix the TPE-Ma stock solution with a DSPE-mPEG2000 solution in water and sonicate. Dilute the nanoprobe solution in serum-free cell culture medium to a final working concentration of 5-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the DSPE@TPE-Ma working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound probes.
-
Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets (e.g., DAPI channel for one-photon excitation). For two-photon imaging, an excitation wavelength of around 740 nm can be used.
Application 2: Mitochondria Staining
Mitochondria are the powerhouses of the cell and possess a negative membrane potential. TPE probes functionalized with cationic groups, such as triphenylphosphonium (TPP), can accumulate in the mitochondria due to this potential difference.
Featured Probe: TPE-Mito
TPE-Mito is a conceptual representative of TPE probes functionalized with a TPP group for mitochondria targeting.
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Optimal Concentration | Incubation Time (min) |
| TPE-Mito | ~405 | ~520 | 1-5 µM | 15-30 |
Experimental Protocol: Mitochondria Staining with TPE-Mito
-
Cell Culture: Culture cells of interest on glass-bottom dishes as described previously.
-
Probe Preparation: Prepare a 1 mM stock solution of TPE-Mito in DMSO. Dilute the stock solution in serum-free medium to a final working concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium, wash with PBS, and add the TPE-Mito working solution.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Add fresh, pre-warmed medium and image using a fluorescence microscope with appropriate filter sets (e.g., GFP channel).
Application 3: Nuclear Staining
The cell nucleus contains the genetic material and is a common target for cell imaging. TPE probes can be designed to specifically bind to DNA or be actively transported into the nucleus.
Featured Probe: TPE-Nuc
TPE-Nuc represents a class of TPE probes that can enter the nucleus and bind to nucleic acids, leading to fluorescence enhancement.
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Optimal Concentration | Incubation Time (min) |
| TPE-Nuc | ~350 | ~460 | 1-10 µM | 10-30 |
Experimental Protocol: Nuclear Staining with TPE-Nuc
-
Cell Culture: Culture cells on glass-bottom dishes.
-
Probe Preparation: Prepare a 1 mM stock solution of TPE-Nuc in DMSO. Dilute in complete medium to a final concentration of 1-10 µM.
-
Cell Staining: Add the TPE-Nuc working solution directly to the cell culture medium.
-
Incubation: Incubate for 10-30 minutes at 37°C.
-
Washing (Optional): For probes with high binding affinity, washing with PBS can improve the signal-to-noise ratio.
-
Imaging: Image the cells using a fluorescence microscope with a DAPI filter set.
Application 4: Viscosity Sensing
Intracellular viscosity is a critical parameter related to various cellular processes. TPE-based molecular rotors exhibit fluorescence intensity and/or lifetime changes in response to the viscosity of their environment. As viscosity increases, the intramolecular rotation of the TPE core is further restricted, leading to enhanced fluorescence emission.
Featured Probe: TPE-Visco
TPE-Visco is a representative TPE-based viscosity sensor.
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Viscosity Range (cP) |
| TPE-Visco | ~405 | ~490 | 1 - 1000 |
Experimental Protocol: Intracellular Viscosity Measurement
-
Cell Culture and Staining: Follow the general protocol for cell staining with the TPE-Visco probe.
-
Calibration Curve: To quantify intracellular viscosity, a calibration curve is required. This is typically generated by measuring the fluorescence intensity or lifetime of the probe in solutions of known viscosity (e.g., methanol-glycerol mixtures).
-
Image Acquisition: Acquire fluorescence images of the stained cells. For quantitative analysis, fluorescence lifetime imaging microscopy (FLIM) is often preferred as it is less susceptible to concentration variations.
-
Data Analysis: Correlate the fluorescence intensity or lifetime measured in the cells to the calibration curve to determine the intracellular viscosity.
Caption: Principle of viscosity sensing with TPE-based molecular rotors.
Application 5: Metal Ion Detection
TPE probes can be functionalized with specific chelating agents to act as "turn-on" fluorescent sensors for various metal ions. The binding of a target ion can restrict the intramolecular rotation of the TPE core, leading to a significant increase in fluorescence.
Featured Probe: TPE-Zn
TPE-Zn is a conceptual TPE-based probe for the detection of zinc ions (Zn²⁺).
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Target Ion | Detection Limit |
| TPE-Zn | ~365 | ~470 | Zn²⁺ | Nanomolar range |
Experimental Protocol: Intracellular Zinc Ion Detection
-
Cell Culture and Staining: Follow the general protocol for cell staining with the TPE-Zn probe.
-
Control Experiments: To confirm the specificity of the probe, control experiments should be performed. This can include pre-treating cells with a zinc chelator (e.g., TPEN) to deplete intracellular zinc, or co-staining with a commercially available zinc indicator.
-
Image Acquisition and Analysis: Acquire fluorescence images before and after stimulation with a zinc source (e.g., ZnCl₂). The change in fluorescence intensity can be used to monitor changes in intracellular zinc concentration.
Caption: Mechanism of "turn-on" metal ion sensing with TPE probes.
References
Application Notes and Protocols for TPE-Functionalized Polymers in Explosive Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective detection of explosives is a critical endeavor for national security, environmental monitoring, and forensic science. Traditional detection methods often require sophisticated instrumentation and are not always suitable for rapid, on-site analysis. In recent years, fluorescence-based sensors have emerged as a promising alternative due to their high sensitivity, rapid response, and potential for portability. Among these, polymers functionalized with tetraphenylethylene (TPE) have garnered significant attention.
TPE is a classic luminogen exhibiting Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated state.[1][2][3][4] This unique property makes TPE-functionalized polymers ideal for developing "turn-off" fluorescent sensors. In the solid state or as aggregates in aqueous media, these polymers exhibit strong fluorescence. However, upon interaction with electron-deficient nitroaromatic explosives, such as 2,4,6-trinitrophenol (TNP or picric acid), 2,4,6-trinitrotoluene (B92697) (TNT), and 2,4-dinitrotoluene (B133949) (DNT), the fluorescence is effectively quenched.[5][6] This quenching is primarily attributed to a photoinduced electron transfer (PET) mechanism from the electron-rich polymer to the nitroaromatic compound.[5][6]
This document provides detailed application notes and experimental protocols for the use of TPE-functionalized polymers in the detection of nitroaromatic explosives.
Data Presentation: Performance of TPE-Functionalized Polymers
The following tables summarize the quantitative performance of various TPE-functionalized polymers for the detection of different nitroaromatic explosives. The Stern-Volmer constant (Ksv) is a measure of the quenching efficiency, with higher values indicating greater sensitivity. The Limit of Detection (LOD) represents the lowest concentration of the analyte that can be reliably detected.
| Polymer System | Target Analyte | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) | Reference |
| l-PAnTPE | TNP | 1.8 x 10⁴ | 663 nM | [7][8] |
| PAnTPE | TNP | 4.0 x 10⁴ | 439 nM | [7][8] |
| TPE-CMP | Picric Acid | High Quenching Efficiency | Not Specified | [5][6] |
| PCzTPE0.5 | TNB | 1.26 x 10⁶ | Not Specified | [9] |
| P2 | Picric Acid | 5.5 x 10⁴ | 63 nM | [10] |
| rGO-TPEP | DNT | 2.47 x 10⁴ | 0.91 ppm | [11] |
| CP1 | TNP | 4.27 x 10⁶ | 3.2 pM | [8] |
| CP2 | TNP | 3.71 x 10⁶ | 5.7 pM | [8] |
| CP3 | TNP | 2.13 x 10⁶ | 6.1 pM | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of explosive detection and the general experimental workflow.
Caption: Mechanism of fluorescence quenching in TPE-polymers by explosives.
Caption: General experimental workflow from synthesis to sensing.
Experimental Protocols
I. Synthesis of TPE-Functionalized Conjugated Microporous Polymers (TPE-CMPs) via Suzuki Coupling
This protocol is a representative example for the synthesis of a cross-linked TPE-functionalized polymer.[5][6][12]
Materials:
-
Tetrakis(4-bromophenyl)ethylene (TPE-Br4)
-
1,4-Phenylenediboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Water
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, combine tetrakis(4-bromophenyl)ethylene (1.0 eq), 1,4-phenylenediboronic acid (2.0 eq), palladium(II) acetate (0.1 eq), and triphenylphosphine (0.4 eq).
-
Add a degassed mixture of toluene, DMF, and an aqueous solution of potassium carbonate (2 M). The typical solvent ratio is 4:1:1 (v/v/v).
-
The reaction mixture is degassed by several freeze-pump-thaw cycles and then heated to 90 °C under an inert atmosphere (e.g., Argon) for 48 hours.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The solid is washed extensively with water, methanol, and THF to remove any unreacted monomers, catalyst residues, and oligomers.
-
The resulting polymer is dried under vacuum at 60 °C overnight.
Characterization:
-
The polymer structure can be confirmed by solid-state NMR and Fourier-transform infrared (FTIR) spectroscopy.
-
The porosity of the material can be analyzed by nitrogen adsorption-desorption isotherms (BET analysis).
-
Thermal stability can be assessed using thermogravimetric analysis (TGA).
II. Protocol for Fluorescence-Based Detection of Nitroaromatic Explosives
This protocol describes the general procedure for evaluating the sensing performance of TPE-functionalized polymers.
Materials and Equipment:
-
TPE-functionalized polymer
-
Tetrahydrofuran (THF)
-
Deionized water
-
Stock solutions of nitroaromatic explosives (e.g., TNP, TNT, DNT) in a suitable solvent (e.g., THF or acetonitrile).
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Polymer Dispersion:
-
Prepare a stock solution of the TPE-functionalized polymer in THF (e.g., 1 mg/mL).
-
To a specific volume of deionized water in a vial, add a small aliquot of the polymer stock solution while vigorously stirring or sonicating. This will induce the formation of fluorescent polymer aggregates. The final THF/water ratio should be optimized for maximum fluorescence intensity (e.g., 1:99 v/v).
-
-
Fluorescence Measurements:
-
Transfer a fixed volume of the polymer dispersion into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the polymer dispersion using the fluorometer. The excitation wavelength should be set at the absorption maximum of the TPE chromophore (typically around 330-350 nm).
-
Successively add small aliquots of the nitroaromatic explosive stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Analyze the quenching efficiency using the Stern-Volmer equation:
-
I₀ / I = 1 + Ksv[Q]
-
Where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (explosive).
-
-
The Ksv value can be determined from the slope of the linear portion of the Stern-Volmer plot.
-
The limit of detection (LOD) can be calculated using the formula:
-
LOD = 3σ / k
-
Where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
-
-
III. Preparation of Solid-State Test Strips
For practical on-site detection, the TPE-functionalized polymer can be coated onto a solid support.
Materials:
-
TPE-functionalized polymer solution in a volatile solvent (e.g., THF).
-
Filter paper or thin-layer chromatography (TLC) plates.
Procedure:
-
Immerse a strip of filter paper or a TLC plate into the polymer solution for a few minutes.
-
Remove the strip and allow the solvent to evaporate completely in a fume hood.
-
The prepared test strip should exhibit strong fluorescence under a UV lamp.
-
To test for explosives, a drop of a solution containing the suspected analyte can be applied to the strip, or the strip can be exposed to the vapor of the explosive.
-
A significant decrease in fluorescence intensity under UV light indicates the presence of the nitroaromatic explosive.
Conclusion
TPE-functionalized polymers represent a highly promising class of materials for the sensitive and selective detection of nitroaromatic explosives. Their unique aggregation-induced emission properties allow for the development of simple and effective "turn-off" fluorescent sensors. The protocols outlined in this document provide a foundation for researchers to synthesize, characterize, and evaluate these materials for explosive detection applications. Further research and development in this area may lead to the creation of robust, portable, and highly sensitive devices for real-world security and environmental monitoring scenarios.
References
- 1. Aggregation-induced emission (AIE)-active polymers for explosive detection - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in the study of AIE polymers [frontiersin.org]
- 4. Unexpected Fluorescence Emission Behaviors of this compound-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Aggregation induced emission and amplified explosive detection of this compound-substituted polycarbazoles - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00251B [pubs.rsc.org]
- 10. Poly(1-halogen-2-phenylacetylenes) containing tetraphenylethene units: polymer synthesis, unique emission behaviours and application in explosive detection - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of this compound-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]
Protocols for Quantifying Aggregation-Induced Emission (AIE) in Tetraphenylethylene (TPE) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Aggregation-Induced Emission (AIE) in tetraphenylethylene (TPE) derivatives. TPE and its derivatives are a prominent class of AIE luminogens (AIEgens), which are molecules that become highly emissive upon aggregation but are non-emissive or weakly emissive when molecularly dissolved.[1][2] This unique property makes them ideal candidates for various applications, including bioimaging, chemical sensing, and optoelectronic devices.[3][4]
The fundamental mechanism behind AIE in TPE derivatives is the restriction of intramolecular rotations (IMR) of the peripheral phenyl rings in the aggregated state.[1][5] In dilute solutions, these phenyl rings undergo active rotation, providing a non-radiative pathway for the excited state to decay. However, in the aggregated state, these rotations are hindered, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence emission.
I. Core Concepts and Principles
The quantification of AIE is primarily based on the measurement of photoluminescence (PL) intensity and fluorescence quantum yield (ΦF) as a function of aggregate formation. Typically, aggregation is induced by changing the solvent composition from a good solvent, where the TPE derivative is well-dissolved, to a poor solvent, which forces the molecules to aggregate. A common solvent system is a mixture of tetrahydrofuran (B95107) (THF) and water. THF is a good solvent for most TPE derivatives, while water is a poor solvent.
Mechanism of Aggregation-Induced Emission in TPE Derivatives
The AIE phenomenon in TPE derivatives can be visualized as a transition from a non-emissive "propeller-like" conformation in solution to a restricted, emissive state upon aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the working mechanism of aggregation-induced emission of this compound derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application of Tetraphenylethylene (TPE) in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tetraphenylethylene (TPE) and its derivatives as emitters in organic light-emitting diodes (OLEDs). The unique Aggregation-Induced Emission (AIE) property of TPE-based compounds overcomes the common issue of aggregation-caused quenching (ACQ) in conventional luminophores, making them highly efficient in the solid state for OLED applications.[1][2]
Introduction to TPE in OLEDs
Traditional organic fluorescent materials often suffer from diminished light emission in the solid state due to ACQ, where intermolecular π–π stacking leads to non-radiative decay pathways.[1] TPE and its derivatives exhibit an opposite phenomenon known as Aggregation-Induced Emission (AIE). In dilute solutions, the phenyl rings of TPE undergo active intramolecular rotation, providing a non-radiative relaxation channel for excitons.[1] However, in the aggregated or solid state, these rotations are restricted, which blocks the non-radiative pathways and opens up a radiative channel, leading to strong light emission.[1] This characteristic makes TPE-based materials, often referred to as AIEgens, ideal candidates for the emissive layer in non-doped OLEDs, offering high efficiency and device stability.[3][4]
The TPE moiety is a versatile building block due to its simple structure and pronounced AIE effect.[1] By modifying the peripheral groups of the TPE core, the emission color can be tuned across the entire visible spectrum, from blue to red and even into the near-infrared (NIR) region.[1][5]
Quantitative Data Summary
The performance of OLEDs incorporating various TPE-based emitters is summarized in the tables below. These tables provide a comparative overview of key performance metrics, including maximum external quantum efficiency (EQEmax), maximum current efficiency (CEmax), maximum power efficiency (PEmax), maximum luminance (Lmax), and emission wavelength (λEL).
Table 1: Performance of Non-doped OLEDs with TPE-based Emitters
| Emitter | Host | λEL (nm) | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | Lmax (cd/m²) | Reference |
| TPE-NPPB | Non-doped | 444 | 3.2 | 4.32 | 4.01 | 10231 | [6][7] |
| TPE-APPB | Non-doped | 428 | 5.3 | 5.28 | 4.92 | 15461 | [6][7] |
| TPE-TPAPBI | Non-doped | N/A | 5.8 | 16.8 | 14.6 | 125300 | [8][9] |
| Star-shaped TPE deriv. | Non-doped | N/A | 2.6 | 8.3 | 7.5 | 11665 | [10] |
| TPE2-TT | Non-doped | N/A | 2.43 | 6.17 | N/A | 11620 | [11] |
| SFC | Non-doped | 472 | 1.37 | 3.67 | N/A | 5201 | [12] |
| trans-DFC | Non-doped | 576 | 0.99 | 1.97 | N/A | 4025 | [12] |
| cis-DFC | Non-doped | N/A | 0.79 | 1.49 | N/A | 5716 | [12] |
| TPE-DFCz | Non-doped | 500 | N/A | 1.2 | N/A | 3200 | [13] |
| BTPETTD | Non-doped | 592 | 3.1 | 6.1 | N/A | N/A | [1] |
| TPE-TPA-BTD | Non-doped | 604 | 3.9 | N/A | N/A | N/A | [1] |
| TPE-NPA-BTD | Non-doped | 604 | N/A | N/A | N/A | N/A | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of TPE-based emitters and the fabrication and characterization of TPE-based OLEDs.
Synthesis of TPE Derivatives
TPE and its derivatives can be synthesized through various methods, with McMurry and Suzuki coupling reactions being the most common.
Protocol 3.1.1: Synthesis of this compound (TPE) via McMurry Coupling
This protocol describes the synthesis of the basic TPE core from benzophenone (B1666685).
Materials:
-
Benzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, round-bottom flasks, reflux condenser)
Procedure:
-
Set up a two-neck round-bottom flask fitted with a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Suspend zinc powder (approx. 4 equivalents) in anhydrous THF in the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (approx. 2 equivalents) dropwise to the stirred suspension. The mixture will turn from a yellow/orange color to black, indicating the formation of low-valent titanium species.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Dissolve benzophenone (1 equivalent) in anhydrous THF and add it dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding it to a cold aqueous K₂CO₃ solution.
-
Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to obtain pure this compound.
Protocol 3.1.2: Synthesis of Functionalized TPE Derivatives via Suzuki Coupling
This protocol outlines the synthesis of a functionalized TPE derivative, for example, by coupling a bromo-substituted TPE with a boronic acid.
Materials:
-
Tetra(4-bromophenyl)ethylene (synthesized from TPE)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, and water mixture)
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a round-bottom flask, dissolve tetra(4-bromophenyl)ethylene (1 equivalent) and the desired boronic acid (4.4 equivalents) in the chosen solvent system (e.g., toluene/ethanol/water).
-
Add the base (e.g., K₂CO₃, 8 equivalents) to the mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purify the resulting solid by column chromatography or recrystallization to yield the desired functionalized TPE derivative.
Fabrication of TPE-based OLEDs
Both vacuum deposition and solution processing can be used to fabricate TPE-based OLEDs.[14][15] The following protocol details a common solution-processing method.
Protocol 3.2.1: Fabrication of a Solution-Processed, Non-doped TPE-OLED
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution
-
TPE-based emitter dissolved in a suitable organic solvent (e.g., chloroform, toluene, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al or Ba/Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
-
Ultrasonic bath
-
UV-Ozone cleaner (optional)
Procedure:
-
Substrate Cleaning:
-
Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a layer of PEDOT:PSS onto the ITO substrate (e.g., at 3000-5000 rpm for 30-60 seconds).
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the TPE derivative in a suitable solvent (e.g., 10 mg/mL in chloroform).
-
Spin-coat the TPE solution on top of the PEDOT:PSS layer (e.g., at 1000-3000 rpm for 30-60 seconds).
-
Anneal the film at a suitable temperature (e.g., 60-80 °C) for 10-20 minutes to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit the ETL (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi) at a controlled rate (e.g., 1-2 Å/s) to the desired thickness (e.g., 30-50 nm).
-
Sequentially deposit the cathode layers, for example, a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100-150 nm).
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the devices in the glovebox using a UV-curable epoxy and a glass coverslip.
-
Characterization of TPE-based OLEDs
Protocol 3.3.1: Device Performance Characterization
Equipment:
-
Source measure unit (e.g., Keithley 2400)
-
Photometer or Spectroradiometer (e.g., Photo Research PR-655 or Konica Minolta CS-2000)
-
Integrating sphere for EQE measurements
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Place the OLED device in a light-tight test fixture.
-
Apply a forward bias voltage using the source measure unit and record the current and luminance simultaneously at each voltage step.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.
-
-
Efficiency Measurements:
-
Calculate the current efficiency (cd/A) and power efficiency (lm/W) from the J-V-L data.
-
Measure the External Quantum Efficiency (EQE) by collecting the total emitted light in an integrating sphere and measuring the current.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum of the device at a constant driving voltage or current using a spectroradiometer.
-
Determine the peak emission wavelength (λEL) and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: A diagram illustrating the AIE mechanism in TPE molecules.
Caption: A workflow diagram for the fabrication of a TPE-based OLED.
Caption: A general workflow for the synthesis of TPE derivatives.
References
- 1. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New test methods for the characterization of thermoplastic elastomers | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Cyano-Substituted this compound Derivatives and Their Applications in Solution-Processable OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. displayman.com [displayman.com]
- 15. data.epo.org [data.epo.org]
Application Notes and Protocols: Designing and Utilizing T-PE-Based Fluorescent Sensors for pH Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylethylene (TPE) and its derivatives have emerged as a powerful class of fluorophores for the development of pH sensors.[1] These molecules exhibit a unique phenomenon known as aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[2] This property is particularly advantageous for designing "turn-on" fluorescent sensors. By incorporating pH-sensitive moieties into the TPE core, the aggregation state and thus the fluorescence emission can be modulated by changes in pH. This principle allows for the creation of highly sensitive and selective probes for monitoring pH in various chemical and biological systems, including living cells.[3][4] This document provides detailed protocols for the synthesis, characterization, and application of TPE-based fluorescent pH sensors.
Signaling Pathway of TPE-Based pH Sensors
The fundamental principle behind TPE-based pH sensors lies in the interplay between their aggregation-induced emission (AIE) property and the protonation/deprotonation of pH-sensitive functional groups attached to the TPE core. In a typical "turn-on" sensor design, at a pH where the functional group is charged, electrostatic repulsion prevents the TPE molecules from aggregating, and thus they remain in a non-emissive state. A change in pH that neutralizes this charge allows the hydrophobic TPE molecules to aggregate, restricting intramolecular rotation and leading to a significant increase in fluorescence emission.
Caption: Signaling mechanism of a TPE-based "turn-on" fluorescent pH sensor.
Experimental Protocols
Synthesis of a Representative TPE-Based pH Sensor
This protocol describes a general two-step synthesis for a TPE derivative functionalized with pH-sensitive groups, based on McMurry and Suzuki coupling reactions.[5][6]
Materials and Reagents:
-
Benzophenone (B1666685) derivative (with desired functional groups)
-
Titanium tetrachloride (TiCl4)
-
Zinc dust
-
Dry Tetrahydrofuran (THF)
-
4-Bromophenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
Methanol
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
Bromine
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas supply
Protocol:
Step 1: Synthesis of the TPE Core (e.g., Tetrakis(4-bromophenyl)ethylene) via McMurry Coupling [5]
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon/nitrogen inlet.
-
Add zinc dust (4 eq.) and dry THF to the flask under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add titanium tetrachloride (2 eq.) dropwise to the stirred suspension. The color of the mixture will turn from yellow to black.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Dissolve the benzophenone derivative (1 eq.) in dry THF and add it to the refluxing mixture.
-
Continue to reflux for 6-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite and wash the filter cake with DCM.
-
Separate the organic layer of the filtrate, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the TPE core.
Step 2: Functionalization via Suzuki Coupling [7]
-
In a Schlenk flask, dissolve the TPE core (1 eq.), the desired boronic acid derivative (e.g., a phenol-containing boronic acid for pH sensing) (4.4 eq.), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) in a mixture of toluene and a 2M aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling with argon/nitrogen for 20 minutes.
-
Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the final product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescence pH Titration
This protocol outlines the procedure to determine the pKa of the synthesized TPE-based sensor.
Materials and Reagents:
-
Synthesized TPE-based pH sensor
-
Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)
-
Britton-Robinson buffer solutions (or a series of phosphate (B84403) and borate (B1201080) buffers) covering a wide pH range (e.g., pH 2 to 12)
-
Spectrofluorometer
-
pH meter
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of the TPE-based sensor (e.g., 1 mM) in DMSO or THF.
-
Prepare a series of buffer solutions with different pH values.
-
In a series of test tubes, add the appropriate buffer solution.
-
To each tube, add a small aliquot of the sensor stock solution to reach a final concentration in the micromolar range (e.g., 10 µM). The final volume should be consistent for all samples, and the percentage of organic solvent should be low (e.g., <1%) to ensure the pH is determined by the buffer.
-
Vortex each solution and allow it to equilibrate for a few minutes.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Determine the optimal excitation wavelength from the excitation spectrum at the pH of maximum fluorescence.
-
Record the fluorescence intensity at the wavelength of maximum emission for each pH value.
-
Plot the fluorescence intensity as a function of pH.
-
The pKa can be determined by fitting the titration curve to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is half-maximal.
Protocol for Intracellular pH Imaging
This protocol provides a general guideline for using a TPE-based sensor to image pH in living cells.[8]
Materials and Reagents:
-
TPE-based pH sensor
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Cells (e.g., HeLa, MCF-7)
-
Confocal laser scanning microscope with appropriate filters
-
Nigericin (B1684572) and high-potassium buffer for calibration (optional)
Protocol:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed the cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a stock solution of the TPE-based sensor in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells, wash once with PBS, and then add the probe-containing medium.
-
Incubate the cells with the probe for 15-60 minutes at 37°C.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove the excess probe.
-
Add fresh culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a confocal microscope. Use the predetermined optimal excitation wavelength and collect the emission at the appropriate wavelength range.
-
-
Intracellular Calibration (Optional, for quantitative measurements):
-
To calibrate the intracellular pH response, treat the cells with a high-potassium buffer containing nigericin (a protonophore that equilibrates intracellular and extracellular pH).
-
By exposing the nigericin-treated cells to calibration buffers of known pH, a calibration curve of fluorescence intensity versus intracellular pH can be generated.
-
Experimental Workflow for Sensor Evaluation
The following diagram outlines a typical workflow for the development and evaluation of a new TPE-based pH sensor.
Caption: Experimental workflow for TPE-based pH sensor development.
Data Presentation: Properties of TPE-Based pH Sensors
The following table summarizes the key photophysical properties of several reported TPE-based fluorescent pH sensors.
| Probe Name | pH Range | pKa | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application | Reference |
| TPE-DCP | 4.5 - 8.5 | 6.82 | ~405 | ~615 | Not Reported | Intracellular pH imaging | [3] |
| TPE-Cy | 5.0 - 14.0 | ~6.5 (intracellular) | ~488 | 500-700 (ratiometric) | Not Reported | Full-range intracellular pH sensing | [8][9] |
| Schiff Base 1 | 5.0 - 7.0 | 4.8, 7.4 | Not Reported | 516 / 559 (ratiometric) | Not Reported | Ratiometric pH sensing in live cells | [5] |
| TPE-PH-KD | Acidic | Not Reported | Not Reported | Green/Red channels | Not Reported | Dual imaging of pH and viscosity | [10] |
| Amino-TPE Polymers | Varies | Varies | Not Reported | Varies | Not Reported | pH response in polymers | [11][12] |
Design Principles of TPE-Based pH Sensors
The design of effective TPE-based pH sensors involves several key considerations, as illustrated in the diagram below.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. De novo design of a novel AIE fluorescent probe tailored to autophagy visualization via pH manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of this compound-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]
- 8. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imaging Intracellular pH in Living Cells- Oxford Instruments [andor.oxinst.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application of Tetraphenylethylene (TPE) in Monitoring Protein Aggregation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The misfolding and subsequent aggregation of proteins are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's. Consequently, the development of robust methods to monitor this process is of paramount importance for both fundamental research and the development of therapeutic interventions. Tetraphenylethylene (TPE) and its derivatives have emerged as powerful tools for this purpose. TPE-based probes are a class of fluorogens that exhibit a phenomenon known as Aggregation-Induced Emission (AIE), making them exceptionally well-suited for tracking the formation of protein aggregates.
Principle of TPE-Based Detection: Aggregation-Induced Emission (AIE)
Unlike traditional fluorescent dyes that often suffer from quenching at high concentrations (Aggregation-Caused Quenching or ACQ), TPE-based molecules are essentially non-emissive when freely rotating in solution.[1] However, upon binding to protein aggregates, the intramolecular rotation of the TPE phenyl rings is restricted. This restriction blocks the non-radiative decay pathways and opens up the radiative channel, leading to a significant increase in fluorescence emission.[2][3] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for detecting protein aggregates.
Several TPE derivatives have been synthesized to enhance their specificity and utility in biological systems. For instance, TPE-TPP (bis(triphenylphosphonium) tetraphenylethene) has been shown to be effective in monitoring the aggregation of amyloid fibrils and can even detect early-stage prefibrillar species.[4] Another example is BSPOTPE (1,2-bis[4-(3-sulfonatopropoxyl)phenyl]-1,2-diphenylethene salt), a biocompatible AIE-gen used to report on insulin (B600854) amyloidogenesis.[1]
Applications in Protein Aggregation Research
The unique properties of TPE-based probes make them versatile for a range of applications in protein aggregation studies:
-
Real-time Monitoring of Aggregation Kinetics: TPE probes can be used to continuously monitor the entire aggregation process, from the initial lag phase through the exponential growth phase to the final plateau. This allows for the detailed kinetic analysis of protein aggregation under various conditions.
-
Detection of Early-Stage Aggregates: Certain TPE derivatives, such as TPE-TPP, are sensitive enough to detect prefibrillar and oligomeric species, which are often considered the most cytotoxic forms of protein aggregates.[4]
-
Screening for Aggregation Inhibitors: The high-throughput compatibility of TPE-based assays makes them ideal for screening large libraries of small molecules to identify potential inhibitors of protein aggregation.
-
Cellular Imaging of Protein Aggregates: Functionalized TPE probes that can penetrate cell membranes allow for the visualization of intracellular protein aggregation in cell-based models of neurodegenerative diseases.
Quantitative Data of TPE-Based Probes
The following table summarizes key quantitative data for selected TPE-based probes used in protein aggregation studies.
| Probe Name | Target Protein Aggregate | Binding Affinity (Kd) | Fluorescence Enhancement (Fold Increase) | Excitation Max (nm) | Emission Max (nm) | Reference |
| pTP-TFE | Soluble Tau Aggregates | 66 nM | Not Reported | Not Reported | Not Reported | [5] |
| pTP-TFE | Mature Tau Fibrils | >10 µM | Not Reported | Not Reported | Not Reported | [5] |
| pTP-TPE | Early Species Aβ40 Aggregates | 7.58 µM | Not Reported | Not Reported | Not Reported | [5] |
| ARCAM 1 | Aβ Aggregates | Not Reported | ~8-fold | ~488 | ~540 | [6] |
| CCVJ | DHFR Aggregates | Not Reported | 10.9-fold | Not Reported | Not Reported | [7] |
| Mero | DHFR Aggregates | Not Reported | 11.6-fold | Not Reported | Not Reported | [7] |
Experimental Protocols
Protocol 1: In Vitro Real-Time Monitoring of Protein Aggregation Kinetics using TPE-TPP
This protocol describes a general method for monitoring the kinetics of protein aggregation in real-time using the TPE-TPP probe.
Materials:
-
Monomeric protein of interest (e.g., amyloid-beta, alpha-synuclein, insulin)
-
TPE-TPP stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence intensity detection capabilities and temperature control
Procedure:
-
Preparation of Monomeric Protein:
-
Prepare a stock solution of the protein of interest in an appropriate buffer.
-
Ensure the protein is in a monomeric state. This may require pre-treatment such as size-exclusion chromatography or dissolution in a denaturing agent followed by rapid dilution into the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the reaction mixtures. A typical final reaction volume is 100-200 µL.
-
Add the monomeric protein solution to the desired final concentration (e.g., 10-100 µM).
-
Add the TPE-TPP stock solution to a final concentration of 20 µM.
-
Include control wells:
-
Buffer with TPE-TPP only (for background fluorescence).
-
Protein solution only (to check for intrinsic fluorescence).
-
-
-
Incubation and Monitoring:
-
Place the microplate in the plate reader.
-
Set the temperature to 37°C (or another temperature that promotes aggregation).
-
Enable intermittent shaking to promote aggregation (e.g., 1 minute of shaking every 10 minutes).
-
Set the fluorescence excitation and emission wavelengths for TPE-TPP (e.g., Excitation: ~365 nm, Emission: ~475 nm). Consult the literature for the specific TPE probe you are using.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (typically several hours to days).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the TPE-TPP only control) from the fluorescence readings of the samples.
-
Plot the fluorescence intensity as a function of time.
-
The resulting kinetic curve will typically show a lag phase, a growth phase, and a plateau, from which kinetic parameters such as the lag time (t_lag) and the apparent rate constant of aggregation (k_app) can be determined.
-
Protocol 2: Detection of Unfolded Proteins using TPE-MI
This protocol outlines the use of TPE-MI (Tetraphenylethene Maleimide) to detect unfolded proteins by targeting exposed cysteine residues.
Materials:
-
Purified protein of interest
-
TPE-MI stock solution (e.g., 10 mM in DMSO)
-
Denaturant (e.g., Guanidine hydrochloride (GdnHCl) or Urea)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or microplate reader
Procedure:
-
Protein Preparation:
-
Prepare solutions of the protein of interest at a known concentration in PBS.
-
To generate an unfolded protein control, treat a sample of the protein with a high concentration of denaturant (e.g., 6 M GdnHCl).
-
-
Labeling Reaction:
-
In a microcentrifuge tube or a well of a microplate, mix the protein solution (native or denatured) with TPE-MI to a final concentration of, for example, 50 µM.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the samples using a fluorometer or microplate reader.
-
Set the excitation and emission wavelengths appropriate for TPE-MI (e.g., Excitation: ~350 nm, Emission: ~460 nm).
-
Compare the fluorescence intensity of the TPE-MI labeled native protein with that of the unfolded protein. A significant increase in fluorescence in the presence of the unfolded protein indicates the detection of exposed cysteine residues.
-
TPE-based AIE probes represent a significant advancement in the study of protein aggregation. Their "turn-on" fluorescence mechanism, high sensitivity, and versatility make them invaluable tools for researchers in academia and the pharmaceutical industry. The protocols outlined above provide a starting point for the application of these powerful probes in elucidating the mechanisms of protein aggregation and in the discovery of novel therapeutic agents to combat protein misfolding diseases.
References
- 1. When aggregation-induced emission meets protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein detection and quantitation by tetraphenylethene-based fluorescent probes with aggregation-induced emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Early-Stage Protein Aggregation by an Aggregation-Induced Emission Fluorogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Monitoring of Alzheimer's-Related Amyloid Aggregation via Probe Enhancement–Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative interrogation of protein co-aggregation using multi-color fluorogenic protein aggregation sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of TPE-Containing Electrospun Nanofibers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of tetraphenylethylene (TPE)-containing electrospun nanofibers. TPE and its derivatives are well-known for their aggregation-induced emission (AIE) properties, making them excellent candidates for developing fluorescent nanofibers for a variety of applications, including drug delivery, tissue engineering, and biosensing.
Introduction to TPE-Containing Electrospun Nanofibers
Electrospinning is a versatile and cost-effective technique for producing nanofibers with controlled diameters and high surface area-to-volume ratios.[1][2] Incorporating TPE moieties into these nanofibers imparts fluorescence, allowing for real-time monitoring, sensing, and imaging. The AIE effect of TPE is particularly advantageous as it is typically non-emissive in solution but becomes highly fluorescent upon aggregation within the nanofiber matrix. This "turn-on" fluorescence is highly sensitive to environmental changes, making TPE-containing nanofibers ideal for advanced applications.
Applications:
-
Drug Delivery: TPE-containing nanofibers can be loaded with therapeutic agents.[3][4][5] The inherent fluorescence of TPE can be used to track the release of the drug and monitor the degradation of the nanofiber scaffold.[6]
-
Tissue Engineering: The fibrous structure of electrospun mats mimics the natural extracellular matrix (ECM), promoting cell adhesion, proliferation, and differentiation.[7][8][9] The fluorescence of TPE can be used to visualize the scaffold and monitor tissue regeneration.
-
Biosensing: TPE-functionalized nanofibers can be designed to detect specific biomolecules or changes in the local environment (e.g., pH, temperature).[10] The "turn-on" fluorescence upon binding to an analyte provides a sensitive detection mechanism.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on TPE-containing and other relevant electrospun nanofibers to provide a comparative overview.
Table 1: Electrospinning Parameters and Resulting Fiber Diameters
| Polymer System | TPE Derivative/Concentration | Solvent | Voltage (kV) | Flow Rate (mL/h) | Tip-to-Collector Distance (cm) | Average Fiber Diameter (nm) | Reference(s) |
| PVDF | 1 wt% TPE | DMF | 11 | 0.2 | 13 | Not specified, but uniform and smooth | [10] |
| TPE-E | N/A | Chloroform | 10, 15, 20 | 1, 3 | Not specified | Varies with parameters | [11] |
| PAN | N/A | DFM | 150V | 0.6 | 15 | 300 - 340 | [12] |
| PCL | N/A | Not specified | Not specified | Not specified | Not specified | Abrupt shift in properties around 700 | [13] |
| Chitosan/Gelatin/TPU | N/A | Acetic Acid, DMF/THF | 20 | 0.08 mm/min | 10 | Not specified | [2] |
Table 2: Mechanical Properties of Electrospun Nanofibers
| Polymer System | Average Fiber Diameter (nm) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference(s) |
| PAN | 300-340 | Varies with collector type | Varies with collector type | Not specified | [12] |
| PCL | ~700 | Abrupt increase below this diameter | Abrupt increase below this diameter | Not specified | [13] |
| PA6 | 234.85 ± 43.68 | Not specified | 3.2 ± 0.015 | Not specified | [14] |
| PAN-based Carbon | ~500 | 125.2 | Not specified | Not specified | [15] |
| PA6 Nanofiber Composite | Not specified | 195.76 - 227.85 (N) | Not specified | Not specified | [16] |
Table 3: Drug Loading and Release Properties
| Polymer System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference(s) |
| PLGA | Paclitaxel | 10 wt% | Not specified | Sustained release over 60 days | [17] |
| PLGA | Cefoxitin sodium salt | 1 and 5 wt% | Not specified | Significant burst release in the first hour | [17] |
| PVA/Chitosan | Tetracycline hydrochloride | Not specified | 99.27% (entrapment) | Sustained release | [18] |
| Various | Various | Up to 40% of membrane mass | Up to 100% | Can be tuned (fast, controlled, biphasic, delayed) | [3][4][17] |
Table 4: Fluorescence Properties of TPE in Nanofibers
| Polymer System | TPE Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) | Key Findings | Reference(s) |
| PVDF | TPE | Not specified | Not specified | Not specified | Linear response to temperature and pressure | [10] |
| Supramolecular Assembly | TPE-Q4 | 330 | 475 | Not specified | Intense fluorescence with high pH stability | [19] |
| Various Polymers | TPE | Not specified | Not specified | Not specified | Emission intensity can be used to monitor stimuli | [20] |
| THF/Water Mixtures | TPE and derivatives | 365 | ~470 | Varies with water fraction | Demonstrates AIE effect | [21] |
Experimental Protocols
Protocol for Preparation of TPE-Polymer Electrospinning Solution
This protocol is a general guideline and may require optimization based on the specific polymer and TPE derivative used.
Materials:
-
Polymer (e.g., PVDF, PCL, PLGA)
-
TPE derivative
-
Solvent (e.g., Dimethylformamide (DMF), Chloroform, Dichloromethane (DCM), Trifluoroacetic acid (TFA))
-
Magnetic stirrer and stir bar
-
Glass vials or beakers
-
Analytical balance
Procedure:
-
Polymer Solution Preparation:
-
Weigh the desired amount of polymer powder using an analytical balance.
-
Dissolve the polymer in the chosen solvent in a glass vial or beaker. The concentration will depend on the polymer's molecular weight and the desired solution viscosity.[10][11] For example, a 17.5 wt% solution of PVDF in DMF can be prepared.[10]
-
Stir the solution using a magnetic stirrer at room temperature or with gentle heating (e.g., 80°C for PVDF in DMF) for several hours (e.g., 8 hours) until the polymer is completely dissolved and the solution is homogeneous.[2][10]
-
-
Incorporation of TPE:
-
Weigh the desired amount of the TPE derivative. The concentration can range from, for example, 0.0051 g to 0.0505 g for different applications.[10]
-
Add the TPE powder directly to the polymer solution.
-
Continue stirring the solution for an additional 1-2 hours to ensure the TPE is fully dissolved and dispersed.
-
-
Solution Characterization (Optional but Recommended):
Protocol for Electrospinning of TPE-Containing Nanofibers
Equipment:
-
Electrospinning setup (including a high-voltage power supply, a syringe pump, a spinneret, and a collector)[22][23][24][25]
-
Syringe with a needle (e.g., 18-gauge)
-
Aluminum foil to cover the collector
Procedure:
-
Setup Preparation:
-
Ensure the electrospinning chamber is clean and dry.
-
Cover the collector (e.g., a rotating drum or a flat plate) with aluminum foil.
-
Load the prepared TPE-polymer solution into a syringe and place it securely in the syringe pump.[26]
-
Attach the needle to the syringe.
-
-
Electrospinning Process:
-
Set the desired parameters on the electrospinning apparatus. These parameters will need to be optimized for each specific system.[1]
-
Voltage: Typically in the range of 10-30 kV.[25] For a PVDF/TPE system, a voltage of 11 kV has been used.[10]
-
Flow Rate: This controls the rate at which the solution is ejected from the needle. A common range is 0.1-1.0 mL/h.[10][12]
-
Tip-to-Collector Distance: The distance between the needle tip and the collector, typically 10-20 cm.[10][12]
-
-
Connect the high-voltage supply to the needle.
-
Start the syringe pump to initiate the flow of the solution.
-
Turn on the high-voltage power supply. A Taylor cone should form at the tip of the needle, from which a polymer jet is ejected towards the collector.[22][23]
-
Continue the electrospinning process for the desired duration to obtain a nanofiber mat of the required thickness.
-
-
Sample Collection and Post-Processing:
-
After the desired spinning time, turn off the high-voltage power supply and the syringe pump.
-
Carefully remove the aluminum foil with the deposited nanofiber mat from the collector.
-
Dry the nanofiber mat in a vacuum oven at a low temperature (e.g., 40-60°C) for 24 hours to remove any residual solvent.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for fabricating TPE-containing electrospun nanofibers.
Signaling Pathways in Tissue Regeneration
Caption: Signaling pathways in tissue regeneration influenced by nanofiber scaffolds.
Logical Relationships in Electrospinning
Caption: Logical relationships between electrospinning parameters and nanofiber properties.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrospinning Nanofibers for Therapeutics Delivery [mdpi.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Electrospun nanofibres in drug delivery: advances in controlled release strategies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06023J [pubs.rsc.org]
- 7. Effects of nanofibers on mesenchymal stem cells: environmental factors affecting cell adhesion and osteogenic differentiation and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospinning nanofiber scaffolds for soft and hard tissue regeneration [jmst.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemisgroup.us [chemisgroup.us]
- 12. Comparison of the mechanical characteristics of produced nanofibers by electrospinning process based on different collectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Effect of Fiber Diameter on Tensile Properties of Electrospun Poly(ɛ-C" by Shing Chung Josh Wong, Avinash Baji et al. [ideaexchange.uakron.edu]
- 14. mdpi.com [mdpi.com]
- 15. Effect of Diameter on the Structural Evolution and Tensile Properties of Electrospun PAN-Based Carbon Nanofiber Mats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Current strategies for sustaining drug release from electrospun nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-integration.org [bio-integration.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Electrospinning and Electrospun Nanofibers: Methods, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Electrospinning of nanofibers | PPTX [slideshare.net]
- 26. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of Tetraphenylethylene (TPE) AIEgens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the photoluminescence quantum yield (PLQY) of tetraphenylethylene (TPE) based aggregation-induced emission luminogens (AIEgens).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the AIE phenomenon in TPE derivatives?
A1: The Aggregation-Induced Emission (AIE) phenomenon in this compound (TPE) and its derivatives is primarily attributed to the Restriction of Intramolecular Motion (RIM). In dilute solutions, TPE molecules are non-emissive because the phenyl rings undergo active intramolecular rotation, which provides a non-radiative pathway for the excited state to relax.[1][2] When the molecules aggregate in a poor solvent or in the solid state, these rotations are physically hindered. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong fluorescence emission.[1][2][3]
Q2: How does the choice of solvent affect the quantum yield of my TPE AIEgen?
A2: The solvent system is critical for achieving a high quantum yield in AIEgens. Typically, a mixture of a "good" solvent (in which the AIEgen is soluble) and a "poor" solvent or "precipitant" (in which it is insoluble) is used.[4] The gradual addition of the poor solvent induces the formation of molecular aggregates. The polarity of the solvent mixture can also influence the emission, with some TPE derivatives showing a red-shift in emission in more polar environments due to a twisted intramolecular charge-transfer (TICT) effect.[5] The optimal solvent ratio for maximum emission enhancement needs to be determined experimentally for each specific AIEgen.[6]
Q3: What molecular design strategies can be employed to enhance the quantum yield of TPE AIEgens?
A3: Several molecular design strategies can be implemented to improve the quantum yield of TPE-based AIEgens:
-
Donor-Acceptor (D-A) Engineering: Introducing electron-donating and electron-accepting groups can facilitate intramolecular charge transfer (ICT), leading to red-shifted emissions and potentially higher quantum yields by optimizing HOMO-LUMO energy levels.[7][8]
-
Extension of π-Conjugation: Extending the π-conjugated system can increase fluorescence efficiency and shift the emission to longer wavelengths.[7]
-
Steric Hindrance: Incorporating bulky substituents can further restrict intramolecular rotations even in less aggregated states, enhancing the AIE effect.[7][9]
-
Halogen Substitution: The introduction of halogen atoms can influence crystal packing and intermolecular interactions, which in turn affects the solid-state fluorescence efficiency. For instance, fluorine substitution has been shown to lead to very high quantum yields.[10]
-
Rigidification: Creating a more rigid molecular structure, for instance by incorporating the TPE unit into a metal-organic framework (MOF), can effectively restrict the rotation of the phenyl rings and significantly enhance the quantum yield.[1][11]
Q4: How is the photoluminescence quantum yield (PLQY) of an AIEgen experimentally measured?
A4: There are two primary methods for measuring the PLQY of AIEgens:
-
Absolute Method: This method uses an integrating sphere to directly measure the ratio of emitted photons to absorbed photons. It does not require a reference standard and is considered the more accurate method.[4]
-
Relative Method: This method compares the fluorescence intensity of the AIEgen sample to a well-characterized reference standard with a known quantum yield. The absorbance of the sample and the standard at the excitation wavelength must be kept low (typically below 0.1) to avoid inner filter effects.[4][12]
For AIEgens, it is crucial to perform these measurements in the aggregated state, typically in a solvent mixture that induces maximum fluorescence.[4]
Troubleshooting Guide
Problem 1: My TPE derivative shows weak or no fluorescence enhancement upon aggregation.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Aggregation | The concentration of the poor solvent may be insufficient. Systematically vary the fraction of the poor solvent (e.g., water in a THF/water mixture) from 0% to 99% and monitor the fluorescence intensity to find the optimal ratio for aggregation and emission.[2][13] |
| Unfavorable Molecular Packing | In the solid state, molecules might adopt a packing arrangement that still allows for non-radiative decay pathways (e.g., excimer formation through π-π stacking).[3][14] Consider modifying the substituents on the TPE core to alter the crystal packing. |
| Presence of Quenchers | The solvent or other components in the solution might be quenching the fluorescence. Ensure high purity of solvents and reagents. |
| Twisted Intramolecular Charge-Transfer (TICT) Effect | For D-A substituted TPEs, highly polar solvents can sometimes stabilize a non-emissive TICT state, leading to fluorescence quenching.[5] Try a less polar solvent system to induce aggregation. |
Problem 2: The emission wavelength of my AIEgen is not in the desired range.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient π-Conjugation | For longer wavelength (red-shifted) emission, the extent of π-conjugation in the molecule needs to be increased.[7] Consider synthesizing derivatives with more extended aromatic systems. |
| Weak Intramolecular Charge Transfer (ICT) | In D-A type AIEgens, the strength of the donor and acceptor groups determines the extent of the red-shift.[8] Modifying the electron-donating or -withdrawing strength of the substituents can tune the emission color. |
| Solvatochromism | The polarity of the solvent can affect the emission wavelength. Experiment with different solvent systems to see if a desirable solvatochromic shift can be achieved.[6] |
Problem 3: The measured quantum yield is inconsistent across different experiments.
| Possible Cause | Troubleshooting Suggestion |
| Inner Filter Effect in Relative PLQY Measurement | If the absorbance of the sample or reference standard is too high (>0.1), it can lead to reabsorption of emitted light and inaccurate quantum yield values.[4] Prepare more dilute solutions for the measurement. |
| Mismatched Reference Standard | The absorption and emission ranges of the reference standard should be similar to the AIEgen sample for accurate relative quantum yield measurements.[4] |
| Inconsistent Aggregate Size/Morphology | The method of preparation of the aggregated sample (e.g., rate of addition of poor solvent, sonication) can affect the size and morphology of the aggregates, which can influence the quantum yield. Standardize the sample preparation protocol. |
| Instrumental Fluctuations | Ensure the stability of the light source and detector of the spectrofluorometer. |
Quantitative Data Summary
Table 1: Quantum Yields of Selected TPE Derivatives Under Different Conditions
| TPE Derivative | Conditions | Quantum Yield (Φ) | Reference |
| TPE-1 | THF/water (fw = 95%) | 3.61% | [14] |
| TPE-2 | THF/water (fw = 95%) | 6.78% | [14] |
| n-TPE-AP-PDMS film | Solid state | 23.9% | [5] |
| n-TPE-AP-PDMS film with nitrobenzene | Solid state | 7.4% | [5] |
| FTPE | Solid state | 91% | [10] |
| BrTPE | Solid state | 14-16% | [10] |
| ITPE | Solid state | 14-16% | [10] |
| TPE-BBT nanoparticles | in water | 1.8% (absolute) | [15][16][17] |
| TPE-BBT crystals | Solid state | 10.4% (absolute) | [15][16][17] |
| LOCK-0 | fT = 99% solution | 13.9% | [18] |
| LOCK-1 | fT = 99% solution | 21.6% | [18] |
| LOCK-2 | fT = 99% solution | 30.5% | [18] |
Experimental Protocols
Protocol 1: Measurement of Relative Photoluminescence Quantum Yield (PLQY)
-
Prepare Stock Solutions: Prepare stock solutions of the AIEgen sample and a suitable reference standard (e.g., Coumarine 153, Rhodamine B) in a good solvent.[4][12][14]
-
Prepare Dilute Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the reference standard. For AIEgens, these solutions should be prepared in the solvent mixture (e.g., THF/water) that yields the highest fluorescence intensity. The final absorbance of all solutions at the excitation wavelength should be below 0.1.[4]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance value at the chosen excitation wavelength.[4]
-
Measure Fluorescence: Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions, using the same excitation wavelength as for the absorbance measurements.[4]
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard. The plots should be linear. The quantum yield of the sample (ΦS) is calculated using the following equation:[4]
ΦS = ΦR * (mS / mR) * (nS² / nR²)
where:
-
ΦR is the known quantum yield of the reference standard.
-
mS and mR are the slopes of the linear fits for the sample and the reference, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and the reference, respectively.[12]
-
Protocol 2: Preparation of AIEgen Aggregates for Measurement
-
Prepare AIEgen Solution: Prepare a stock solution of the TPE AIEgen in a "good" solvent (e.g., THF) at a specific concentration (e.g., 10-3 M).[13]
-
Induce Aggregation: In a series of cuvettes, place a fixed volume of the AIEgen stock solution.
-
Add Poor Solvent: To each cuvette, add varying amounts of a "poor" solvent (e.g., water) to achieve a range of solvent fractions (fw), for example, from 0% to 99%.[13]
-
Equilibration: Gently mix the solutions and allow them to equilibrate for a set period before measurement.
-
Measurement: Measure the fluorescence spectra of each solution to determine the solvent fraction that gives the maximum emission intensity. This is the optimal condition for subsequent quantum yield measurements.[6]
Visualizations
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted this compound (TPE) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01024A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. New electron-donor/acceptor-substituted tetraphenylethylenes: aggregation-induced emission with tunable emission color and optical-waveguide behavior. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogen substituted this compound AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00059E [pubs.rsc.org]
- 11. Improved quantum yield in geometrically constrained this compound-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. 2.4. Determination of Quantum Yields [bio-protocol.org]
- 13. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flower-like superstructures of AIE-active this compound through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]
solubility issues of tetraphenylethylene derivatives and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with tetraphenylethylene (TPE) derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: My TPE derivative is not dissolving in my desired solvent.
-
Initial Check: TPE and its derivatives are characteristically hydrophobic and often exhibit poor solubility in polar solvents like water, methanol, and acetonitrile.[1][2] They are generally more soluble in organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, and dichloromethane (B109758) (DCM).[1]
-
Solution 1: Solvent Screening:
-
Attempt to dissolve a small amount of the TPE derivative in various common organic solvents (e.g., THF, DCM, chloroform, DMSO).
-
If solubility is achieved in a water-miscible organic solvent like THF or DMSO, you can prepare a concentrated stock solution. This stock can then be diluted into an aqueous medium for applications requiring it, which often induces the desired aggregation for fluorescence.
-
-
Solution 2: Co-Solvent System:
-
Dissolve the TPE derivative in a "good" solvent where it is highly soluble (e.g., THF).
-
Titrate a "poor" solvent (e.g., water or hexane) into the solution while monitoring for precipitation or aggregation. This technique is often used to induce aggregation-induced emission (AIE).[1][3][4] The optimal ratio of good solvent to poor solvent will need to be determined empirically.
-
Issue: The fluorescence of my TPE derivative is very weak in solution.
-
Explanation: This is a hallmark characteristic of most TPE derivatives and is due to a phenomenon called Aggregation-Induced Emission (AIE).[3][5] In dilute solutions, the phenyl rings of the TPE core can rotate freely, providing a non-radiative pathway for the excited state to relax, thus quenching fluorescence.[6]
-
Solution: Induce Aggregation: To enhance fluorescence, you need to restrict the intramolecular rotation of the phenyl rings. This is typically achieved by inducing the molecules to aggregate.
-
For aqueous applications: Add water (a poor solvent) to a solution of the TPE derivative in a water-miscible organic solvent like THF. Maximum emission is often observed at high water fractions (e.g., 90% water).[3][4]
-
For organic applications: Add a non-polar "poor" solvent like hexane (B92381) to a solution in a more polar organic solvent like chloroform.[1]
-
Encapsulation: Formulate the TPE derivative into nanoparticles, micelles, or encapsulate it within host molecules like cyclodextrins to create stable, emissive aggregates in aqueous solutions.[7][8]
-
Issue: My TPE derivative precipitates out of solution when I add a co-solvent.
-
Problem: While aggregation is desired for AIE, uncontrolled precipitation can lead to large, unstable particles that are not suitable for many applications.
-
Solution 1: Optimize the Co-solvent Addition:
-
Add the poor solvent more slowly and with vigorous stirring or sonication. This promotes the formation of smaller, more uniform nanoparticles.[9]
-
Experiment with different co-solvent ratios to find a balance between aggregation and precipitation.
-
-
Solution 2: Use Stabilizing Agents: Incorporate surfactants or polymers in your formulation to stabilize the aggregates and prevent them from precipitating.
-
Solution 3: Nanoparticle Formulation: Utilize a dedicated protocol for creating nanoparticles, such as the nanoprecipitation method, which is designed to produce stable nano-aggregates.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving TPE derivatives?
A1: TPE derivatives are typically soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and dichloromethane (DCM).[1] They are generally insoluble in polar solvents like water, methanol, and acetonitrile, as well as non-polar solvents like hexane.[1]
Q2: Why is my TPE derivative not fluorescent in THF solution but highly emissive as a solid?
A2: This is the characteristic behavior of Aggregation-Induced Emission (AIE). In dilute solutions, the intramolecular rotation of the TPE core's phenyl rings provides a pathway for non-radiative decay, quenching fluorescence.[6] In the aggregated or solid state, these rotations are restricted, which blocks the non-radiative decay pathway and forces the molecule to release its energy as light, resulting in strong fluorescence.[7]
Q3: How can I make my hydrophobic TPE derivative work in a biological (aqueous) system?
A3: There are several strategies to overcome the poor water solubility of TPE derivatives for biological applications:
-
Chemical Modification: Synthesize derivatives with water-soluble groups, such as oligo(ethylene glycol) (OEG) chains or charged functional groups (e.g., carboxylates, sulfonates).[10][11][12]
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulate the TPE derivative within biocompatible polymeric nanoparticles.[7] This not only improves water dispersibility but also preserves the AIE properties.
-
Micelle Formation: Use amphiphilic polymers to form micelles that can carry the hydrophobic TPE derivative in their core.[2]
-
Co-solvent Method: Prepare a stock solution in a water-miscible organic solvent like THF or DMSO and then inject it into the aqueous buffer under vigorous stirring. This leads to the formation of fluorescent nano-aggregates.[9]
-
Q4: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
A4: ACQ is a common phenomenon in conventional planar fluorophores. In dilute solutions, they are highly emissive. However, at high concentrations or in the solid state, they form aggregates (excimers) through π-π stacking, which quenches their fluorescence.[3] AIE is the opposite phenomenon. AIE-active molecules, like TPE, are non-emissive in dilute solutions but become highly fluorescent upon aggregation due to the restriction of intramolecular motions.[3][5]
Data Presentation
Table 1: Solubility of Representative TPE Derivatives in Common Solvents
| TPE Derivative | Soluble In | Insoluble In | Reference |
| Unmodified TPE | THF, Chloroform, DCM | Water, Methanol, Acetonitrile, Hexane | [1] |
| TPE-1 (Dumbbell-shaped) | THF, Chloroform, DCM | Water, Methanol, Acetonitrile, Hexane | [1] |
| TPE-2 (Amphiphilic) | THF, Chloroform, DCM | Water, Methanol, Acetonitrile, Hexane | [1] |
| TPE-ONa (Water-soluble) | Water | N/A | [10] |
Table 2: Effect of Solvent Composition on the Fluorescence of TPE Derivatives
| TPE Derivative | Solvent System | Water Fraction (fₙ) for Max. Emission | Quantum Yield (Φₙ) Enhancement | Reference |
| THTPE | THF / Water | 90% | - | [3][4] |
| TPE-1 | THF / Water | 95% | 70-fold (from ~0.05% to 3.61%) | [1] |
| TPE-2 | THF / Water | 95% | 70-fold (from ~0.09% to 6.78%) | [1] |
| pTPEP | THF / Water | 90% | Intense sky-blue fluorescence observed | [7] |
| mTPEP | THF / Water | 90% | Intense sky-blue fluorescence observed | [7] |
Experimental Protocols
Protocol 1: General Method for Inducing AIE using a Co-Solvent System
-
Stock Solution Preparation: Prepare a stock solution of the TPE derivative at a concentration of 1 mM in a "good" solvent where it is freely soluble (e.g., THF).
-
Solvent Titration:
-
Place a known volume of the stock solution in a cuvette.
-
Measure the initial, weak fluorescence spectrum.
-
Incrementally add a "poor" solvent (e.g., deionized water for a THF stock solution) to the cuvette.
-
After each addition, gently mix the solution and measure the fluorescence spectrum.
-
Continue this process while monitoring the change in fluorescence intensity.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the volume fraction of the poor solvent (fₙ) to determine the optimal solvent composition for maximum AIE.
Protocol 2: Nanoprecipitation for Formulation of TPE Derivative Nanoparticles
-
Organic Phase Preparation: Dissolve the TPE derivative (and any co-loaded hydrophobic drug, if applicable) in a water-miscible organic solvent, such as THF or acetone, at a concentration of 1-5 mg/mL.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which can be deionized water or a buffer. This phase may contain a stabilizing agent (e.g., a biocompatible polymer or surfactant) to prevent nanoparticle aggregation.
-
Nanoprecipitation:
-
Inject the organic phase dropwise into the aqueous phase under constant, vigorous stirring or sonication. The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1).
-
A milky or opalescent suspension should form, indicating the formation of nanoparticles.
-
-
Solvent Removal and Purification:
-
Stir the suspension at room temperature for several hours in a fume hood to allow the organic solvent to evaporate.
-
The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any remaining free molecules or excess surfactant.
-
Visualizations
Caption: Comparison of AIE and ACQ mechanisms.
Caption: Troubleshooting workflow for TPE solubility and emission.
Caption: Strategies for aqueous formulation of TPE derivatives.
References
- 1. Flower-like superstructures of AIE-active this compound through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Cyano-Substituted this compound Derivatives and Their Applications in Solution-Processable OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Emission enhancement of cationic this compound derivatives by encapsulation in a cucurbit[10]uril host in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A water-soluble tetraphenylethene based probe for luminescent carbon dioxide detection and its biological application - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Water soluble this compound-viologen derivatives: interactions with DNA [inis.iaea.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Tetraphenylethylene (TPE) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylethylene (TPE) and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and experimental application of TPE derivatives.
Synthesis of TPE and Derivatives
Question: My McMurry coupling reaction for TPE synthesis is giving a very low yield. What are the possible causes and solutions?
Answer:
Low yields in the McMurry reaction for TPE synthesis are often due to several factors. A primary issue is the formation of a pinacol (B44631) as a side product instead of the desired alkene. This occurs when the deoxygenation of the intermediate metallopinacolate is incomplete.[1] The reaction is also highly sensitive to the quality and stoichiometry of the low-valent titanium reagent, which is typically generated in situ from titanium chlorides (like TiCl₄) and a reducing agent (like zinc powder).[2][3] Furthermore, the reaction demands strictly anhydrous and oxygen-free conditions, as the low-valent titanium species are highly reactive towards water and oxygen.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled dry solvents (e.g., THF over sodium/benzophenone) and oven-dried glassware.[2] The McMurry reaction is known to fail in the presence of moisture.[2]
-
Optimize Titanium Reagent Generation: Ensure the correct stoichiometry of the titanium precursor (e.g., TiCl₄) and the reducing agent (e.g., zinc powder). The in situ formation of low-valent titanium is critical.[2][3]
-
Increase Reaction Temperature and Time: The deoxygenation step to convert the pinacol intermediate to the alkene generally requires higher temperatures (reflux) and longer reaction times.[1][3]
-
Check Reagent Quality: Use high-purity starting materials. The quality of the reducing agent, such as zinc dust, can significantly impact the reaction's success.[3]
Question: I'm struggling with a Suzuki coupling reaction to functionalize my TPE core. What are some common problems and solutions?
Answer:
Suzuki coupling reactions can be challenging due to several factors, including catalyst poisoning, poor solubility of reactants, and inappropriate choice of reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For electron-rich aryl halides, catalysts with bulky phosphine (B1218219) ligands (e.g., Buchwald ligands) can be more effective.[4] If sulfur-containing compounds are present, even in trace amounts, they can poison the palladium catalyst.[5] In such cases, using a more robust catalyst or purifying the starting materials to remove sulfur is necessary.[5]
-
Solubility Issues: TPE derivatives can have poor solubility in common organic solvents.[6] Using higher boiling point solvents like toluene (B28343) or dioxane, or solvent mixtures, can improve solubility.[7][8] In some cases, functionalizing the TPE core to enhance solubility might be necessary.[7]
-
Base Selection: The choice of base is often empirical and can significantly affect the reaction outcome. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[7] The strength and solubility of the base should be considered.
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and boronic acids. Degassing the reaction mixture is a crucial step.[2]
Aggregation-Induced Emission (AIE) Experiments
Question: My TPE derivative is not showing the expected Aggregation-Induced Emission (AIE) effect. Why might this be happening?
Answer:
The absence of a clear AIE effect can be due to several factors related to the molecular structure of the TPE derivative and the experimental conditions used to induce aggregation.
Troubleshooting Steps:
-
Check Solvent System: AIE is typically observed in solvent/non-solvent mixtures. The choice of a good solvent (e.g., THF, DMSO) and a poor solvent (e.g., water, hexane) is critical.[6][9] Experiment with different solvent ratios to find the optimal conditions for aggregation.
-
Concentration Dependence: The concentration of the TPE derivative can influence aggregation. Ensure you are working within a suitable concentration range.
-
Molecular Structure: Not all TPE derivatives are AIE-active. The presence of bulky substituents can sometimes hinder the necessary intramolecular rotations in the dissolved state, leading to fluorescence in solution and a less pronounced AIE effect. Conversely, some structural modifications may lead to aggregation-caused quenching (ACQ) due to strong π-π stacking interactions.[10]
-
Purity of the Compound: Impurities can sometimes interfere with the aggregation process or have their own fluorescent properties, masking the AIE effect. Ensure your compound is sufficiently pure.
Question: The fluorescence intensity of my TPE aggregates is weak. How can I enhance it?
Answer:
Weak fluorescence in the aggregated state can be due to the formation of non-emissive or weakly emissive aggregates.
Troubleshooting Steps:
-
Optimize Aggregation Conditions: The rate of addition of the non-solvent and the temperature can influence the morphology of the aggregates, which in turn affects their emission properties.
-
Increase Water Fraction: For THF/water mixtures, increasing the water fraction (fw) typically enhances emission up to a certain point (e.g., 90%), after which the emission might decrease due to the formation of larger, less emissive precipitates.[2]
-
Check for Photodegradation: Prolonged exposure to the excitation light source can sometimes lead to photobleaching or photochemical reactions, such as photocyclization, which can alter the fluorescence properties.[11]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Aggregation-Induced Emission (AIE) in TPE?
A1: TPE is a classic example of an AIE luminogen (AIEgen). In dilute solutions, the phenyl rings of the TPE molecule undergo active intramolecular rotations, which provide a non-radiative pathway for the excited state to decay, resulting in very weak or no fluorescence.[2] When TPE molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to strong fluorescence emission.[2]
Q2: What are the typical solvents for dissolving TPE derivatives?
A2: TPE and its derivatives are generally soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform, dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).[6][9] They are typically insoluble in polar solvents like water and methanol, and nonpolar solvents like hexane.[6]
Q3: How can I purify my synthesized TPE derivative?
A3: Column chromatography on silica (B1680970) gel is a common method for purifying TPE derivatives.[2] The choice of eluent will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent system (e.g., ethanol/benzene) can also be an effective purification method.[12]
Data Presentation
Table 1: Photophysical Properties of Selected TPE Derivatives
| Compound | Conditions | Excitation (λex, nm) | Emission (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| This compound (TPE) | Crystalline State | - | - | High | [13] |
| TPE Derivative 1 | DMSO/Water (10:90 v/v) | 391 | ~480 | High | [9] |
| TPE Derivative 2 | DMSO/Water (10:90 v/v) | 420 | ~550 | High | [9] |
| TPE-PVA | THF/Water (30:70 v/v) | 270 | 466 | Moderate | [14] |
| THTPE | THF/Water (10:90 v/v) | 360 | 519 | High | [2][15] |
| TPE-4mM | THF | - | - | ~0.1% | [16] |
| TrPEF2-H | Crystalline State | - | - | 1.5% | [17] |
| TrPEF2-TMS | Crystalline State | - | - | 14.2% | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TPE) via McMurry Coupling
This protocol is adapted from a literature procedure.[2]
Materials:
-
Zinc powder
-
Titanium tetrachloride (TiCl₄)
-
Dry Tetrahydrofuran (THF)
-
Nitrogen gas
Procedure:
-
Flush a two-neck round-bottom flask and a reflux condenser with a stream of nitrogen.
-
Suspend zinc powder (60.0 mmol) in 50 mL of dry THF.
-
Maintain the temperature of the mixture at -5 °C and add TiCl₄ (30.0 mmol) dropwise using a syringe.
-
Slowly warm the resulting black suspension to room temperature and then heat to reflux for 1 hour.
-
After cooling to room temperature, add a solution of benzophenone (15.0 mmol) in 20 mL of dry THF to the reaction mixture.
-
Heat the mixture to reflux for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a fluorescent product under a UV lamp (365 nm) indicates the presence of TPE.
-
After completion, cool the reaction mixture and quench with 10% aqueous K₂CO₃ solution.
-
Filter the mixture through Celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Investigation of Aggregation-Induced Emission (AIE)
This protocol describes a general method for studying the AIE properties of a TPE derivative in a THF/water mixture.
Materials:
-
TPE derivative
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
Procedure:
-
Prepare a stock solution of the TPE derivative in THF at a concentration of 10⁻³ M.
-
Prepare a series of solutions in vials with varying THF/water volume fractions (e.g., from 100:0 to 10:90). The final concentration of the TPE derivative should be kept constant (e.g., 10⁻⁵ M).
-
For each solution, measure the UV-Vis absorption and photoluminescence (PL) spectra using a spectrophotometer and a spectrofluorometer, respectively.
-
Plot the PL intensity at the emission maximum as a function of the water fraction (fw) to visualize the AIE effect.
-
The fluorescence quantum yield in the aggregated state can be determined relative to a standard fluorophore.
Mandatory Visualizations
Diagrams
Caption: Troubleshooting workflow for low yields in TPE synthesis.
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE.
Caption: Experimental workflow for inducing and measuring AIE.
Caption: Synthesis workflow for a functionalized TPE derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Flower-like superstructures of AIE-active this compound through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hub.hku.hk [hub.hku.hk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
how to reduce background fluorescence in TPE imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Two-Photon Excitation (TPE) imaging experiments.
Troubleshooting Guides & FAQs
This section addresses common issues related to background fluorescence in TPE imaging in a question-and-answer format.
Q1: What are the primary sources of background fluorescence in my TPE imaging experiments?
A1: Background fluorescence in TPE imaging can originate from several sources, broadly categorized as sample-related and system-related.
-
Sample-Related Sources:
-
Autofluorescence: Many biological tissues and cells contain endogenous fluorophores that emit fluorescence when excited. Common sources of autofluorescence include:
-
Metabolic coenzymes: NADH and FAD are major contributors to cellular autofluorescence.
-
Structural proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent.
-
Lipofuscin: These "age pigments" are autofluorescent granules that accumulate in various cell types over time.[1]
-
Fixatives: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can induce fluorescence by cross-linking proteins and amines.[2]
-
-
Nonspecific Staining: Fluorescent probes that bind to unintended targets in the sample can create a diffuse background signal.
-
Scattered Emission Light: In thick, highly scattering tissues, emitted fluorescence from the focal plane can be scattered and detected as background.
-
-
System-Related Sources:
-
Out-of-Focus Excitation: Although TPE microscopy inherently minimizes out-of-focus excitation, at very high laser powers or in highly scattering samples, some out-of-focus fluorescence can still be generated.
-
Detector Noise: The photomultiplier tubes (PMTs) or other detectors used in TPE microscopy can generate electronic noise, which contributes to the background.
-
Inadequate Filtering: Improperly selected or poor-quality emission filters can allow scattered excitation light or unwanted fluorescence to reach the detector.
-
Q2: My unstained control sample shows significant background fluorescence. What is causing this and how can I reduce it?
A2: Significant fluorescence in an unstained control is a clear indication of autofluorescence. The source of this autofluorescence can be endogenous molecules within your sample or can be induced by your sample preparation methods.
Troubleshooting Steps:
-
Identify the Source:
-
Reduction Strategies:
-
Sample Preparation:
-
Choice of Fixative: If possible, consider using a non-aldehyde-based fixative, such as methanol (B129727), although be aware that this can affect tissue morphology and may not be suitable for all antigens.[2] Studies have shown that formalin is a less disruptive fixative than methanol for preserving two-photon fluorescence spectra of some endogenous fluorophores.
-
Perfusion: For animal studies, transcardial perfusion with PBS before fixation can help to remove red blood cells, which are a source of autofluorescence.
-
-
Quenching Agents: Treat your samples with a chemical quencher to reduce autofluorescence. Several commercial and non-commercial options are available. See the "Experimental Protocols" section for detailed instructions.
-
Photobleaching: Intentionally photobleach the autofluorescence before imaging your target fluorophores. This involves exposing the sample to intense light to destroy the endogenous fluorophores. A detailed protocol is provided in the "Experimental Protocols" section.
-
Spectral Unmixing: If the autofluorescence has a distinct spectral signature from your target fluorophores, you can use spectral imaging and linear unmixing to computationally separate the signals.[3][4]
-
Fluorescence Lifetime Imaging (FLIM): Autofluorescent species often have different fluorescence lifetimes than common fluorophores. FLIM can be used to distinguish the signal of interest from the background based on this property.[5][6]
-
Q3: I am observing high background even in areas of my sample that should not be stained. How can I improve my signal-to-noise ratio?
A3: High background in non-target areas, even with specific staining, can be due to a combination of autofluorescence, nonspecific antibody binding, and suboptimal imaging parameters.
Troubleshooting Steps:
-
Optimize Staining Protocol:
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal.
-
Blocking: Ensure you are using an appropriate blocking buffer for your sample type to prevent nonspecific antibody binding.
-
Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
-
-
Optimize Imaging Parameters:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal from your specific probe. Higher laser power can increase autofluorescence and phototoxicity.
-
PMT Gain: Adjust the gain on your detector to a level that provides a good signal without amplifying background noise excessively.
-
Emission Filters: Use high-quality bandpass emission filters that are specifically matched to the emission spectrum of your fluorophore. This will help to reject out-of-band autofluorescence and scattered light. Adding a second emission filter can sometimes improve the signal-to-noise ratio, although it may also reduce the desired signal.[7][8]
-
-
Image Processing:
-
Background Subtraction: Acquire an image of a non-stained region of your sample and subtract this "background" image from your experimental images. Various algorithms are available in imaging software for this purpose.
-
Q4: Can my choice of emission filter affect the background fluorescence?
A4: Absolutely. The emission filter is a critical component for rejecting unwanted signals.
-
Bandwidth: A narrower bandpass filter can be more effective at isolating the specific fluorescence from your probe and rejecting autofluorescence, which often has a broad emission spectrum. However, a very narrow filter may also reduce your specific signal.
-
Filter Quality: High-quality filters have steep edges in their transmission spectra, meaning they are very efficient at blocking light outside of their specified passband. Cheaper filters may have "leaks" that allow unwanted light to reach the detector.
-
Filter Position: Ensure that the emission filter is placed correctly in the light path before the detector.
Data Presentation
The following table summarizes the effectiveness of various chemical quenching agents in reducing autofluorescence in fixed mouse adrenal cortex tissue. This data can help you choose an appropriate quencher for your experiments.
| Quenching Agent | Excitation Wavelength | Mean Reduction in AF Intensity (%) | Reference |
| MaxBlock™ | 405 nm | 95 ± 0.03 (SE) | [9] |
| 488 nm | 90 ± 0.07 (SE) | [9] | |
| TrueBlack™ | 405 nm | 93 ± 0.1 (SE) | [9] |
| 488 nm | 89 ± 0.04 (SE) | [9] | |
| Sudan Black B | 405 nm | 88 ± 0.3 (SE) | [9] |
| 488 nm | 82 ± 0.7 (SE) | [9] | |
| Copper (II) Sulfate | 405 nm | 68 ± 0.8 (SE) | [9] |
| 488 nm | 52 ± 1 (SE) | [9] | |
| Ammonia/Ethanol | 405 nm | 70 ± 2 (SE) | [9] |
| 488 nm | 65 ± 2 (SE) | [9] | |
| TrueVIEW™ | 405 nm | 70 ± 3 (SE) | [9] |
| 488 nm | 62 ± 2 (SE) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments and techniques to reduce background fluorescence.
Protocol 1: Autofluorescence Quenching with TrueBlack™
TrueBlack™ is a lipophilic black dye that effectively quenches lipofuscin autofluorescence with less background fluorescence in the red and far-red channels compared to Sudan Black B.[1][5]
Materials:
-
Fixed tissue sections on slides
-
TrueBlack™ Lipofuscin Autofluorescence Quencher (20X stock solution)
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Aqueous-based fluorescence antifade mounting medium
Procedure (Pre-treatment - Preferred):
Important: All steps after TrueBlack™ treatment must be performed without detergent.
-
Perform deparaffinization and antigen retrieval on your tissue sections as required by your standard protocol.
-
Permeabilize sections with a detergent-containing buffer if necessary.
-
Rinse the slides thoroughly with PBS.
-
Prepare the 1X TrueBlack™ treatment solution by diluting the 20X stock solution 1:20 in 70% ethanol.
-
Blot excess PBS from the slides and place them on a level surface.
-
Cover each tissue section with 50-100 µL of the 1X TrueBlack™ solution and incubate for 30 seconds at room temperature.[10]
-
Rinse the slides by dipping them in a large volume of PBS.
-
Wash the slides three times in fresh PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence staining protocol, ensuring that all subsequent buffers do not contain detergent.
-
After the final staining and washing steps, mount the coverslip using an aqueous-based antifade mounting medium.
Protocol 2: Photobleaching to Reduce Autofluorescence
This protocol describes a method for reducing autofluorescence by exposing the tissue to intense light before immunolabeling.[11]
Materials:
-
Fixed tissue sections on slides
-
A light source (e.g., a fluorescence microscope's mercury or xenon lamp, or a dedicated LED array)
-
PBS
Procedure:
-
Rehydrate your fixed tissue sections in PBS.
-
Place the slides on the microscope stage or in the photobleaching apparatus.
-
Expose the sections to the light source. The duration of photobleaching will depend on the intensity of the light source and the level of autofluorescence in your tissue. It is recommended to perform a time-course experiment to determine the optimal bleaching time for your specific sample. Start with a 1-hour exposure and check the autofluorescence levels. Some protocols for brain tissue suggest photobleaching for 12-16 hours.[12]
-
During photobleaching, ensure the sample remains hydrated by keeping it in a humidified chamber or by adding fresh PBS periodically.
-
After photobleaching, proceed with your standard immunofluorescence staining protocol.
Protocol 3: Spectral Unmixing of Autofluorescence using ImageJ/Fiji
This protocol provides a general workflow for using spectral unmixing to separate autofluorescence from your specific signal using the LUMoS plugin in ImageJ/Fiji.[7]
Prerequisites:
-
ImageJ or Fiji installed on your computer.
-
The LUMoS Spectral Unmixing plugin installed.
-
A spectrally-resolved image stack (lambda stack) of your sample, where each slice in the stack corresponds to a different emission wavelength.
Procedure:
-
Open your spectral image stack in ImageJ/Fiji.
-
Launch the LUMoS Spectral Unmixing plugin. This can typically be found under Plugins > LUMoS Spectral Unmixing.
-
Set the number of fluorophores. In the dialog box, enter the number of distinct fluorescent signals you want to separate. To separate autofluorescence, treat it as an additional "fluorophore". For example, if you have two fluorescent labels and autofluorescence, you would enter '3'.
-
Select the channels for unmixing. Choose the image stack you want to process.
-
Run the unmixing algorithm. The plugin will use a k-means clustering algorithm to group pixels with similar spectral signatures.[6]
-
Interpret the output. The plugin will generate a new image stack where each slice represents a separated component. One slice will contain the background, and the other slices will correspond to your specific fluorophores and the autofluorescence.
-
Isolate your specific signal. You can then use the separated channels for further analysis, effectively removing the contribution of autofluorescence.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in managing background fluorescence in TPE imaging.
Caption: A troubleshooting workflow for addressing high background fluorescence in TPE imaging.
Caption: Experimental workflow for autofluorescence quenching using a chemical agent.
Caption: Workflow for separating autofluorescence using spectral unmixing in ImageJ/Fiji.
References
- 1. biotium.com [biotium.com]
- 2. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dianova.com [dianova.com]
- 4. media.cellsignal.cn [media.cellsignal.cn]
- 5. biotium.com [biotium.com]
- 6. LUMoS Spectral Unmixing [imagej.net]
- 7. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. unige.ch [unige.ch]
- 10. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Photobleaching of Tetraphenylethylene (TPE) Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the photobleaching of tetraphenylethylene (TPE) probes during fluorescence imaging experiments.
Troubleshooting Guide
Rapid signal loss or photobleaching can be a significant hurdle in fluorescence microscopy. While TPE-based probes, known as Aggregation-Induced Emission (AIE) luminogens (AIEgens), are celebrated for their superior photostability compared to traditional fluorescent dyes, certain experimental conditions can accelerate photobleaching.[1] This guide provides solutions to common issues encountered during imaging experiments with TPE probes.
| Problem | Potential Cause | Recommended Solution |
| Rapid decrease in fluorescence signal during imaging. | High Excitation Intensity: Excessive laser or lamp power is a primary driver of photobleaching for any fluorophore, including TPE probes.[1] | - Reduce the excitation intensity to the minimum level that provides an adequate signal-to-noise ratio. - Use neutral density filters to attenuate the excitation light. - For confocal microscopy, use the lowest possible laser power setting. |
| Prolonged Exposure Time: Continuous illumination, even at low intensity, leads to cumulative photodamage.[1] | - Minimize exposure time by using the highest possible camera gain without introducing excessive noise. - For time-lapse imaging, increase the interval between image acquisitions. - Use a sensitive detector (e.g., sCMOS or EMCCD camera) to reduce the required exposure time. | |
| Reactive Oxygen Species (ROS): The excitation of fluorophores can generate ROS, which chemically degrade the probe.[1] | - Use a commercial antifade mounting medium containing ROS scavengers. Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO). - Deoxygenate the imaging buffer where experimentally feasible. | |
| Suboptimal Probe Aggregation State: The AIE properties of TPE probes, which confer photostability, are dependent on their aggregated state. In a dissolved state, they can be more susceptible to photobleaching.[2] | - Ensure the probe is properly aggregated in the experimental system. This may involve optimizing the solvent composition (e.g., water/organic solvent ratio) or the probe concentration. | |
| High background fluorescence or non-specific aggregates. | Poor Probe Solubility: TPE probes are often hydrophobic and can form large, non-specific aggregates if not properly prepared.[1] | - Prepare the TPE probe solution according to the manufacturer's protocol, which often involves dissolving in a good organic solvent before dilution in an aqueous buffer. - Filter the probe solution through a 0.22 µm filter before use to remove large aggregates.[1] |
| Binding to Cellular Debris: Probes can non-specifically adhere to dead cells or debris, creating bright, unwanted signals.[1] | - Ensure cell cultures are healthy and wash samples thoroughly to remove debris before imaging. - Consider using a viability stain to differentiate between live and dead cells.[1] | |
| Inconsistent fluorescence intensity between experiments. | Variations in Imaging Conditions: Differences in lamp/laser power, exposure time, or objective lens can lead to inconsistent results. | - Standardize all imaging parameters across experiments. - Always use the same microscope settings for comparative studies. - Allow the light source to warm up and stabilize before acquiring images. |
| Environmental Factors: The chemical environment, such as pH and the presence of oxidizing or reducing agents, can affect probe stability.[1] | - Use a consistent and appropriate imaging buffer for all experiments. - Ensure the pH of the buffer is stable and optimal for the specific TPE probe. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why are TPE probes generally resistant to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, causing it to lose its ability to fluoresce.[1] This process is often mediated by reactions with molecular oxygen in the excited triplet state of the fluorophore. TPE probes are a class of AIEgens, which are weakly emissive when molecularly dissolved but become highly fluorescent upon aggregation.[3] This is due to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission.[3] This RIM mechanism also contributes to their high photostability by reducing the likelihood of the probe entering a reactive triplet state and undergoing photodegradation.
Q2: How can I quantitatively measure the photostability of my TPE probe?
A2: The photostability of a fluorescent probe can be quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). A lower Φb or a longer t1/2 indicates higher photostability. You can determine these parameters by continuously illuminating a sample of your TPE probe and monitoring the decay of its fluorescence intensity over time. A detailed protocol for this measurement is provided in the "Experimental Protocols" section below.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most antifade agents are reactive oxygen species (ROS) scavengers that protect the fluorophore from oxidative damage. Common examples include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q4: Can I use two-photon microscopy to reduce the photobleaching of TPE probes?
A4: Yes, two-photon excitation microscopy can be an effective strategy to reduce photobleaching. It uses a longer excitation wavelength, which is less energetic and causes less photodamage to the sample outside the focal plane. This localized excitation minimizes overall phototoxicity and photobleaching. Many TPE derivatives have been successfully used for two-photon imaging.
Q5: Are there differences in photostability among different TPE derivatives?
Quantitative Data
While a comprehensive, standardized comparison of the photobleaching quantum yields for a wide range of TPE derivatives is not available in the literature, the following table provides representative data for some common fluorophores to illustrate the relative photostability. TPE-based AIEgens generally exhibit photobleaching quantum yields significantly lower than conventional dyes like fluorescein.
| Fluorophore | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| Fluorescein | ~10⁻⁴ - 10⁻⁵ | Low |
| Rhodamine 6G | ~10⁻⁶ | Moderate |
| Alexa Fluor 488 | ~10⁻⁷ | High |
| Typical TPE Derivative (in aggregated state) | Generally lower than conventional dyes | Very High |
Note: The photobleaching quantum yield is highly dependent on the experimental conditions (e.g., excitation intensity, solvent, oxygen concentration). The values presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of TPE Probe Photostability
This protocol outlines a method to determine the photobleaching rate of a TPE probe by monitoring its fluorescence decay under continuous illumination.
Materials:
-
TPE probe of interest
-
Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera (sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Appropriate solvent/buffer to induce probe aggregation
Procedure:
-
Sample Preparation:
-
Prepare a solution of the TPE probe in a suitable solvent system to induce the formation of fluorescent aggregates.
-
Mount the sample on a microscope slide and cover with a coverslip.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the TPE probe.
-
Focus on a region of interest (ROI) containing the fluorescent aggregates.
-
-
Image Acquisition:
-
Set the excitation intensity and camera exposure time to obtain a good initial signal without saturating the detector. It is crucial to keep these settings constant throughout the experiment.
-
Acquire a time-lapse series of images of the ROI at a constant frame rate (e.g., 1 frame every 5 seconds) for a sufficient duration to observe significant fluorescence decay.
-
-
Data Analysis:
-
Open the image sequence in the image analysis software.
-
Select an ROI within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from each measurement.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer t1/2 indicates greater photostability.
-
Visualizations
Mechanism of Photobleaching and AIE Protection
Caption: Comparative mechanism of photobleaching in conventional fluorophores versus TPE probes.
Troubleshooting Workflow for TPE Probe Photobleaching
Caption: A step-by-step workflow for troubleshooting photobleaching of TPE probes.
Logical Relationship of Factors Affecting TPE Probe Photostability
Caption: Factors influencing the photostability of this compound probes.
References
Technical Support Center: Synthesis of Asymmetric TPE Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of asymmetric tetraphenylethylene (TPE) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing asymmetric TPE derivatives?
A1: The primary challenges include controlling stereoselectivity to obtain the desired E/Z isomers, the often difficult purification of diastereomeric mixtures, and ensuring the compatibility of functional groups with the chosen synthetic route.[1] Additionally, reactions like the Suzuki-Miyaura coupling, commonly used for TPE synthesis, present their own obstacles such as catalyst deactivation, low yields, and substrate solubility issues.[2][3][4]
Q2: How can I introduce chirality into a TPE derivative?
A2: There are several strategies to introduce chirality into TPE derivatives:
-
Chiral Pool Synthesis: Utilize enantiopure starting materials, where at least one stereocenter is derived from a chiral source like an amino acid or a sugar.[5]
-
Chiral Auxiliaries: Attach an enantiopure group to your starting material to direct the stereoselective formation of new chiral centers. This auxiliary is typically removed in a later step.[5]
-
Asymmetric Catalysis: Employ a chiral catalyst to favor the formation of one enantiomer over the other.[6]
-
Intramolecular Cyclization: Use chiral reagents to induce a single-handed propeller-like conformation in the TPE core, which can avoid the need for expensive chiral HPLC separation.[7][8][9][10]
Q3: Are there alternative synthetic methods to the traditional McMurry or Suzuki couplings for TPE synthesis?
A3: Yes, several alternative methods have been developed to overcome the limitations of traditional approaches. For instance, a C-H tandem oxidative homocoupling strategy is effective for constructing electron-deficient TPEs.[1] Another approach involves the use of ditriazolostilbene (DTS) moieties as a TPE analogue, which allows for a fully stereoselective synthesis of the (E)-isomer.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Causes:
-
Catalyst Inactivity: The palladium catalyst may be oxidized or poisoned.
-
Poor Substrate Solubility: One or both coupling partners may not be sufficiently soluble in the reaction solvent.[4]
-
Deboronation: The boronic acid derivative may be degrading under the reaction conditions, especially with electron-poor substrates.[11]
-
Inappropriate Base or Solvent: The chosen base and solvent system may not be optimal for the specific substrates.[3][12]
-
Presence of Oxygen: Traces of oxygen can lead to oxidative addition side products and deactivate the catalyst.[3]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3]
-
Optimize Solvent System: If solubility is an issue, consider using a different solvent or a co-solvent system. For highly insoluble compounds, high-boiling point solvents like chlorobenzene (B131634) or 1,2-dichlorobenzene (B45396) might be effective.[4]
-
Screen Different Catalysts and Ligands: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For challenging substrates, consider using more electron-rich and bulky ligands.
-
Vary the Base: The strength and solubility of the base can significantly impact the reaction. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For base-sensitive substrates, a milder base like KF might be beneficial.[3][4]
-
Control Reaction Temperature: Higher temperatures can sometimes improve yields but may also lead to increased side product formation.[2]
-
Address Deboronation: For electron-poor boronic acids, consider using more elaborate precatalysts or adding the boronic acid slowly over the course of the reaction.[11]
| Parameter | Condition 1 (Standard) | Condition 2 (For Poorly Soluble Substrates) | Condition 3 (For Base-Sensitive Substrates) |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Base | 2M aq. K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Ethanol | Dioxane or DMF | THF/H₂O |
| Temperature | 80-100 °C | 100-120 °C | 60-80 °C |
| Atmosphere | Inert (Ar or N₂) | Inert (Ar or N₂) | Inert (Ar or N₂) |
Issue 2: Difficulty in Separating E/Z Diastereomers
Potential Causes:
-
Similar Polarity: The (E) and (Z) isomers often have very similar polarities, making them difficult to separate using standard column chromatography.[13]
-
Thermodynamic Proximity: The energy difference between the two isomers can be small, leading to their formation in comparable amounts.[13]
Troubleshooting Steps:
-
Modify the Substrates: Attaching bulky or highly polar groups to the phenyl rings can increase the difference in polarity between the diastereomers, facilitating their separation by chromatography.[13]
-
Utilize Specialized Chromatography: Consider using high-performance liquid chromatography (HPLC) with a suitable stationary phase. For chiral TPEs, a chiral column may be necessary, although this can be expensive.[7][8]
-
Explore Crystallization: Fractional crystallization can sometimes be an effective method for separating diastereomers if one isomer crystallizes preferentially.
-
Consider a Stereoselective Synthesis: If separation proves too challenging, it may be more efficient to redesign the synthesis to be stereoselective, for example, by using a DTS-based approach.
Issue 3: Unexpected Side Products
Potential Causes:
-
Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.
-
Dehalogenation: The aryl halide starting material may be reduced, leading to the loss of the halogen.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or base.[11]
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: To minimize homocoupling, ensure the reaction is free of oxygen.[3]
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
-
Use Stoichiometric Amounts of Reagents: An excess of the boronic acid can sometimes lead to an increase in homocoupling products.
-
Choose the Right Base: The choice of base can influence the extent of protodeboronation.[3]
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.05 eq.) and any necessary ligands.
-
Add the degassed solvent(s) via cannula or syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or HPLC.
Visualizations
Caption: General workflow for the synthesis of TPE derivatives via Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling reactions.
Caption: Logical relationship diagram for selecting a purification strategy for asymmetric TPEs.
References
- 1. Convenient construction of tetraphenylethene (TPE) derivatives through Cu(ii) mediated cascade dehydrogenation of EWG-activated diphenylmethane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of this compound Helicates and Their Full-Color CPL Emission with High glum and High Fluorescence Quantum Yield | CoLab [colab.ws]
- 10. Asymmetric Synthesis of this compound Helicates and Their Full-Color CPL Emission with High glum and High Fluorescence Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoselective synthesis of heterocyclic this compound analogues with configuration-dependent solid-state luminescence - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08333D [pubs.rsc.org]
Technical Support Center: Controlling the Aggregate Size of TPE Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on controlling the aggregate size of Tetraphenylethylene (TPE) nanoparticles. TPE and its derivatives are widely recognized for their unique Aggregation-Induced Emission (AIE) characteristics, making them valuable tools in bio-imaging, drug delivery, and diagnostics. However, controlling their aggregation and achieving a desired nanoparticle size is crucial for their effective application. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and handling of TPE nanoparticles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during TPE nanoparticle synthesis and provides actionable solutions.
| Problem | Potential Causes | Solutions |
| Large, uncontrolled aggregates form immediately upon solvent mixing. | 1. High TPE Concentration: Excessive concentration promotes rapid and uncontrolled aggregation. 2. Inappropriate Solvent/Anti-solvent Ratio: A rapid change in solvent polarity can shock the system, leading to precipitation instead of controlled nanoparticle formation. 3. Inefficient Mixing: Poor mixing leads to localized areas of high supersaturation, causing rapid aggregation. | 1. Optimize TPE Concentration: Start with a lower TPE concentration and gradually increase it to find the optimal range for your specific TPE derivative and solvent system. 2. Adjust Solvent Addition Rate: Add the anti-solvent (e.g., water) to the TPE solution (e.g., in THF) slowly and dropwise while stirring vigorously to allow for controlled nucleation and growth. 3. Increase Stirring Speed: Employ a higher stirring speed to ensure rapid and homogeneous mixing of the solvent and anti-solvent.[1][2][3] |
| High Polydispersity Index (PDI) in Dynamic Light Scattering (DLS) measurements. | 1. Non-uniform Nucleation: Inconsistent mixing or temperature gradients can lead to multiple nucleation events, resulting in a wide size distribution. 2. Ostwald Ripening: Over time, larger particles can grow at the expense of smaller ones, broadening the size distribution. 3. Presence of Dust or Contaminants: Extraneous particles can interfere with DLS measurements, leading to an artificially high PDI. | 1. Ensure Homogeneous Conditions: Maintain a constant and uniform temperature throughout the synthesis. Use a calibrated magnetic stirrer for consistent mixing. 2. Control Reaction Time: Monitor the particle size evolution over time using DLS to identify the optimal time to stop the reaction before significant Ostwald ripening occurs. 3. Filter Solvents: Filter all solvents through a 0.22 µm or 0.45 µm syringe filter before use to remove dust and other particulates.[4] |
| Inconsistent batch-to-batch reproducibility. | 1. Variability in Manual Mixing: Manual addition of solvents can introduce inconsistencies in the rate and manner of mixing. 2. Fluctuations in Ambient Temperature: Even small changes in room temperature can affect the kinetics of nanoparticle formation. 3. Purity of Solvents and Reagents: Impurities can act as nucleation sites or interfere with the aggregation process. | 1. Use a Syringe Pump: Employ a syringe pump for precise and reproducible addition of the anti-solvent at a controlled flow rate. 2. Use a Temperature-Controlled Water Bath: Conduct the synthesis in a water bath to maintain a stable and consistent temperature. 3. Use High-Purity Reagents: Utilize high-performance liquid chromatography (HPLC)-grade solvents and high-purity TPE derivatives. |
| Nanoparticles aggregate after purification or during storage. | 1. Loss of Surface Stabilizers (if used): Washing steps during purification may remove stabilizing agents. 2. Inappropriate Storage Solvent: The nanoparticles may not be stable in the final storage solvent. 3. Changes in pH or Ionic Strength: Variations in the storage buffer can disrupt the electrostatic stabilization of the nanoparticles. | 1. Gentle Purification: If using centrifugation, use moderate speeds and resuspend the pellet gently. Consider dialysis as a milder purification method. 2. Optimize Storage Conditions: Store the nanoparticles in a solvent system similar to the one used for synthesis or in a buffer that has been shown to maintain their stability. Store at a low temperature (e.g., 4 °C) to reduce Brownian motion and aggregation. 3. Buffer Selection: Use a buffer with a pH and ionic strength that promotes nanoparticle stability, which should be determined experimentally. |
Frequently Asked Questions (FAQs)
Q1: How does the solvent composition, specifically the water fraction in a THF/water system, affect the size of TPE nanoparticles?
The addition of a poor solvent (anti-solvent), such as water, to a solution of a TPE derivative in a good solvent, like tetrahydrofuran (B95107) (THF), induces the aggregation of the hydrophobic TPE molecules to form nanoparticles. The final size of these aggregates is highly dependent on the water fraction. Generally, as the water fraction increases, the hydrophobicity of the environment for the TPE molecules increases, leading to a higher degree of aggregation and consequently larger nanoparticle sizes. However, the relationship is not always linear and can be influenced by the specific TPE derivative and other experimental conditions.
Q2: What is the role of temperature in controlling TPE nanoparticle size?
Temperature plays a crucial role in the kinetics of nanoparticle formation. Generally, higher temperatures can lead to faster nucleation rates, which may result in the formation of a larger number of smaller nuclei. Conversely, lower temperatures can favor the growth of existing nuclei over the formation of new ones, potentially leading to larger nanoparticles. The optimal temperature for achieving a desired size must be determined empirically for each specific TPE system.
Q3: Can surfactants be used to control the size and stability of TPE nanoparticles?
Yes, surfactants can be effective in controlling the size and enhancing the stability of TPE nanoparticles. Surfactants adsorb to the surface of the nanoparticles as they form, providing a protective layer that prevents further aggregation. This steric or electrostatic stabilization limits the final size of the aggregates. The choice of surfactant (anionic, cationic, or non-ionic) and its concentration are critical parameters that need to be optimized for each TPE derivative and solvent system.
Q4: What is "quenching" and can it be used to control TPE nanoparticle size?
Quenching is a technique used to rapidly stop the growth of nanoparticles by abruptly changing the reaction conditions. This can be achieved by, for example, rapidly cooling the reaction mixture or by adding a "capping agent" that strongly binds to the nanoparticle surface and prevents further growth. While not extensively documented specifically for TPE nanoparticles, in principle, quenching could be a viable strategy to obtain smaller and more monodisperse TPE nanoparticles by halting their growth at a desired size.
Q5: How does stirring speed influence the size of TPE nanoparticles?
Stirring speed affects the mixing efficiency of the solvent and anti-solvent. A higher stirring speed generally leads to more rapid and uniform mixing, which can promote faster and more homogeneous nucleation, resulting in smaller and more monodisperse nanoparticles.[1][2][3] However, excessively high stirring speeds can sometimes introduce shear forces that may induce aggregation in certain systems. Therefore, the optimal stirring speed should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of TPE Nanoparticles via Nanoprecipitation
This protocol describes a general method for preparing TPE nanoparticles using the nanoprecipitation technique.
Materials:
-
This compound (TPE) derivative
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized (DI) water, filtered through a 0.22 µm filter
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for precise addition)
-
Glass vials
Procedure:
-
Prepare TPE Stock Solution: Dissolve the TPE derivative in THF to achieve the desired stock concentration (e.g., 1 mg/mL). Ensure the TPE is completely dissolved.
-
Set up the Reaction: Place a specific volume of DI water into a clean glass vial containing a magnetic stir bar. Place the vial on a magnetic stirrer and set the desired stirring speed (e.g., 800 rpm).
-
Initiate Nanoprecipitation: Using a pipette or a syringe pump, add a specific volume of the TPE stock solution dropwise to the stirring water. The ratio of THF to water is a critical parameter to control the final nanoparticle size.
-
Allow for Solvent Evaporation: Leave the solution stirring at room temperature for a period (e.g., 2-4 hours) to allow for the evaporation of the THF.
-
Characterization: Characterize the resulting TPE nanoparticle suspension using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and Polydispersity Index (PDI), and Transmission Electron Microscopy (TEM) to visualize the morphology and size distribution.
Protocol 2: Characterization of TPE Nanoparticles by Dynamic Light Scattering (DLS)
Instrumentation:
-
A DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the TPE nanoparticle suspension in filtered DI water to an appropriate concentration. The optimal concentration depends on the instrument and should be determined to ensure a stable and appropriate count rate.
-
Instrument Setup: Set the instrument parameters, including the dispersant (water), temperature, and measurement angle.
-
Measurement: Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the set temperature. Perform the measurement according to the instrument's software instructions. It is recommended to perform multiple measurements for each sample to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, the Z-average hydrodynamic diameter, and the Polydispersity Index (PDI).[5][6]
Protocol 3: Characterization of TPE Nanoparticles by Transmission Electron Microscopy (TEM)
Materials:
-
TEM grid (e.g., carbon-coated copper grid)
-
Pipette
-
Filter paper
Procedure:
-
Sample Preparation: Dilute the TPE nanoparticle suspension in DI water to a suitable concentration. The concentration should be low enough to prevent significant aggregation on the grid.
-
Grid Preparation: Place a drop of the diluted nanoparticle suspension onto the TEM grid.[7]
-
Drying: Allow the solvent to evaporate completely at room temperature. The grid can be placed on a piece of filter paper to wick away excess solvent.
-
Imaging: Once the grid is dry, it can be loaded into the TEM for imaging. Acquire images at different magnifications to observe the overall morphology and individual nanoparticle details.[8]
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (typically >100) to determine the average size and size distribution.
Data Presentation
The following tables provide a template for systematically recording and comparing experimental data to optimize TPE nanoparticle size.
Table 1: Effect of Water Fraction on TPE Nanoparticle Size
| THF:Water Ratio (v/v) | TPE Concentration (µg/mL) | Stirring Speed (rpm) | Hydrodynamic Diameter (nm) (DLS) | PDI (DLS) |
| 90:10 | 10 | 800 | ||
| 80:20 | 10 | 800 | ||
| 70:30 | 10 | 800 | ||
| 60:40 | 10 | 800 | ||
| 50:50 | 10 | 800 |
Table 2: Effect of Stirring Speed on TPE Nanoparticle Size
| Stirring Speed (rpm) | TPE Concentration (µg/mL) | THF:Water Ratio (v/v) | Hydrodynamic Diameter (nm) (DLS) | PDI (DLS) |
| 400 | 10 | 80:20 | ||
| 600 | 10 | 80:20 | ||
| 800 | 10 | 80:20 | ||
| 1000 | 10 | 80:20 | ||
| 1200 | 10 | 80:20 |
Table 3: Effect of TPE Concentration on Nanoparticle Size
| TPE Concentration (µg/mL) | Stirring Speed (rpm) | THF:Water Ratio (v/v) | Hydrodynamic Diameter (nm) (DLS) | PDI (DLS) |
| 5 | 800 | 80:20 | ||
| 10 | 800 | 80:20 | ||
| 20 | 800 | 80:20 | ||
| 50 | 800 | 80:20 | ||
| 100 | 800 | 80:20 |
Visualizations
The following diagrams illustrate key workflows and relationships in controlling TPE nanoparticle size.
Caption: Experimental workflow for the synthesis of TPE nanoparticles via nanoprecipitation.
References
- 1. epos.myesr.org [epos.myesr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wyatt.com [wyatt.com]
- 6. bettersizeinstruments.com [bettersizeinstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Tetraphenylethylene (TPE) Probes in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Tetraphenylethylene (TPE) probes in biological media. TPE probes, known for their aggregation-induced emission (AIE) properties, are powerful tools for biological imaging and sensing. However, maintaining their stability and performance in complex biological environments is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My TPE probe's fluorescence signal is rapidly fading during imaging. What is causing this and how can I fix it?
A1: Rapid signal loss is often due to photobleaching, the irreversible photochemical destruction of a fluorophore.[1] While TPE probes are generally more photostable than many traditional dyes, they can still photobleach under intense or prolonged illumination.[1]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or a neutral density filter to minimize the intensity of the excitation light.[1]
-
Decrease Exposure Time: Shorten the image acquisition time to reduce the cumulative exposure of the probe to the light source.[1]
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your imaging medium. These reagents work by scavenging reactive oxygen species (ROS) that contribute to photobleaching.[2]
-
Optimize Imaging Protocol: For time-lapse imaging, decrease the frequency of image acquisition.[1] Focus on an adjacent area before moving to your region of interest for final imaging.[1]
Q2: I'm observing probe aggregation and precipitation in my biological buffer. How can I improve the solubility and stability of my TPE probe?
A2: TPE probes are often hydrophobic, which can lead to poor solubility and aggregation in aqueous biological media.[3] This can quench their fluorescence and lead to inaccurate results.
Strategies to Enhance Solubility and Stability:
-
Chemical Modification: Introduce hydrophilic groups (e.g., polyethylene (B3416737) glycol (PEG), charged moieties) to the TPE core structure. This can improve water solubility and reduce aggregation.[3]
-
Encapsulation: Encapsulate the hydrophobic TPE probes within nanoparticles, such as polystyrene nanoparticles or amphiphilic copolymers. This shields the probe from the aqueous environment, enhancing its stability and maintaining its optical performance.[3]
-
Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for your specific TPE probe. Some probes are sensitive to pH changes, which can affect their charge state and solubility.[2][4]
-
Use of Co-solvents: In some cases, a small percentage of a biocompatible organic solvent (e.g., DMSO) can be used to improve the initial dissolution of the probe before further dilution in the biological medium. However, the final solvent concentration should be kept low to avoid cytotoxicity.
Q3: The fluorescence of my TPE probe is quenched upon interaction with components in the biological medium. What could be the cause and how can I mitigate this?
A3: Fluorescence quenching can occur through various mechanisms, including interactions with proteins, metal ions, or other molecules in the biological medium.
Potential Causes and Solutions:
-
Protein Binding: Non-specific binding of TPE probes to proteins, such as albumin in serum, can alter their fluorescence properties. This can sometimes lead to quenching or a shift in the emission spectrum. Consider strategies to minimize non-specific binding, such as blocking with bovine serum albumin (BSA) if appropriate for your assay, or modifying the probe to reduce its affinity for serum proteins.
-
Quenching by Small Molecules: Components in the media, such as certain amino acids or metal ions, can act as quenchers. Analyze the composition of your medium and consider if any components are known to quench fluorescence.
-
Aggregation-Caused Quenching: While TPE probes are known for aggregation-induced emission, forming large, irregular aggregates can sometimes lead to fluorescence quenching. This can be addressed by improving probe solubility as described in Q2.[]
Q4: My TPE probe shows high background fluorescence or non-specific staining. How can I improve the signal-to-noise ratio?
A4: High background can be caused by excess unbound probe, non-specific binding to cellular components, or autofluorescence from the biological sample itself.
Tips for Reducing Background:
-
Optimize Probe Concentration: Use the lowest effective concentration of the TPE probe. Perform a concentration titration to find the optimal balance between signal and background.
-
Thorough Washing: Ensure adequate washing steps are included in your protocol to remove any unbound probe before imaging.
-
Use Blocking Agents: For cell imaging, pre-incubating with a blocking agent like BSA can help to reduce non-specific binding of the probe to cell surfaces or extracellular matrix.
-
Spectral Unmixing: If autofluorescence is a significant issue, use spectral imaging and linear unmixing algorithms to separate the specific probe signal from the background autofluorescence.
-
Choose the Right Probe: Select a TPE probe with excitation and emission wavelengths in the far-red or near-infrared region to minimize autofluorescence from biological samples, which is typically stronger in the blue and green regions of the spectrum.[6]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues with TPE Probes
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss | Photobleaching due to high light intensity or prolonged exposure.[1] | Reduce laser power/exposure time. Use antifade reagents. Optimize imaging frequency.[1][2] |
| Probe Aggregation/Precipitation | Poor solubility in aqueous media. Suboptimal buffer conditions.[3] | Use TPE probes with hydrophilic modifications. Encapsulate probes in nanoparticles. Optimize buffer pH and ionic strength.[2][3] |
| Fluorescence Quenching | Interaction with media components (e.g., proteins). Formation of non-emissive aggregates.[] | Minimize non-specific protein binding. Analyze media for potential quenchers. Improve probe solubility. |
| High Background Signal | Excess unbound probe. Non-specific binding. Autofluorescence. | Optimize probe concentration. Perform thorough washing steps. Use blocking agents. Employ spectral unmixing.[6] |
| Inconsistent Results | Probe degradation over time in media.[7] | Assess probe stability in the specific biological medium over the experimental timeframe. Prepare fresh probe solutions. |
Experimental Protocols
Protocol 1: Assessing TPE Probe Stability in Cell Culture Media
This protocol outlines a method to evaluate the stability of a TPE probe in a specific cell culture medium over time using fluorescence spectroscopy.
Materials:
-
TPE probe stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare Probe-Spiked Medium: Dilute the TPE probe stock solution into the pre-warmed cell culture medium to the desired final concentration. Prepare enough volume for all time points.
-
Aliquot Samples: Dispense equal volumes of the probe-spiked medium into multiple wells of the 96-well plate.
-
Initial Measurement (Time 0): Immediately measure the fluorescence intensity of one set of wells using the microplate reader. Use the appropriate excitation and emission wavelengths for your TPE probe.
-
Incubation: Place the microplate in the incubator under standard cell culture conditions.
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the plate from the incubator and measure the fluorescence intensity of a new set of wells.
-
Data Analysis: Plot the fluorescence intensity as a function of time. A stable probe will show minimal decrease in fluorescence over the experimental period. Calculate the percentage of signal remaining at each time point relative to the initial measurement.
Table 2: Example Data from TPE Probe Stability Assay
| Time (hours) | Probe A in PBS (Relative Fluorescence Units) | Probe A in DMEM + 10% FBS (Relative Fluorescence Units) | Probe B in DMEM + 10% FBS (Relative Fluorescence Units) |
| 0 | 1000 | 980 | 1020 |
| 1 | 995 | 965 | 1015 |
| 4 | 990 | 920 | 1005 |
| 8 | 985 | 850 | 990 |
| 12 | 980 | 780 | 980 |
| 24 | 975 | 650 | 970 |
This table presents illustrative data. Probe A shows good stability in PBS but significant degradation in cell culture medium, while Probe B (potentially with stability-enhancing modifications) remains stable in the same medium.
Visual Guides
Experimental Workflow for Troubleshooting TPE Probe Instability
Caption: A workflow for troubleshooting common TPE probe instability issues.
Logical Relationship of Factors Affecting TPE Probe Stability
Caption: Factors influencing the stability of TPE probes in biological media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Tuning the Emission Color of TPE Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetraphenylethylene (TPE) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at tuning the emission color of these versatile fluorophores.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for tuning the emission color of TPE derivatives?
The emission color of TPE derivatives can be tuned through several key strategies:
-
Substitution Variation: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings of the TPE core is a fundamental approach. This modification alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength.[1][2][3]
-
Intramolecular Charge Transfer (ICT): Creating a "push-pull" architecture by incorporating both EDGs and EWGs within the same molecule can induce an intramolecular charge transfer (ICT) character in the excited state.[4][5][6] This often leads to a significant red-shift in the emission spectrum, with the extent of the shift being sensitive to the solvent polarity.[7][8]
-
Controlling Aggregation: TPE derivatives are well-known for their Aggregation-Induced Emission (AIE) properties, where they are non-emissive in solution but become highly fluorescent in the aggregated state.[9][10][11] The degree and nature of aggregation, often controlled by solvent/anti-solvent mixtures (e.g., THF/water), can influence the emission color.[12][13][14]
-
Molecular Planarity and Rigidity: Altering the molecular conformation to be more planar can lead to a red-shift in emission.[6][12] Conversely, introducing bulky groups that increase the twisting of the phenyl rings can lead to a blue-shift. Covalent linkages, such as oligoethylene glycol (OEG) chains, can restrict intramolecular rotation and result in strong emission even in dilute solutions.[15]
-
Extended π-Conjugation: Extending the π-conjugated system by incorporating other aromatic moieties like pyrene (B120774) or phenanthrene (B1679779) can effectively tune the emission color.[2][11][16]
Q2: How do electron-donating and electron-withdrawing groups affect the emission color?
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂, triphenylamine) increase the HOMO energy level, while electron-withdrawing groups (e.g., -CN, -NO₂, pyridinium) lower the LUMO energy level. The combination of these groups in a push-pull system narrows the energy gap, resulting in a bathochromic (red) shift of the emission. The strength and position of these substituents directly impact the extent of the color shift.[3][5][6]
Q3: My TPE derivative shows weak or no emission in solution. Is this normal?
Yes, this is a characteristic feature of most TPE derivatives and is central to the phenomenon of Aggregation-Induced Emission (AIE). In dilute solutions, the phenyl rings of the TPE core can undergo intramolecular rotations, which provide a non-radiative pathway for the decay of the excited state, thus quenching the fluorescence.[9][11][15]
Q4: How can I induce and control the aggregation of my TPE derivative to observe AIE?
A common method is to use a solvent/anti-solvent system. TPE derivatives are typically dissolved in a good solvent like tetrahydrofuran (B95107) (THF), and then a poor solvent, such as water, is gradually added.[11][12][13] As the fraction of the poor solvent increases, the TPE molecules aggregate, restricting intramolecular rotation and leading to a significant enhancement in fluorescence intensity. The final emission color and intensity can be controlled by the solvent ratio.
Q5: I observe a change in emission color upon grinding or applying pressure to my solid TPE sample. What is happening?
This phenomenon is known as mechanochromism.[6][17] Grinding or applying pressure can disrupt the crystalline packing of the molecules, leading to a more amorphous state. This change in intermolecular interactions and molecular conformation alters the emission properties, often resulting in a red-shift. The original color can sometimes be restored by heating (annealing) or fuming with a suitable solvent.[18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant shift in emission color after introducing substituents. | The electronic effect of the substituent is not strong enough. | Try using stronger electron-donating or electron-withdrawing groups. Consider placing the substituents at positions that maximize their electronic influence on the TPE core (e.g., para-position). |
| The substituent is sterically hindering the desired conformational changes. | Modify the linker between the substituent and the TPE core to allow for more conformational freedom. | |
| The emission is quenched in the aggregated state (Aggregation-Caused Quenching - ACQ). | Strong intermolecular π-π stacking is occurring in the aggregated state. | Introduce bulky groups to the TPE core to prevent close packing and π-π stacking. The propeller-like shape of TPE usually prevents this, but certain modifications can promote it.[10] |
| The formation of excimers or exciplexes. | Modify the molecular design to disfavor the formation of these species in the solid state. This can involve altering the substitution pattern or introducing steric hindrance. | |
| Inconsistent emission results between batches. | Polymorphism: The compound is crystallizing in different forms with distinct emission properties. | Carefully control the crystallization conditions (solvent, temperature, evaporation rate). Characterize the different crystalline forms using techniques like X-ray diffraction (XRD).[17] |
| Presence of impurities from the synthesis. | Purify the compound thoroughly using techniques like column chromatography or recrystallization. Confirm the purity using NMR and mass spectrometry. | |
| Desired red-shifted emission is not achieved in a push-pull system. | The donor and acceptor groups are not electronically coupled effectively. | Ensure that the donor and acceptor are connected through a conjugated π-system to facilitate efficient intramolecular charge transfer. |
| The solvent polarity is not optimal for promoting the ICT state. | Investigate a range of solvents with varying polarities to study the solvatochromic effect and find the optimal conditions for the desired emission.[8] |
Quantitative Data Summary
The following tables summarize the photophysical properties of various TPE derivatives, illustrating the impact of different tuning strategies on their emission wavelengths.
Table 1: Effect of Substituents on Emission Wavelength
| TPE Derivative | Substituent(s) | Emission Max (λem) in Solid State | Reference |
| TPE-pCN | p-cyano and N,N-diphenylamino | 625 nm (red) | [5] |
| TPE-mCN | m-cyano and N,N-diphenylamino | 610 nm (red) | [5] |
| TPE-NPPB | N-phenylphenanthroimidazole | 446 nm (blue) | [3] |
| TPE-APPB | N-phenylphenanthroimidazole (different linkage) | 426 nm (blue) | [3] |
Table 2: Emission Tuning through Aggregation (AIE)
| Compound | Solvent System | Water Fraction (fw) | Emission Max (λem) | Reference |
| CP5 | DMSO/Water | 99% | 600 nm | [12] |
| TPE-Pys (4) | THF/Water | 90% | 530 nm | [16] |
| TPE in THF/H₂O | THF/Water | >80% | ~475 nm | [13] |
Key Experimental Protocols
1. General Synthesis of Substituted TPE Derivatives (Suzuki Coupling)
This protocol describes a common method for introducing aryl substituents onto a TPE core.
-
Materials: A brominated TPE precursor, a boronic acid or pinacol (B44631) ester of the desired substituent, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene, dioxane).
-
Procedure:
-
In a reaction flask, dissolve the brominated TPE precursor, the boronic acid/ester (typically 1.1-1.5 equivalents per bromine atom), and the base in the chosen solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted TPE derivative.[2][3]
-
2. Preparation of TPE Nanoaggregates for AIE Studies
This protocol outlines the standard procedure for inducing aggregation and measuring AIE properties.
-
Materials: The TPE derivative, a good solvent (e.g., THF), and a poor solvent (e.g., deionized water).
-
Procedure:
-
Prepare a stock solution of the TPE derivative in the good solvent at a specific concentration (e.g., 1 mM).
-
In a series of cuvettes, add the appropriate amount of the stock solution.
-
To each cuvette, add varying amounts of the poor solvent to achieve a range of solvent fractions (e.g., from 0% to 99% water).
-
Gently mix the solutions and allow them to equilibrate.
-
Measure the photoluminescence (PL) spectra of each solution using a fluorometer.
-
Plot the PL intensity at the emission maximum as a function of the poor solvent fraction to visualize the AIE effect.[11][12]
-
Visual Diagrams
Caption: Key strategies and their effects on tuning the emission color of TPE derivatives.
Caption: Workflow illustrating the Aggregation-Induced Emission (AIE) phenomenon.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual fluorescence of this compound-substituted pyrenes with aggregation-induced emission characteristics for white-light emission - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Non-doped OLEDs based on this compound phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]
- 4. Utilising tetraphenylethene as a dual activator for intramolecular charge transfer and aggregation induced emission - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Strong red-emission tetraphenylethene-based AIE-active π-conjugated push–pull chromophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A synergy between the push–pull electronic effect and twisted conformation for high-contrast mechanochromic AIEgens - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Frontiers | Tetraphenylethene-Modified Colorimetric and Fluorescent Chemosensor for Hg2+ With Aggregation-Induced Emission Enhancement, Solvatochromic, and Mechanochromic Fluorescence Features [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Dual fluorescence of this compound-substituted pyrenes with aggregation-induced emission characteristics for white-light emission - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01709C [pubs.rsc.org]
- 17. Color Tuning of the Aggregation-Induced Emission of Maleimide Dyes by Molecular Design and Morphology Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Two-Photon Excitation (TPE) Sensing
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to poor signal-to-noise ratio (SNR) in Two-Photon Excitation (TPE) sensing experiments.
Frequently Asked Questions (FAQs)
Q1: What is Signal-to-Noise Ratio (SNR) and why is it critical in TPE sensing?
A1: The Signal-to-Noise Ratio (SNR) is a fundamental measure of image quality, representing the ratio of the desired fluorescence signal intensity to the level of background noise.[1] A high SNR is essential in two-photon microscopy, particularly for deep-tissue imaging, as it enables the clear differentiation of fine biological structures and dynamic cellular events from random background fluctuations.[1][2] Improving the SNR results in images with higher contrast and provides more reliable quantitative data.[1]
Q2: What are the primary sources of noise in TPE microscopy?
A2: Noise in TPE microscopy can originate from several sources, which can be broadly categorized as follows:
-
Photon Shot Noise: This is a fundamental noise source stemming from the statistical quantum nature of photon detection.[1]
-
Detector Noise (Dark Current): This electronic noise is generated by the photomultiplier tube (PMT) or other photodetectors, even without light, due to the thermal emission of electrons.[1]
-
Readout Noise: This is electronic noise introduced during the signal amplification and analog-to-digital conversion processes.[1]
-
Sample-Related Background: This includes autofluorescence from the tissue itself or non-specific binding of fluorophores, both of which contribute to the background and reduce SNR.[1]
-
Scattered Excitation Light: In deep tissue imaging, laser light that is scattered within the sample can be a major source of background noise.[1]
-
Laser Instability: Pulse-to-pulse fluctuations in the laser's power can also contribute to noise, reducing image quality.[3]
Q3: My fluorescence signal is very weak. What are the most likely causes?
A3: A weak fluorescence signal is a common issue that can be attributed to several factors:
-
Suboptimal Excitation Wavelength: The chosen laser wavelength may not align with the fluorophore's peak two-photon absorption cross-section.[4]
-
Insufficient Laser Power: The laser power reaching the sample may be too low to generate a strong signal.[5]
-
Photobleaching: The high peak power of femtosecond lasers can lead to the irreversible degradation of fluorophores, especially with prolonged exposure.[2][6][7]
-
Poor Fluorophore Choice: The selected fluorophore may have a low quantum yield or a small two-photon absorption cross-section, making it inherently dim.[8][9]
-
Excitation Pulse Dispersion: The duration of the laser pulse can be broadened as it passes through the microscope optics. This dispersion reduces the peak power at the focal plane, leading to less efficient two-photon excitation.[6]
Q4: What are the main contributors to high background fluorescence in my TPE images?
A4: High background fluorescence can obscure your signal and significantly lower the SNR. Key contributors include:
-
Sample Autofluorescence: Many biological tissues contain endogenous molecules (e.g., NADH, collagen, elastin) that fluoresce naturally when excited, creating a diffuse background signal.[1][2]
-
Non-Specific Staining: Fluorophores that have not been properly washed out or that bind non-specifically to cellular components can create a high background.[10]
-
Contaminated Reagents: Buffers, immersion media, or other reagents may contain fluorescent impurities.[9]
-
Emission Bleed-Through: In multi-color experiments, the emission spectrum of one fluorophore can leak into the detection channel of another, a phenomenon known as bleed-through.[11]
Troubleshooting Guides
Problem: Weak Fluorescence Signal
If your images are dim and lack contrast, consult the following table to identify and resolve the root cause.
| Possible Cause | Recommended Solution | Experimental Check | Citation |
| Suboptimal Laser Settings | Tune the laser to the fluorophore's known two-photon excitation peak. Consult fluorophore databases for spectral information. | Perform a wavelength scan across the expected range (e.g., 700-1000 nm) to empirically determine the optimal excitation wavelength for your specific setup. | [4][12] |
| Low Laser Power at Sample | Gradually increase the laser power at the source. Ensure the power is not so high that it causes rapid photobleaching or phototoxicity. | Use a power meter to measure the laser power directly under the objective lens to account for any power loss through the optical path. | [5] |
| Excitation Pulse Dispersion | Utilize a pre-chirp unit or other dispersion compensation optics to ensure the laser pulses are as short as possible (transform-limited) at the sample plane, maximizing peak power. | Measure the pulse duration at the focal plane using an autocorrelator, if available. | [6] |
| Photobleaching | Reduce laser power, decrease pixel dwell time (increase scan speed), and use frame averaging to build up the signal. Select more photostable fluorophores if possible. | Acquire a time-lapse series of the same region. A rapid decay in fluorescence intensity over time is indicative of photobleaching. | [6][13][14] |
| Inefficient Detection | Use non-descanned detectors (NDDs) positioned close to the objective, as they are more efficient at collecting scattered emission photons, which is critical for deep-tissue imaging. | Compare the signal intensity of an image acquired with an NDD versus a standard descanned detector. | [15][16] |
Problem: High Background Noise
If your images appear grainy or your signal is obscured by a high background, use this guide to diagnose and fix the issue.
| Possible Cause | Recommended Solution | Experimental Check | Citation |
| Sample Autofluorescence | Excite at longer near-infrared (NIR) wavelengths (e.g., >900 nm) to avoid the excitation range of common autofluorescent species. Use image processing techniques like spectral unmixing if your system supports it. | Image an unstained control sample under the same conditions as your experimental sample. The signal detected from this control is your autofluorescence background. | [1] |
| Detector Noise | Optimize detector gain settings. It is generally better to increase laser power (within limits) before increasing detector gain, as high gain can amplify noise. If available, cool the PMT detector to reduce thermal noise. | Acquire a "dark image" with the laser shuttered but the detectors active. This image will reveal the level of detector dark current and readout noise. | [1][5] |
| Scattered Excitation Light | Ensure you are using high-quality, steep-edged emission filters (barrier filters) that are specifically designed to block your excitation wavelength while transmitting the fluorescence emission. | Verify the specifications of your filters to confirm they are appropriate for your laser line and fluorophore emission. | [1] |
| Non-Specific Staining | Optimize your sample preparation protocol. Increase the number and duration of wash steps, and incorporate a blocking step (e.g., with bovine serum albumin or serum) to prevent non-specific antibody binding. | Prepare a control sample that undergoes the entire staining protocol but omits the primary antibody or the fluorescent conjugate. Any signal observed is due to non-specific binding. | [10] |
Experimental Protocols
Protocol 1: Empirical Optimization of Excitation Wavelength
This protocol helps you determine the optimal laser wavelength for your fluorophore and microscope setup.
-
Sample Preparation: Prepare a reference sample containing your fluorophore of interest at a typical concentration.
-
Initial Setup: Set the laser power to a low, non-bleaching level and select a region of interest (ROI).
-
Wavelength Scan: Acquire a series of images of the ROI, incrementing the excitation wavelength in 10 or 20 nm steps across the fluorophore's expected two-photon excitation range. Keep all other parameters (laser power, detector gain, pixel dwell time) constant.[5]
-
Data Analysis: Measure the mean fluorescence intensity within the ROI for each acquired image.
Protocol 2: Quantifying and Minimizing Photobleaching
Use this procedure to assess the rate of photobleaching and optimize imaging conditions to preserve your sample.
-
Select ROI: Choose a representative area on your fully prepared sample.
-
Set Imaging Parameters: Use the imaging settings (laser power, scan speed, zoom factor) you intend to use for your experiment.
-
Time-Lapse Acquisition: Acquire a time-lapse series of the same focal plane (e.g., 50-100 frames) without any delay between frames.
-
Analyze Intensity Decay: Measure the mean fluorescence intensity of the ROI for each frame in the time series.
-
Plot and Optimize: Plot the normalized intensity against the frame number or time. A steep decay indicates significant photobleaching. To minimize this, systematically reduce the laser power or the pixel dwell time (by increasing scan speed) and repeat the measurement until the decay rate is acceptably low for the duration of your experiment.[13]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. forum.microlist.org [forum.microlist.org]
- 3. Optimizing ultrafast illumination for multiphoton-excited fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitation Spectra and Brightness Optimization of Two-Photon Excited Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. extranet.fredhutch.org [extranet.fredhutch.org]
- 6. OPG [opg.optica.org]
- 7. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization and Troubleshooting [evidentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. oceanphotonics.com [oceanphotonics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Purification of Tetraphenylethylene (TPE) Compounds
Welcome to the technical support center for the purification of tetraphenylethylene (TPE) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these unique AIE-active molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound (TPE) compounds?
A1: The most common purification techniques for TPE compounds are column chromatography, recrystallization, and sublimation.[1][2][3] The choice of method depends on the specific TPE derivative, its purity profile, and the scale of the purification.
Q2: How do I choose the right solvent for purifying my TPE derivative?
A2: Solvent selection is critical for successful purification. For column chromatography, a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate should be chosen. Common solvent systems for TPE derivatives include mixtures of n-hexane and dichloromethane.[4][5][6] For recrystallization, the ideal solvent is one in which the TPE compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] TPE itself is soluble in hot toluene (B28343).[1][2]
Q3: My TPE derivative is poorly soluble. How can I purify it effectively?
A3: Many TPE derivatives exhibit poor solubility in common organic solvents.[8][9] For column chromatography, you may need to use more polar solvent mixtures or specialized silica (B1680970) gel. Recrystallization can be challenging, but screening a wide range of solvents or solvent mixtures is key. In some cases, sublimation under high vacuum can be a highly effective method for purifying poorly soluble, thermally stable TPE compounds.[1][2]
Q4: How can I monitor the purity of my TPE compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and check the purity of fractions.[4][5] For recrystallization, the purity of the resulting crystals can be checked by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm the structure and identify any remaining impurities.[3][4] The melting point of the purified solid can also be a good indicator of purity.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of TPE compounds.
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Streaking on TLC Plate | The compound is too polar for the chosen solvent system, or it is interacting strongly with the silica gel.[10][11] | Add a small amount of a more polar solvent to the eluent. If the compound is acidic or basic, consider adding a small percentage of acetic acid or triethylamine (B128534) to the eluent, respectively.[11] |
| Poor Separation of Spots | The solvent system is not optimal for separating the desired compound from impurities.[10] | Systematically vary the polarity of the eluent. A common starting point for TPE derivatives is a mixture of n-hexane and dichloromethane.[4][5][6] |
| Compound Cracks the Silica Gel in the Column | The compound is not sufficiently soluble in the eluent, causing it to precipitate on the column. | Use a stronger (more polar) solvent system to increase solubility. Ensure the crude material is fully dissolved before loading it onto the column. |
| Colored Impurities Co-elute with the Product | The impurity has a similar polarity to the desired TPE compound in the chosen solvent system. | Try a different solvent system with different selectivities (e.g., using ethyl acetate (B1210297) or toluene instead of dichloromethane). Consider using a different stationary phase (e.g., alumina). |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the TPE compound. The solution is too supersaturated.[10] | Use a lower-boiling point solvent. Add slightly more solvent to the hot solution to reduce saturation. Try a two-solvent recrystallization system. |
| No Crystals Form Upon Cooling | The solution is not saturated enough. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a seed crystal to induce crystallization.[7] Place the solution in an ice bath or freezer to further reduce solubility.[7] |
| Poor Recovery of the Compound | Too much solvent was used, keeping the compound dissolved even at low temperatures.[7] The compound is significantly soluble in the cold solvent. | Minimize the amount of hot solvent used to dissolve the compound.[7] After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation.[7] |
| Crystals are Colored or Appear Impure | Impurities were co-precipitated with the desired compound. | Perform a second recrystallization. Consider treating the hot solution with activated charcoal to remove colored impurities before filtering and cooling. |
Experimental Protocols
General Protocol for Column Chromatography of a TPE Derivative
This protocol is a general guideline and may need to be optimized for your specific TPE compound.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., n-hexane/dichloromethane mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude TPE compound in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure TPE compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified TPE derivative.
General Protocol for Recrystallization of a TPE Compound
This protocol provides a general procedure for recrystallization and should be adapted for your specific compound and chosen solvent.
-
Solvent Selection: Choose a suitable solvent in which the TPE compound has high solubility when hot and low solubility when cold. Common solvents for TPE include toluene, dioxane, or a mixture of ethanol (B145695) and benzene.[1][2]
-
Dissolution: Place the crude TPE compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified TPE compound should form.[7]
-
Cooling: To maximize the yield, place the flask in an ice bath for at least 15-30 minutes once it has reached room temperature.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. This compound | 632-51-9 [amp.chemicalbook.com]
- 2. This compound | 632-51-9 [amp.chemicalbook.com]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Flower-like superstructures of AIE-active this compound through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Linker Length in TPE-Based Bioconjugates
Welcome to the technical support center for optimizing linker length in tetraphenylethene (TPE)-based bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a TPE-based bioconjugate?
A1: The linker in a TPE-based bioconjugate serves several critical functions. It covalently connects the TPE fluorophore, which exhibits Aggregation-Induced Emission (AIE), to a biomolecule (e.g., peptide, antibody, or nucleic acid). The linker's length, flexibility, and chemical nature are crucial for maintaining the biological activity of the biomolecule and modulating the photophysical properties of the TPE moiety. An optimized linker ensures proper spacing to avoid steric hindrance, influences the overall solubility and stability of the conjugate, and critically, controls the aggregation behavior of the TPE unit to maximize its AIE signal.
Q2: How does linker length and composition affect the Aggregation-Induced Emission (AIE) of TPE?
A2: The AIE phenomenon in TPE arises from the restriction of intramolecular rotation in the aggregated state, leading to enhanced fluorescence emission. The linker plays a pivotal role in controlling this aggregation.
-
Hydrophilic Linkers (e.g., PEG, peptides with charged amino acids): Long, flexible, and hydrophilic linkers can increase the solubility of the TPE bioconjugate in aqueous environments. This can prevent premature or uncontrolled aggregation, potentially leading to a lower fluorescence background. However, if the linker is too long or too hydrophilic, it may excessively shield the TPE moieties from each other, inhibiting the aggregation necessary for a strong AIE signal. One study demonstrated that conjugating TPE with an increasing number of hydrophilic aspartic acid units could systematically tune the AIE characteristics, with five carboxyl groups being a threshold to effectively "turn off" the fluorescence of TPE in solution.[1]
-
Hydrophobic Linkers (e.g., alkyl chains): Hydrophobic linkers can promote the aggregation of TPE units, which is essential for AIE. However, linkers that are too hydrophobic can lead to poor solubility, uncontrolled aggregation, and potential precipitation of the bioconjugate, which can be detrimental to biological applications.
-
Rigidity: The rigidity of the linker can also influence the orientation and packing of the TPE molecules upon aggregation, thereby affecting the quantum yield of the AIE. More rigid linkers might facilitate a more ordered aggregation, potentially leading to enhanced emission.
Q3: What are common causes of low fluorescence intensity in my TPE-based bioconjugate experiments?
A3: Low fluorescence intensity is a frequent issue and can stem from several factors:
-
Suboptimal Linker Design: As discussed in Q2, a linker that is too hydrophilic or too long may prevent the necessary aggregation for AIE. Conversely, a linker that is too short may lead to quenching effects.
-
Low Conjugation Efficiency: Incomplete conjugation of the TPE-linker moiety to the biomolecule will result in a lower overall fluorescence signal.
-
Photobleaching: Although TPE derivatives are generally photostable, prolonged exposure to high-intensity light can lead to photobleaching.
-
Environmental Effects: The fluorescence of TPE can be influenced by the local environment, including solvent polarity and the presence of quenchers.
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer can affect both the conformation of the biomolecule and the aggregation state of the TPE, thereby influencing fluorescence.
Q4: Can the linker affect the biological activity of the conjugated biomolecule?
A4: Yes, absolutely. A linker that is too short can cause steric hindrance, preventing the biomolecule from interacting with its target. Conversely, a very long and flexible linker might lead to undesirable interactions or conformational changes in the biomolecule. It is crucial to select a linker length and composition that provides adequate separation between the TPE moiety and the biologically active domain of the biomolecule.
Troubleshooting Guides
Issue 1: Weak or No Aggregation-Induced Emission (AIE) Signal
| Potential Cause | Recommended Action | Rationale |
| Linker is too hydrophilic or too long, preventing aggregation. | Synthesize a series of conjugates with shorter linkers or linkers containing more hydrophobic units (e.g., shorter PEG chains, alkyl chains). | A shorter or more hydrophobic linker will reduce the shielding of the TPE moiety, promoting the intermolecular interactions necessary for aggregation and AIE. |
| TPE concentration is too low. | Increase the concentration of the bioconjugate in your assay. | AIE is a concentration-dependent phenomenon. Higher concentrations can facilitate aggregation and enhance the fluorescence signal. |
| Suboptimal buffer conditions (pH, ionic strength). | Perform a buffer screen to evaluate the AIE signal in different buffer systems. | The charge and conformation of the bioconjugate can be influenced by the buffer, which in turn affects aggregation. |
| Fluorescence quenching due to linker-TPE interaction. | Modify the linker chemistry to avoid moieties known to quench fluorescence. | Certain chemical groups can act as quenchers. Ensure the linker is electronically "silent" with respect to the TPE emission. |
Issue 2: Poor Solubility and Precipitation of the TPE-Bioconjugate
| Potential Cause | Recommended Action | Rationale |
| Linker is too hydrophobic. | Incorporate more hydrophilic units into the linker, such as polyethylene (B3416737) glycol (PEG) or charged amino acids. | Hydrophilic linkers can significantly improve the aqueous solubility of the conjugate and prevent uncontrolled aggregation and precipitation.[2][3][4] |
| High degree of conjugation (too many TPE moieties per biomolecule). | Reduce the molar ratio of the TPE-linker to the biomolecule during the conjugation reaction. | Over-labeling can increase the overall hydrophobicity of the bioconjugate, leading to aggregation and precipitation. |
| Inappropriate buffer conditions. | Optimize the pH and ionic strength of the storage and assay buffers. | Buffer conditions can significantly impact the solubility and stability of proteins and other biomolecules. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific TPE derivative, the biomolecule, and the intended application. The following table summarizes general trends observed for linker effects on bioconjugate properties.
| Linker Property | Effect on TPE-Bioconjugate | Considerations |
| Increasing Hydrophilicity (e.g., longer PEG chains, more charged residues) | - Increases aqueous solubility- Reduces non-specific binding- May decrease AIE signal by inhibiting aggregation | A balance must be struck between solubility and the aggregation required for AIE. |
| Increasing Hydrophobicity (e.g., alkyl chains) | - Promotes aggregation, potentially enhancing AIE- May lead to poor solubility and precipitation | Can be useful for inducing AIE but requires careful control to avoid insolubility. |
| Increasing Length/Flexibility | - Can reduce steric hindrance at the biomolecule's active site- May decrease AIE by increasing the distance between TPE units | Longer linkers can be beneficial for maintaining biological activity but may negatively impact AIE.[5][6] |
| Increasing Rigidity | - May lead to more ordered aggregation and enhanced quantum yield- Could restrict the conformational freedom of the biomolecule | Can be a strategy to enhance fluorescence but may compromise the biological function. |
Experimental Protocols
Protocol 1: Synthesis of TPE-Bioconjugates with Varying Linker Lengths
This protocol describes a general method for synthesizing a series of TPE-bioconjugates with different PEG linker lengths for optimization studies.
Materials:
-
TPE derivative with a reactive functional group (e.g., TPE-NHS ester)
-
Amine-terminated PEG linkers of varying lengths (e.g., PEG4, PEG8, PEG12) with a second reactive group (e.g., maleimide)
-
Biomolecule with a free thiol group (e.g., a peptide or protein with a cysteine residue)
-
Reaction buffers (e.g., PBS, borate (B1201080) buffer)
-
Organic solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Synthesis of TPE-Linker Intermediate: a. Dissolve the TPE-NHS ester in a minimal amount of DMSO. b. Dissolve the amine-PEG-maleimide linker in reaction buffer (e.g., PBS, pH 7.4). c. Add the TPE-NHS ester solution to the PEG linker solution in a 1:1.2 molar ratio. d. React for 2-4 hours at room temperature with gentle stirring. e. Purify the TPE-PEG-maleimide intermediate using HPLC.
-
Conjugation to Biomolecule: a. Dissolve the thiol-containing biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.0-7.5). b. Add the purified TPE-PEG-maleimide to the biomolecule solution at a 5-10 fold molar excess. c. React for 2-4 hours at room temperature or overnight at 4°C. d. Quench the reaction by adding a small molecule thiol (e.g., N-acetylcysteine).
-
Purification: a. Purify the final TPE-bioconjugate using size-exclusion chromatography to remove unreacted TPE-linker and other small molecules.
-
Characterization: a. Confirm the identity and purity of the conjugate using mass spectrometry and SDS-PAGE. b. Determine the degree of labeling using UV-Vis spectroscopy.
Protocol 2: Evaluation of AIE Properties
Materials:
-
Purified TPE-bioconjugates with different linkers
-
Assay buffer (e.g., PBS)
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of each TPE-bioconjugate in the assay buffer, ranging from low to high concentrations.
-
For each concentration, measure the fluorescence emission spectrum using an appropriate excitation wavelength for the TPE fluorophore.
-
Plot the fluorescence intensity at the emission maximum as a function of concentration.
-
The concentration at which a significant increase in fluorescence is observed indicates the onset of aggregation and AIE.
-
Compare the maximum fluorescence intensity and the concentration-dependent fluorescence profiles for the conjugates with different linker lengths to determine the optimal linker for maximizing the AIE signal.
Visualizations
References
- 1. Fluorogen-peptide conjugates with tunable aggregation-induced emission characteristics for bioprobe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tetraphenylethylene and Quantum Dots for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of bioimaging, the choice of fluorescent probes is critical for obtaining high-quality, reliable data. This guide provides an objective comparison of two popular classes of fluorescent probes: tetraphenylethylene (TPE)-based luminogens and quantum dots (QDs). We will delve into their performance metrics, supported by experimental data, and provide detailed protocols for their application in cellular imaging.
At a Glance: TPE vs. Quantum Dots
| Feature | This compound (TPE) | Quantum Dots (QDs) |
| Luminescence Mechanism | Aggregation-Induced Emission (AIE) | Quantum Confinement Effect |
| Quantum Yield (QY) | Low in solution, high in aggregated state (can exceed 50%)[1][2] | High and tunable (can approach 90%)[3] |
| Photostability | Generally high resistance to photobleaching, no "blinking"[3][4] | High resistance to photobleaching, but can exhibit "blinking"[3][5][6] |
| Brightness | High in aggregated state | Very high, often 10-100 times brighter than organic dyes[3][6] |
| Toxicity | Generally considered to have good biocompatibility and low cytotoxicity[3] | Potential for cytotoxicity due to heavy metal core (e.g., CdSe). Newer cadmium-free QDs show improved biocompatibility[3][7][8] |
| Emission Spectrum | Dependent on molecular structure | Size-tunable, narrow, and symmetric emission peaks[9] |
| Two-Photon Absorption | Can be designed for large two-photon absorption cross-sections[10] | High two-photon absorption cross-section[11] |
Fundamental Principles
This compound (TPE) and Aggregation-Induced Emission (AIE)
TPE is a prime example of a molecule exhibiting aggregation-induced emission (AIE). In dilute solutions, TPE derivatives are weakly fluorescent. This is because the phenyl rings can freely rotate, providing a non-radiative pathway for the excited state to decay. However, in an aggregated state or when bound to a biological target, these intramolecular rotations are restricted. This "locking" of the structure blocks the non-radiative decay channel, forcing the molecule to release its energy as fluorescence, thus "turning on" the light emission.[12][13]
Quantum Dots (QDs) and the Quantum Confinement Effect
Quantum dots are semiconductor nanocrystals, typically 2-10 nanometers in size. Their fluorescence arises from the quantum confinement effect. When the size of the nanocrystal is smaller than the exciton (B1674681) Bohr radius (the natural separation distance between an electron and a hole), the energy levels of the electrons become discrete, similar to those of an atom. The energy gap between the valence and conduction bands becomes size-dependent. Smaller QDs have a larger energy gap and emit blue light (higher energy), while larger QDs have a smaller energy gap and emit red light (lower energy). This allows for precise tuning of the emission wavelength by simply changing the size of the nanocrystal.[14][15][16]
Experimental Protocols
General Workflow for Cellular Bioimaging
The following diagram illustrates a typical workflow for utilizing fluorescent probes in cellular imaging experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Double labeling and comparison of fluorescence intensity and photostability between quantum dots and FITC in oral tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. InP/ZnS as a safer alternative to CdSe/ZnS core/shell quantum dots: in vitro and in vivo toxicity assessment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of asymmetric red fluorescent probes for live cell imaging with high AIE effects and large two-photon absorption cross sections using tunable terminal groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum dots for quantitative imaging: from single molecules to tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregation-Induced Emission (AIE) Dots: Emerging Theranostic Nanolights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Tetraphenylethylene (TPE) and Conventional Fluorescent Dyes
A Guide for Researchers in Cellular Imaging and Drug Development
The precise visualization of cellular processes is fundamental to biological research and drug development. Fluorescence imaging is a cornerstone technique, prized for its high sensitivity and non-invasive nature.[1] However, the efficacy of this technique is critically dependent on the chosen fluorescent probes. For decades, conventional organic fluorophores like fluorescein, rhodamines, and cyanine (B1664457) dyes have been workhorses in the field. Despite their utility, they are often hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes at high concentrations or in an aggregated state, limiting their application in many biological systems.[1][2]
A revolutionary class of fluorophores, known as Aggregation-Induced Emission luminogens (AIEgens), has emerged to overcome this fundamental limitation. Tetraphenylethylene (TPE) and its derivatives are the most prominent examples of AIEgens. These molecules are weakly emissive when dissolved but become intensely fluorescent upon aggregation, a process governed by the Restriction of Intramolecular Motion (RIM).[1] This unique "turn-on" characteristic offers significant advantages, including a high signal-to-noise ratio, superior photostability, and excellent biocompatibility.[3] This guide provides an objective comparison of TPE-based dyes and conventional fluorophores, supported by performance data and detailed experimental protocols to inform probe selection for advanced research applications.
Core Principle: AIE vs. ACQ
The fundamental difference between TPE and conventional dyes lies in their response to aggregation. Conventional dyes suffer from ACQ due to the formation of non-emissive aggregates (e.g., π–π stacking), which provides a non-radiative pathway for the excited state to decay.[3] In contrast, TPE-based AIEgens possess propeller-shaped structures that undergo active intramolecular rotation in solution, dissipating energy non-radiatively. In an aggregated state, these rotations are restricted, blocking the non-radiative decay channel and forcing the molecule to release its energy as bright fluorescence.[1]
Caption: The opposing fluorescence mechanisms of conventional (ACQ) and TPE (AIE) dyes.
Quantitative Performance Comparison
The selection of a fluorescent probe is guided by key photophysical and biological parameters. TPE-based AIEgens consistently demonstrate significant advantages over conventional dyes, particularly in applications requiring high signal stability and low background.[2][3]
| Parameter | TPE-Based Dyes | Conventional Dyes (e.g., Fluorescein, Rhodamine B) | Significance for Researchers |
| Fluorescence Quantum Yield (Φf) | Low in solution (<0.1), High in aggregate state (can approach 1.0)[4][5] | High in dilute solution (~0.9 for Fluorescein), but quenched upon aggregation[6] | TPE dyes provide a "turn-on" signal with a high signal-to-noise ratio, ideal for specific binding events.[1] |
| Photostability | High resistance to photobleaching[3][7] | Moderate to Low (e.g., Fluorescein is highly susceptible to photobleaching)[6][8] | Enables long-term time-lapse imaging and high-intensity illumination without significant signal loss. |
| Stokes Shift | Generally large (>80 nm, can be >150 nm)[2][9] | Typically small to moderate (e.g., Fluorescein ~20 nm, Rhodamine B ~25 nm)[9][10] | A large shift minimizes self-absorption and spectral crosstalk, simplifying multiplex imaging.[11] |
| Cytotoxicity | Generally low toxicity and good biocompatibility[2][3] | Varies widely; some dyes can exhibit cytotoxicity at imaging concentrations[12][13] | Crucial for live-cell and in-vivo imaging to ensure minimal perturbation of biological systems. |
Experimental Methodologies
Objective comparison requires standardized protocols. The following section details methodologies for evaluating the key performance metrics of fluorescent dyes.
Caption: A standardized workflow for the comparative evaluation of fluorescent dyes.
Protocol for Photostability Assessment
This protocol measures the rate of photobleaching, a key indicator of a dye's suitability for long-term imaging.
-
Objective: To quantify the loss of fluorescence intensity over time under continuous illumination.
-
Materials: Fluorimeter or fluorescence microscope, stable light source (e.g., laser), dye solutions of interest, and a control solution (buffer).
-
Procedure:
-
Prepare solutions of the TPE and conventional dyes at a normalized concentration based on their absorbance at the excitation wavelength.
-
Place the sample in the fluorimeter or on the microscope stage.
-
Set the excitation and emission wavelengths to the dye's maxima.
-
Continuously illuminate the sample with a constant, high-intensity light source.[8]
-
Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) until the signal decreases significantly (e.g., to 50% of the initial value).[8]
-
Plot the normalized fluorescence intensity against time. The half-life (t½) is the time taken for the intensity to drop to 50%. A longer half-life indicates higher photostability.
-
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol assesses the impact of the fluorescent dyes on cell viability.
-
Objective: To determine the concentration at which a dye reduces the viability of a cell population by 50% (IC50).
-
Materials: Cell line of interest (e.g., HeLa), cell culture medium, 96-well plates, fluorescent dyes, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of each fluorescent dye in the cell culture medium.
-
Replace the existing medium with the dye-containing medium and incubate for a relevant period (e.g., 24 hours). Include untreated cells as a control.
-
After incubation, remove the dye-containing medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of each well using a plate reader (typically at 570 nm).
-
Calculate cell viability as a percentage relative to the untreated control. Plot viability against dye concentration to determine the IC50 value. A higher IC50 value indicates lower cytotoxicity.
-
Application Example: Apoptosis Detection
TPE-based probes are frequently designed to target specific biological events, such as apoptosis. During apoptosis, caspase enzymes are activated. A TPE-based probe can be functionalized with a caspase-specific recognition sequence. In the absence of activated caspases, the probe is in solution and non-emissive. Upon binding to activated caspases within an apoptotic cell, the probe aggregates, restricting intramolecular rotation and emitting a strong fluorescent signal, thereby specifically illuminating apoptotic cells.
Caption: TPE probes can be used to detect key biomarkers like activated caspases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theranostics based on AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stokes shift - Wikipedia [en.wikipedia.org]
- 11. What is Stokes Shift? | AAT Bioquest [aatbio.com]
- 12. Cytotoxicities Of Tumor Seeking Dyes: Impact On Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Tetraphenylethylene (TPE) Derivatives in Sensing Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various tetraphenylethylene (TPE) derivatives in sensing applications. TPE and its derivatives are a prominent class of fluorophores exhibiting Aggregation-Induced Emission (AIE), a phenomenon where they become highly emissive in an aggregated state or in the solid state, while being non-emissive when molecularly dissolved.[1][2][3] This unique characteristic makes them ideal candidates for developing "turn-on" fluorescent sensors with high sensitivity and low background interference.[4] This guide summarizes key performance metrics from experimental data, details common experimental protocols, and visualizes the underlying signaling pathways.
Comparative Performance of TPE Derivatives
The sensing performance of TPE derivatives is highly dependent on their molecular structure and the nature of the analyte. Modifications to the core TPE structure allow for tailored selectivity and sensitivity towards various analytes, including nitroaromatic compounds, heavy metal ions, and biomolecules.[5][6][7]
Sensing of Nitroaromatic Compounds
Nitroaromatic compounds (NACs) are common explosives and environmental pollutants. TPE derivatives have been extensively studied for their detection, typically through a fluorescence quenching ("turn-off") mechanism.[1][2][8] The electron-rich TPE moiety interacts with the electron-deficient NACs, leading to photoinduced electron transfer (PET) which quenches the fluorescence.[8]
| TPE Derivative | Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) (M⁻¹) | Response Time | Reference |
| TPE-CMP | Picric Acid (PA) | - | - | Immediate | [8] |
| TPE-Ph | Picric Acid (PA) | - | 3.53 x 10² | - | [8] |
| Thiophene-substituted TPE (THTPE) | Nitrobenzene (NB) | 1.0 nM | 2.046 x 10⁵ | Very Fast | [1][2] |
| Thiophene-substituted TPE (THTPE) | 4-Nitrophenol (NP) | 1.0 nM | 1.2 x 10⁵ | Very Fast | [1][2] |
| Thiophene-substituted TPE (THTPE) | Picric Acid (PA) | 1.0 nM | - | Very Fast | [1][2] |
| Tetrakis(4-bromophenyl)ethylene | Picric Acid (PA) | 2.3 ppm | 1.29 x 10⁴ | - | [9] |
| TPE-functionalized polysiloxane | Nitrobenzene (NB) | - | - | - | [10] |
Note: The performance of sensors can be influenced by factors such as the solvent system, pH, and the presence of interfering species. Direct comparison of values from different studies should be made with caution.
Sensing of Heavy Metal Ions
Heavy metal ion contamination is a significant environmental and health concern. TPE derivatives functionalized with specific recognition moieties can selectively bind to metal ions, leading to a "turn-on" or "turn-off" fluorescence response.[11][12][13][14][15]
| TPE Derivative | Analyte | Detection Limit (LOD) | Sensing Mechanism | Reference |
| TPE-based probe with benzimidazole | Ag⁺ | 90 nM | Turn-on | [16] |
| TPE-based probe | Hg²⁺ | - | Turn-off | [5] |
| TPE-based probe | Cu²⁺ | - | Turn-off | [5] |
Sensing of Biomolecules
The detection and quantification of biomolecules are crucial in diagnostics and drug development. TPE derivatives have been successfully employed to detect proteins like bovine serum albumin (BSA) and other biologically relevant molecules, often through a "turn-on" mechanism driven by restricted intramolecular rotation upon binding.[17][18][19][20][21][22][23]
| TPE Derivative | Analyte | Detection Limit (LOD) | Key Feature | Reference |
| 1,2-bis[4-(3-sulfonatopropoxyl)phenyl]-1,2-diphenylethene sodium salt | Bovine Serum Albumin (BSA) | ~0.5 µg/mL | Stable, sensitive, and selective | [17][18] |
| 1,2-bis(4-hydroxyphenyl)-1,2-diphenylethene | Bovine Serum Albumin (BSA) | - | AIE effect | [17][18] |
| 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene | Bovine Serum Albumin (BSA) | - | AIE effect | [17][18] |
Experimental Protocols
General Protocol for "Turn-off" Sensing of Nitroaromatic Compounds in Solution
This protocol describes a typical procedure for evaluating the fluorescence quenching of a TPE derivative upon addition of a nitroaromatic analyte.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the TPE derivative (e.g., 1 mM) in a suitable organic solvent like tetrahydrofuran (B95107) (THF).
-
Prepare stock solutions of various nitroaromatic compounds (e.g., 10 mM) in the same solvent.
-
-
Fluorescence Measurements:
-
In a cuvette, prepare a solution of the TPE derivative at a fixed concentration (e.g., 10 µM) in a solvent mixture that induces aggregation and fluorescence (e.g., THF/water mixture with a high water fraction).
-
Record the initial fluorescence spectrum of the TPE derivative solution using a fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum of the TPE derivative.
-
Successively add small aliquots of the nitroaromatic stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the nitroaromatic compound.
-
Calculate the quenching efficiency using the formula: Quenching Efficiency (%) = [(I₀ - I) / I₀] x 100, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity in the presence of the quencher.
-
Analyze the quenching data using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q], where [Q] is the concentration of the quencher and Ksv is the Stern-Volmer quenching constant. The Ksv value can be obtained from the slope of the plot of I₀/I versus [Q].
-
General Protocol for "Turn-on" Sensing of Metal Ions
This protocol outlines a general method for assessing the fluorescence enhancement of a TPE-based probe upon binding to a metal ion.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the TPE-based probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or THF).
-
Prepare stock solutions of various metal ion salts (e.g., 10 mM) in deionized water.
-
-
Fluorescence Titration:
-
In a cuvette, prepare a solution of the TPE probe at a low concentration (e.g., 10 µM) in a solvent where it is non-emissive (e.g., pure THF or a low water-fraction THF/water mixture).
-
Record the baseline fluorescence spectrum.
-
Incrementally add the metal ion stock solution to the probe solution and record the fluorescence spectrum after each addition.
-
-
Selectivity Test:
-
Prepare solutions of the TPE probe containing various other metal ions at the same concentration to assess the selectivity of the probe. Record the fluorescence spectra and compare the intensity changes.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit. The detection limit is often calculated based on a signal-to-noise ratio of 3.
-
Signaling Pathways and Mechanisms
The sensing mechanism of TPE derivatives is primarily based on the modulation of their Aggregation-Induced Emission (AIE) property. The specific interaction with the analyte triggers a change in the aggregation state or the electronic properties of the TPE fluorophore, leading to a change in its fluorescence.
Aggregation-Induced Emission (AIE) and Quenching Mechanism
In a dilute solution, the phenyl rings of the TPE molecule can undergo intramolecular rotation, which provides a non-radiative decay pathway for the excited state, thus rendering the molecule non-emissive. In an aggregated state, these intramolecular rotations are restricted, blocking the non-radiative decay channel and forcing the molecule to release its energy via fluorescence, leading to strong emission.
Caption: General mechanism of Aggregation-Induced Emission (AIE).
Sensing of Nitroaromatic Compounds via Photoinduced Electron Transfer (PET)
The fluorescence of aggregated TPE derivatives can be quenched by electron-deficient nitroaromatic compounds. The close proximity of the electron-rich TPE (donor) and the nitroaromatic (acceptor) in the aggregated state facilitates photoinduced electron transfer from the excited TPE to the nitroaromatic, leading to a non-radiative decay and fluorescence quenching.
Caption: "Turn-off" sensing via Photoinduced Electron Transfer (PET).
"Turn-on" Sensing of Analytes via Restricted Intramolecular Rotation (RIR)
For many analytes, such as proteins and some metal ions, the TPE-based probe is designed to be in a non-emissive state in solution. Upon binding to the analyte, the conformation of the TPE derivative is locked, restricting the intramolecular rotation of its phenyl rings. This blockage of the non-radiative decay pathway "turns on" the fluorescence.
Caption: "Turn-on" sensing via analyte-induced RIR.
References
- 1. Synthesis and this compound-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound-Based AIE-Active Probes for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging | Semantic Scholar [semanticscholar.org]
- 12. Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A highly selective TPE-based AIE fluorescent probe is developed for the detection of Ag + - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03591A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein detection and quantitation by tetraphenylethene-based fluorescent probes with aggregation-induced emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of bovine serum albumin using hybrid TiO2 + graphene oxide based Bio – resistive random access memory device - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tracing the conformational changes in BSA using FRET with environmentally-sensitive squaraine probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhanced BSA Detection Precision: Leveraging High-Performance Dual-Gate Ion-Sensitive Field-Effect-Transistor Scheme and Surface-Treated Sensing Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Tetraphenylethylene (TPE) and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorophore is a critical decision in the design of fluorescence-based assays and imaging experiments. A key performance parameter that dictates the utility of a fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides a comparative overview of the photostability of Tetraphenylethylene (TPE), a prominent member of the Aggregation-Induced Emission (AIE) family of luminogens, against other widely used organic fluorophores, including fluorescein (B123965), rhodamine, and cyanine (B1664457) dyes.
TPE and its derivatives are renowned for their exceptional photostability, a characteristic feature of AIEgens. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIEgens are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This unique property, coupled with their high photostability, makes them particularly advantageous for applications requiring long-term monitoring or intense illumination.[1][2]
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore can be quantified by parameters such as the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability of a fluorophore being destroyed per absorbed photon; a lower value indicates higher photostability. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
It is important to note that direct comparison of photostability data across different studies can be challenging due to variations in experimental conditions (e.g., light source intensity, wavelength, oxygen concentration, and sample matrix). The following table summarizes available data to provide a comparative perspective.
| Fluorophore Family | Specific Dye Example | Photobleaching Quantum Yield (Φb) | Relative Photostability | Notes |
| This compound (AIEgen) | TPE derivative | Not typically reported; operational stability is high. | Very High | TPE-based nanoparticles have shown negligible loss in fluorescence intensity after 80 minutes of continuous irradiation[1]. |
| Fluorescein | Fluorescein | ~3-5 x 10⁻⁵[3] | Low | Prone to rapid photobleaching, especially in aqueous environments. |
| Rhodamine | Rhodamine B | ~10⁻⁶ - 10⁻⁷[3] | Moderate | More photostable than fluorescein, but can still exhibit significant photobleaching under prolonged exposure. |
| Cyanine | Cy5 | ~5 x 10⁻⁶[3] | High | Generally more photostable than fluorescein and some rhodamines, but can be susceptible to ozone and other environmental factors. |
Disclaimer: The data presented in this table are compiled from different sources and may have been obtained under varying experimental conditions. For critical applications, it is recommended to perform a direct comparison of the fluorophores under the specific experimental conditions of interest.
Experimental Protocol for Measuring Fluorophore Photostability
This protocol outlines a generalized method for determining the photobleaching half-life of a fluorescent dye using fluorescence microscopy.
Objective: To quantify and compare the rate of photobleaching of different fluorophores under continuous illumination.
Materials:
-
Fluorophore solutions of interest (e.g., TPE-based nanoparticles, fluorescein, rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescent dye in the desired buffer.
-
To immobilize the dye and prevent diffusion, you can either prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix like polyacrylamide. Ensure the sample preparation method is consistent across all fluorophores being compared.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) for a duration sufficient to observe a significant decrease in fluorescence for the least stable dye.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t1/2).
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for comparing fluorophore photostability and a conceptual signaling pathway where a photostable TPE-based probe could be utilized.
Caption: Experimental workflow for determining fluorophore photostability.
Caption: TPE-based probe for long-term tracking in a signaling pathway.
References
AIE Probes vs. Traditional Fluorescent Probes: A Comparative Guide
In the landscape of fluorescence imaging and sensing, the choice of a suitable fluorophore is critical for acquiring high-fidelity data. For researchers, scientists, and professionals in drug development, this guide offers an in-depth comparison between Aggregation-Induced Emission (AIE) probes and traditional fluorescent probes, including organic dyes and quantum dots. This document elucidates the fundamental differences in their photophysical properties, supported by experimental data and detailed protocols, to guide the selection of the most appropriate fluorescent tools for your research endeavors.
A pivotal distinction lies in their response to aggregation. Traditional organic dyes, such as fluorescein (B123965) and rhodamine derivatives, are workhorses in fluorescence microscopy but are hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2] In concentrated solutions or upon aggregation, the close proximity of these planar molecules leads to strong π-π stacking interactions, which create non-radiative decay pathways that significantly diminish their fluorescence intensity.[1][3] This restricts their application to dilute solutions and can result in poor photostability and a low signal-to-noise ratio.[1]
Conversely, AIE luminogens (AIEgens), a class of fluorescent probes discovered in 2001, exhibit the opposite behavior.[1][4] These molecules are typically non-emissive or weakly fluorescent in their dissolved state. However, their fluorescence is dramatically enhanced upon aggregation.[1][5] This unique "light-up" characteristic is primarily attributed to the Restriction of Intramolecular Motion (RIM) mechanism.[4][5][6] In the aggregated state, the physical constraints on the molecules inhibit non-radiative decay processes like intramolecular rotations and vibrations, thereby activating a radiative decay channel and leading to intense light emission.[4][5] This fundamental difference endows AIE probes with several distinct advantages over their traditional counterparts.
Quantitative Comparison of Probe Performance
To facilitate a direct comparison, the following tables summarize key quantitative data for representative AIE probes against traditional organic dyes and quantum dots.
| Property | AIE Probes | Traditional Organic Dyes (e.g., Rhodamine, Fluorescein) | Quantum Dots (e.g., CdSe/ZnS) |
| Fluorescence in Aggregate State | High Emission | Quenched (ACQ effect)[2] | Emission can be maintained |
| Photostability | High resistance to photobleaching[7][8] | Prone to photobleaching[9] | High resistance, but can "blink"[10] |
| Signal-to-Noise Ratio (SNR) | High (due to "turn-on" nature)[11][12] | Lower (background fluorescence) | High (bright emission) |
| Quantum Yield (QY) in Aggregates | High (can be >80%) | Low to negligible | High and tunable (can approach 90%)[10][13] |
| Toxicity | Generally good biocompatibility (organic molecules)[7][10] | Variable, some are cytotoxic | Potential cytotoxicity from heavy metals (e.g., Cadmium)[10] |
| Stokes Shift | Generally large[14] | Often small[9] | Size-tunable |
| "Blinking" | Absent[10][15] | Absent | Present (intermittent fluorescence)[10][13] |
Table 1. High-level comparison of key performance characteristics.
| Probe Type | Example | Quantum Yield (in aggregate/solid state) | Photostability (relative) |
| AIE Probe | TPE-based AIE dots | ~12-15 times brighter than Qtracker® 655[15] | High |
| Traditional Organic Dye | DiI | - | Lower than AIE probes[16] |
| Quantum Dot | Qtracker® 655 | - | High, but exhibits blinking[15] |
Table 2. Specific examples and comparative performance data.
Signaling Pathways and Working Principles
The distinct behaviors of AIE and traditional probes stem from their different photophysical mechanisms upon aggregation.
Caption: Aggregation-Caused Quenching (ACQ) in traditional probes.
In traditional fluorescent probes, molecules in a dilute solution can freely fluoresce after excitation. However, in an aggregated state, strong intermolecular interactions (π-π stacking) lead to the formation of excimers or other non-emissive species, providing a pathway for non-radiative decay and thus quenching the fluorescence.[17]
Caption: Aggregation-Induced Emission (AIE) mechanism.
AIE probes, in contrast, are designed with structures that undergo significant intramolecular motion (e.g., rotation or vibration) in solution, which provides an efficient non-radiative pathway for the excited state to decay back to the ground state.[4][5] Upon aggregation, these motions are physically restricted, blocking the non-radiative decay channel and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[4][5]
Experimental Protocols
To facilitate a direct comparison of the performance of AIE probes and traditional fluorescent probes in a laboratory setting, the following experimental protocols are provided.
Protocol 1: Comparison of Photostability
This protocol outlines a method to compare the photobleaching resistance of an AIE probe and a traditional organic dye in a cellular imaging context.[1]
Materials:
-
AIE probe and a traditional organic dye with similar excitation/emission wavelengths.
-
Cell line of interest (e.g., HeLa cells).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) for cell fixation.
-
Confocal laser scanning microscope (CLSM).
Procedure:
-
Cell Culture and Staining: Seed cells on glass-bottom dishes and culture to 70-80% confluency. Incubate the cells with the AIE probe and the traditional dye according to the manufacturer's protocols.
-
Cell Fixation: Gently wash the cells with PBS three times and then fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS three times.
-
Imaging: Mount the dishes on the CLSM. Select a region of interest (ROI) for both samples.
-
Photobleaching: Continuously illuminate the ROI with a high-intensity laser. Acquire images of the ROI at regular intervals (e.g., every 10 seconds) for a total duration of 200-300 seconds.[1]
-
Data Analysis: Measure the mean fluorescence intensity of the ROI in each image. Normalize the fluorescence intensity at each time point to the initial intensity (t=0). Plot the normalized fluorescence intensity as a function of irradiation time for both the AIE probe and the traditional dye. A slower decay in fluorescence indicates higher photostability.[1]
Caption: Experimental workflow for photostability comparison.
Protocol 2: Assessment of Signal-to-Noise Ratio (SNR)
This protocol provides a method to assess and compare the signal-to-noise ratio of AIE and traditional dye staining.
Materials:
-
Same as Protocol 1.
Procedure:
-
Sample Preparation: Prepare two sets of stained cells as described in Protocol 1, one with the AIE probe and one with the traditional dye. Also, prepare a control set of unstained cells.
-
Image Acquisition: Using the CLSM, acquire images of the stained regions (signal) and background regions (an area with no cells) for both probe types. Also, acquire images of the unstained control cells to measure autofluorescence.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the signal region (I_signal).
-
Measure the mean fluorescence intensity of the background region (I_background).
-
Measure the standard deviation of the background intensity (σ_background).
-
Calculate the Signal-to-Noise Ratio (SNR) using the formula: SNR = (I_signal - I_background) / σ_background .
-
Compare the SNR values for the AIE probe and the traditional dye. A higher SNR indicates better signal discrimination from noise.
-
Conclusion
AIE probes offer significant advantages over traditional fluorescent probes, particularly in applications where high concentrations, long-term imaging, and high signal-to-noise ratios are required. Their unique "light-up" mechanism upon aggregation overcomes the inherent limitation of ACQ that plagues many conventional organic dyes.[18][19] Furthermore, their excellent photostability and generally low cytotoxicity make them powerful tools for a wide range of biological research and drug development applications, from cell tracing to in vivo imaging.[7][8] The choice between AIE probes and traditional fluorophores will ultimately depend on the specific experimental requirements. However, for applications demanding robust and bright emission in complex biological environments, AIE probes represent a superior and enabling technology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Photostable fluorescent organic dots with aggregation-induced emission (AIE dots) for noninvasive long-term cell tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Progress and Trends in AIE-Based Bioprobes: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nathan.instras.com [nathan.instras.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Bioprobes based on AIE fluorogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
Assessing the Cytotoxicity of Tetraphenylethylene (TPE) Derivatives for Bio-applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique photophysical properties of tetraphenylethylene (TPE) and its derivatives, particularly their aggregation-induced emission (AIE) characteristics, have positioned them as promising candidates for a range of bio-applications, including bioimaging, sensing, and targeted cancer therapy. A critical aspect of their development for in vivo use is a thorough understanding of their cytotoxic profiles. This guide provides a comparative overview of the cytotoxicity of various TPE derivatives, supported by experimental data and detailed protocols to aid researchers in their assessment.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the IC50 values of several TPE derivatives against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparison should be made with caution. For instance, a study on terphenyllin (B1681270) derivatives showed potent activities with IC50 values ranging from 0.13 to 5.51 μM in four cancer cell lines[1]. Another study on triphenylethylene (B188826) derivatives reported GI50 values of 1.05 μM on MCF-7 cells and 1.30 μM on MDA-MB-231 cells for a specific compound[2].
| TPE Derivative/Analog | Cell Line | IC50 (µM) | Reference |
| 2',4''-diethoxyterphenyllin | Various Cancer Cells | 0.13 - 5.51 | [1] |
| 2',4,4''-triisopropoxyterphenyllin | Various Cancer Cells | 0.13 - 5.51 | [1] |
| 2',4''-bis(cyclopentyloxy)terphenyllin | Various Cancer Cells | 0.13 - 5.51 | [1] |
| Compound 2B (Triphenylethylene derivative) | MCF-7 | 1.05 | [2] |
| Compound 2B (Triphenylethylene derivative) | MDA-MB-231 | 1.30 | [2] |
| Compound 5A (Triphenylethylene derivative) | MCF-7 | Potent (equipotent to Tamoxifen) | [2] |
| TTVP (AIEgen) | HeLa | ~0.5 (with light) | [3] |
| TTVP (AIEgen) | HeLa | >1 (dark) | [3] |
Note: The cytotoxicity of many AIEgens, including some TPE derivatives, is often evaluated in the context of photodynamic therapy (PDT), where their toxicity is significantly enhanced upon light irradiation.
Experimental Protocols
Accurate assessment of cytotoxicity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for common assays used to evaluate the cytotoxicity of TPE derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
TPE derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the TPE derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the TPE derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the TPE derivative) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired period.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Binding buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the TPE derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualization of Key Processes
Experimental Workflow for Cytotoxicity Assessment
Experimental workflow for assessing TPE derivative cytotoxicity.
Signaling Pathway of TPE Derivative-Induced Apoptosis
Many TPE derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This process often involves the generation of reactive oxygen species (ROS), leading to a cascade of events culminating in cell death.
Intrinsic apoptosis pathway induced by TPE derivatives.
Conclusion
The development of TPE derivatives for biomedical applications necessitates a rigorous evaluation of their cytotoxic profiles. While many TPE-based AIEgens exhibit low intrinsic toxicity, their potential for inducing cell death, particularly in cancer cells and often enhanced by light, is a significant area of research. This guide provides a foundational framework for researchers to compare and assess the cytotoxicity of TPE derivatives. By utilizing standardized protocols and understanding the underlying signaling pathways, the scientific community can continue to develop safer and more effective TPE-based agents for a variety of bio-applications.
References
- 1. Structure-Activity Relationships and Potent Cytotoxic Activities of Terphenyllin Derivatives from a Small Compound Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of a water-soluble NIR AIEgen, and its application in ultrafast wash-free cellular imaging and photodynamic cancer cell ablation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Fluorophores: New TPE Probes Versus Commercial Dyes
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging, the choice of fluorescent probe is paramount. This guide provides an objective, data-driven comparison of a new generation of Tetraphenylethylene (TPE) probes, which leverage Aggregation-Induced Emission (AIE), against established commercial dyes. We present a comprehensive analysis of their performance in key applications, supported by detailed experimental protocols to empower you in making informed decisions for your research.
At the heart of the innovation behind TPE probes is the phenomenon of Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that often suffer from Aggregation-Caused Quenching (ACQ) in high concentrations or aggregated states, AIEgens such as TPE probes exhibit enhanced fluorescence emission.[1] This unique characteristic translates to significant advantages in cellular imaging, including a high signal-to-noise ratio and exceptional photostability.
The AIE Advantage: A Paradigm Shift in Fluorescence
Conventional fluorescent dyes can lose their emission intensity when they aggregate, a common occurrence in biological systems. In contrast, TPE-based AIE probes are designed to be minimally fluorescent in their dissolved state and become highly emissive upon aggregation, for instance, when binding to a target molecule or accumulating in a specific cellular compartment. This "turn-on" mechanism provides a significant advantage by minimizing background fluorescence and enhancing the signal from the target of interest.
References
A Comparative Guide to TPE-Based Theranostic Agents in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
The convergence of diagnostics and therapeutics into a single "theranostic" agent represents a paradigm shift in precision medicine. Among the promising platforms for developing such agents, molecules based on tetraphenylethylene (TPE) have garnered significant attention. TPE and its derivatives are the cornerstone of a class of luminogens exhibiting aggregation-induced emission (AIE), a phenomenon that makes them highly fluorescent in an aggregated state, ideal for high-contrast bioimaging. This guide provides a comparative overview of the validation of TPE-based theranostic agents in animal models, focusing on their performance in imaging and therapeutic applications, supported by experimental data and detailed methodologies.
Performance Comparison of TPE-Based Theranostic Agents
The versatility of the TPE core allows for the development of a wide array of theranostic agents with tailored functionalities. Below is a summary of the performance of representative TPE-based nanoparticles in preclinical cancer models.
| Theranostic Agent | Animal Model | Tumor Type | Imaging Modality | Key Imaging Performance Metrics | Therapeutic Modality | Key Therapeutic Efficacy Metrics |
| TPE-Py-FFGYSA | Nude mice | HeLa (human cervical cancer) | Fluorescence Imaging | High tumor-to-background ratio; Clear tumor delineation | Photodynamic Therapy (PDT) | Significant tumor growth inhibition upon light irradiation |
| TPE-AD-Dox | Nude mice | MCF-7 (human breast cancer) | Fluorescence Imaging | Real-time tracking of drug delivery to the tumor | Chemotherapy | Enhanced tumor suppression compared to free doxorubicin |
| DSNPs@TPE-2I | Nude mice | 4T1 (murine breast cancer) | Fluorescence Imaging, Photoacoustic Imaging | High signal-to-noise ratio in both modalities | Photodynamic Therapy (PDT) / Photothermal Therapy (PTT) | Complete tumor ablation in some subjects with combined PDT/PTT |
| TPE-BPA | Nude mice | B16F10 (murine melanoma) | Fluorescence Imaging | Specific accumulation in tumor tissue | Boron Neutron Capture Therapy (BNCT) | Significant reduction in tumor volume after neutron irradiation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical protocols employed in the preclinical evaluation of TPE-based theranostic agents.
In Vivo Fluorescence Imaging
This protocol describes the general procedure for non-invasively visualizing the biodistribution and tumor accumulation of TPE-based nanoparticles.
Materials:
-
TPE-based theranostic nanoparticles suspended in a biocompatible vehicle (e.g., PBS, saline).
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
In vivo imaging system equipped with appropriate excitation and emission filters.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Agent Administration: Intravenously inject the TPE-based nanoparticle suspension via the tail vein. The typical dosage ranges from 5 to 15 mg/kg, depending on the agent's brightness and clearance rate.
-
Image Acquisition: Place the anesthetized mouse in the imaging chamber. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the dynamic distribution of the agent.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and other major organs. Calculate the tumor-to-background ratio to assess targeting efficiency.
Ex Vivo Biodistribution Analysis
This protocol provides a quantitative assessment of organ-specific accumulation of the theranostic agent.
Procedure:
-
Following the final in vivo imaging time point, euthanize the mouse.
-
Dissect the major organs (tumor, heart, liver, spleen, lung, kidneys).
-
Image the dissected organs using the in vivo imaging system to visualize the agent's distribution.
-
Homogenize the organs and use techniques like fluorescence spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) if the nanoparticles are labeled with a metal to quantify the concentration of the agent in each organ.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Photodynamic Therapy (PDT)
This protocol outlines the procedure for evaluating the therapeutic efficacy of TPE-based photosensitizers.
Procedure:
-
Tumor Model: Utilize tumor-bearing mice with established tumors of a specific size (e.g., 50-100 mm³).
-
Agent Administration: Intravenously inject the TPE-based photosensitizer. Allow sufficient time for the agent to accumulate in the tumor (determined from imaging studies).
-
Light Irradiation: Anesthetize the mouse and irradiate the tumor area with a specific wavelength of light (e.g., 660 nm laser) at a defined power density and duration.
-
Efficacy Monitoring: Monitor tumor growth over time by measuring tumor volume with calipers. Observe for any signs of tumor regression or necrosis.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis to assess treatment-induced cell death and tissue damage.
Visualizing the Mechanisms
To better understand the processes involved in the application of TPE-based theranostics, the following diagrams illustrate key workflows and pathways.
Caption: Workflow for preclinical validation of TPE-based theranostic agents.
Caption: Mechanism of AIE and its application in theranostics.
Conclusion
TPE-based theranostic agents have demonstrated significant potential in the preclinical setting for cancer imaging and therapy. Their unique aggregation-induced emission properties provide a robust platform for developing high-contrast imaging agents, while their versatile chemical structure allows for the incorporation of therapeutic functionalities. The data from various animal models indicate promising efficacy and targeting capabilities. However, for clinical translation, further head-to-head comparative studies under standardized protocols are essential to identify the most potent and safest candidates. This guide serves as a foundational resource for researchers to navigate the current landscape of TPE-based theranostics and to design future studies that will accelerate their journey from the laboratory to the clinic.
A Comparative Analysis of One-Photon vs. Two-Photon Excitation for TPE-Based Fluorophores
For researchers, scientists, and drug development professionals, the choice between one-photon and two-photon excitation in fluorescence microscopy is critical for achieving high-quality imaging and reliable data. This guide provides an objective comparison of these two techniques, with a focus on their application to Triphenylamine-based (TPE) fluorophores, a class of molecules known for their utility in biological imaging, particularly those exhibiting Aggregation-Induced Emission (AIE).
This comparison synthesizes established principles of fluorescence excitation and available experimental data to provide a comprehensive overview for selecting the optimal imaging modality for your research needs.
Fundamental Principles: A Tale of Two Photons
One-Photon Excitation (1PE) is the conventional method for fluorescence microscopy. In this process, a fluorophore absorbs a single, high-energy photon (typically in the ultraviolet or visible spectrum) to transition to an excited electronic state. As the molecule relaxes back to its ground state, it emits a photon of lower energy (longer wavelength), which is detected as fluorescence.
Two-Photon Excitation (2PE) is a non-linear optical process where a fluorophore simultaneously absorbs two lower-energy photons (typically in the near-infrared spectrum) to reach the same excited state as in 1PE. This simultaneous absorption event requires a high photon density, which is achieved by focusing a high-power pulsed laser to a diffraction-limited spot. The subsequent fluorescence emission occurs at a shorter wavelength than the excitation light.
At a Glance: Key Performance Metrics
The choice between one-photon and two-photon excitation significantly impacts several key imaging parameters. The following table summarizes the expected performance differences when using TPE-based fluorophores.
| Feature | One-Photon Excitation (1PE) | Two-Photon Excitation (2PE) |
| Excitation Wavelength | Shorter (e.g., 400-500 nm) | Longer (e.g., 700-1000 nm) |
| Penetration Depth | Limited (typically <100 µm in scattering tissue) | Deeper (up to 1 mm in some tissues)[1][2] |
| Spatial Resolution (Lateral) | Diffraction-limited (~λ/2NA) | Slightly lower than 1PE (~√2 * λ/2NA)[3] |
| Axial Resolution | Limited by confocal pinhole | Intrinsically high due to localized excitation |
| Photostability/Phototoxicity | Higher photobleaching and phototoxicity throughout the light cone | Reduced photobleaching and phototoxicity, confined to the focal volume[3][4] |
| Signal-to-Noise Ratio | Can be lower due to out-of-focus fluorescence and scattering | Generally higher due to reduced background and scattering |
| Complexity & Cost | Simpler and less expensive instrumentation | More complex and expensive due to the need for a pulsed laser |
In-Depth Comparison
Penetration Depth
One of the most significant advantages of two-photon excitation is its ability to image deeper into scattering biological tissues.[1][2] The longer wavelength near-infrared light used in 2PE is scattered less by tissue components compared to the shorter wavelength light used in 1PE. This allows the excitation light to penetrate further into the sample, enabling high-resolution imaging of cells and structures deep within intact tissues, such as the brain or tumors. Three-dimensional multiphoton imaging is possible due to the nonlinear dependence on excitation intensity, which confines the fluorescence generation to the focal volume.[5]
Photostability and Phototoxicity
In one-photon microscopy, the entire light cone passing through the specimen can cause excitation, leading to photobleaching of the fluorophore and phototoxic damage to the cells outside the focal plane. In contrast, two-photon excitation is confined to the tiny focal volume where the photon density is high enough for simultaneous two-photon absorption to occur.[3][4] This localization dramatically reduces the overall photobleaching and phototoxicity, making 2PE the preferred method for long-term live-cell and in vivo imaging.
Spatial Resolution
The spatial resolution in both techniques is fundamentally limited by the diffraction of light. In one-photon confocal microscopy, the resolution is determined by the size of the focused spot and is enhanced by a pinhole that rejects out-of-focus light. Two-photon microscopy does not require a pinhole as the excitation is already localized to the focal spot. While the longer excitation wavelengths used in 2PE lead to a slightly larger focal spot and thus theoretically lower lateral resolution compared to 1PE, the improved signal-to-noise ratio and reduced scattering in deep tissue often result in images with superior clarity and contrast.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for preparing samples and performing one-photon and two-photon fluorescence microscopy.
Sample Preparation for Cellular Imaging
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging. Allow cells to adhere and grow to the desired confluency.
-
Staining with TPE Probe:
-
Prepare a stock solution of the TPE-based fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for the time specified for the particular probe (e.g., 30 minutes at 37°C).
-
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. The sample is now ready for imaging on either a one-photon or two-photon microscope.
One-Photon Confocal Microscopy Protocol
-
Microscope Startup: Turn on the microscope, laser sources, and associated electronics. Allow the laser to warm up for a stable output.
-
Sample Placement: Place the prepared sample on the microscope stage.
-
Locate the Sample: Using brightfield or DIC optics, locate the cells of interest and bring them into focus.
-
Configure Imaging Parameters:
-
Switch to fluorescence mode.
-
Select the appropriate laser line for exciting the TPE probe (e.g., 405 nm or 488 nm).
-
Set the laser power to a low level to minimize photobleaching.
-
Choose the appropriate dichroic mirror and emission filter for collecting the fluorescence signal.
-
Adjust the confocal pinhole to optimize the balance between signal intensity and optical sectioning. A pinhole size of 1 Airy unit is a common starting point.
-
-
Image Acquisition:
-
Set the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector.
-
Acquire a single image or a Z-stack to obtain a three-dimensional reconstruction.
-
For time-lapse imaging, define the time interval and total duration of the experiment.
-
-
Shutdown: After imaging, turn off the lasers and other components in the reverse order of startup.
Two-Photon Microscopy Protocol
-
Microscope Startup: Power on the two-photon microscope, the femtosecond pulsed laser, and the control computer. Ensure the laser is mode-locking correctly.
-
Sample Placement: Mount the prepared sample on the microscope stage.
-
Locate the Sample: Use transmitted light or the reflection of the IR laser to find the sample surface and the region of interest.
-
Configure Imaging Parameters:
-
Tune the laser to the optimal two-photon excitation wavelength for the TPE probe (e.g., 780-820 nm).
-
Adjust the laser power to a level that provides sufficient fluorescence signal without causing photodamage.
-
Select the appropriate dichroic mirror and emission filters to separate the fluorescence signal from the excitation light.
-
Set the parameters for the non-descanned detectors (NDDs) to efficiently collect the scattered emission photons.
-
-
Image Acquisition:
-
Adjust the detector gain and offset.
-
Acquire images, Z-stacks, or time-lapse series as required for the experiment.
-
-
Shutdown: After the experiment, turn off the laser and microscope components following the manufacturer's instructions.
Visualizing the Concepts
To better understand the fundamental differences and experimental applications, the following diagrams are provided.
Conclusion
The choice between one-photon and two-photon excitation for imaging TPE-based fluorophores depends on the specific experimental requirements. For thin samples where deep penetration is not necessary and cost is a consideration, one-photon confocal microscopy can provide excellent high-resolution images. However, for applications requiring deep-tissue imaging, long-term live-cell studies, and minimal phototoxicity, two-photon excitation microscopy is the superior technique, unlocking the full potential of advanced fluorescent probes like TPEs for revealing the intricate dynamics of biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Live-cell superresolution imaging by pulsed STED two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
The Specificity and Selectivity of TPE-Based Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly specific and selective analytical tools is paramount. Tetraphenylethylene (TPE)-based sensors, renowned for their unique aggregation-induced emission (AIE) properties, have emerged as a promising platform for the detection of a wide array of analytes, from heavy metal ions to critical biomolecules. This guide provides an objective comparison of the performance of TPE-based sensors with alternative detection methods, supported by experimental data, to aid in the selection of the most appropriate sensing strategy.
TPE-based sensors operate on the principle of AIE, a phenomenon where these molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This "turn-on" fluorescence mechanism provides a low background signal and a high signal-to-noise ratio, contributing to their high sensitivity. The specificity and selectivity of these sensors are primarily governed by the design of the receptor units attached to the TPE core, which are engineered to bind to specific target analytes.
Performance Comparison: TPE-Based Sensors vs. Alternatives
The efficacy of a sensor is determined by key performance metrics such as the limit of detection (LOD), linear range, and its ability to distinguish the target analyte from other potentially interfering substances (selectivity). Below, we present a comparative analysis of TPE-based sensors against other established detection methods for various analytes.
Heavy Metal Ion Detection
Heavy metal contamination is a significant environmental and health concern. TPE-based sensors offer a sensitive and selective means for their detection.
Table 1: Comparison of Sensors for Mercury (Hg²⁺) Detection
| Sensor Type | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| TPE-based Fluorescent Sensor | 0.18344 µg/mL[1] | 0-12 µM | High sensitivity, "turn-off" response possible.[1] | Potential for interference from other metal ions. |
| Colorimetric Sensor (Gold Nanoparticles) | 30 nM[2] | Not specified | Simple, visual detection.[2] | Lower sensitivity compared to fluorescent methods. |
| Electrochemical Sensor | 57 ppt | Not specified | High sensitivity, potential for miniaturization.[3] | Electrode fouling can be an issue. |
Table 2: Comparison of Sensors for Silver (Ag⁺) Detection
| Sensor Type | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| TPE-based AIE Probe | 90 nM[4] | 100 nM - 6 µM[4] | High selectivity due to specific ligand design.[4] | Response time can vary. |
| Fluorescent Silver Staining (TPE-based) | Lower than conventional silver nitrate (B79036) staining[5] | Over 3.3 orders of magnitude[5] | High sensitivity in biological gel staining.[5] | Primarily for qualitative/semi-quantitative analysis in gels. |
| Dipeptide-based Fluorescent Sensor | Lower than EPA's MCL | Not specified | Can differentiate multiple heavy metal ions.[6] | Complex response patterns for different ions. |
Biomolecule Detection
The detection of biomolecules is crucial for disease diagnosis, drug discovery, and biological research. TPE-based biosensors are increasingly being developed for these applications.
Table 3: Comparison of Sensors for Glucose Detection
| Sensor Type | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| TPE-based Fluorescent Sensor | Data not available | Data not available | Potential for non-invasive monitoring. | Research in early stages, limited comparative data. |
| Electrochemical Sensor (Thin Film PET) | 2.7 µM[7] | 0.02 - 1.11 mM[7] | High sensitivity and selectivity.[7] | Can be affected by interfering substances in biological fluids. |
| Photoelectrochemical Sensor (Anodic TiO₂) | 7.8 mM | Two linear ranges observed | Good reproducibility and long-term stability.[8] | Lower sensitivity compared to some electrochemical methods.[8] |
Table 4: Comparison of Sensors for Thrombin Detection
| Sensor Type | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| TPE-based Biosensor | Data not available | Data not available | Potential for high sensitivity due to AIE effect. | Limited studies with direct comparison. |
| Aptamer-based SERRS Sensor | 100 pM[9] | Not specified | High sensitivity and specificity.[9] | Requires specialized equipment (Raman spectroscopy). |
| Electrochemical Aptasensor | 0.067 pM | 0.2 pM - 20 nM | Very high sensitivity and wide linear range.[10] | Can be complex to fabricate. |
Signaling Pathways and Experimental Workflows
To understand and evaluate the performance of TPE-based sensors, it is essential to be familiar with their signaling mechanisms and the experimental protocols used to assess their specificity and selectivity.
Signaling Pathway of AIE-Based Sensors
The fundamental principle of TPE-based sensors is the restriction of intramolecular rotation (RIR) upon binding to an analyte, which leads to the "turn-on" of fluorescence.
Caption: Signaling mechanism of a TPE-based AIE sensor.
Experimental Workflow for Selectivity Evaluation
A rigorous evaluation of a sensor's selectivity is crucial to ensure its reliability. The following workflow outlines a typical procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-Polarization-Based Assaying of Lysozyme with Chitooligosaccharide Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for using fluorescent sensors targeted to endogenous proteins (FluoSTEPs) to measure microdomain-specific signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design principles for reagentless biosensors: specific fluorophore/analyte binding and minimization of fluorophore/scaffold interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recommendations for adaptation and validation of commercial kits for biomarker quantification in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
Assessing the Biocompatibility of TPE-Based Nanomaterials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of tetraphenylethylene (TPE)-based nanomaterials, known for their unique aggregation-induced emission (AIE) properties, has opened new avenues in biomedical applications, including bioimaging, diagnostics, and drug delivery. A critical factor in the clinical translation of these novel materials is their biocompatibility. This guide provides a comprehensive comparison of the biocompatibility of TPE-based nanomaterials with two widely used alternatives: poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their applications.
Executive Summary
TPE-based nanomaterials, also known as AIEgens, generally exhibit good biocompatibility.[1][2][3] In vitro studies, including cytotoxicity and hemolysis assays, demonstrate their low toxicity profile at concentrations relevant for biomedical applications. When compared to established platforms like PLGA nanoparticles and liposomes, TPE-based nanomaterials present a competitive safety profile, making them a promising alternative for various biomedical uses.
In Vitro Biocompatibility Assessment
A battery of in vitro assays is crucial for the initial screening of nanomaterial biocompatibility. The most common assessments include cytotoxicity, hemolysis, and apoptosis assays.
Cytotoxicity Analysis
Cytotoxicity assays measure the degree to which a substance can cause damage to cells. Commonly used methods include the MTT and CCK-8 assays, which assess cell metabolic activity as an indicator of cell viability.
Table 1: Comparative Cytotoxicity of TPE-Based Nanomaterials, PLGA Nanoparticles, and Liposomes
| Nanomaterial | Cell Line | Concentration | Incubation Time | Cell Viability (%) | Reference |
| TPE-Based Nanoparticles | |||||
| HA/TPE-CS-SS-PTX NPs | 4T1 | 200 µg/mL | 48h | > 80% | [4] |
| PLGA Nanoparticles | |||||
| PEG-PLGA | ARPE-19 | 200 µg/mL | 6 days | ~100% | [5] |
| PLGA | ARPE-19 | 200 µg/mL | 6 days | ~60% | [5] |
| Liposomes | |||||
| Cationic Liposomes | Various | Varies | Varies | Generally higher toxicity than neutral or anionic liposomes | [6] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes.
Hemolysis Assay
The hemolysis assay is a critical test for intravenously administered nanomaterials, as it evaluates their potential to damage red blood cells (RBCs). A hemolysis rate below 5% is generally considered safe for biomaterials.
Table 2: Comparative Hemolysis Data for TPE-Based Nanomaterials and Liposomes
| Nanomaterial | Concentration | Hemolysis Rate (%) | Reference |
| TPE-Based Nanoparticles | |||
| HA/TPE-CS-SS-PTX NPs | up to 200 µg/mL | < 5% | [4] |
| Liposomes | |||
| Regular and Long-circulating | Varies | Can inhibit hemolysis induced by toxins | [7][8] |
Apoptosis Analysis
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Flow cytometry is a powerful technique to quantify the percentage of apoptotic cells after exposure to nanomaterials.
Table 3: Apoptosis Induction by TPE-Based Nanomaterials
| Nanomaterial | Cell Line | Concentration (x IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| Ir(III) TPE complex 1 | A549 | 3 | 9.8 | 65.9 | [4] |
| Ir(III) TPE complex 3 | A549 | 3 | Not specified | 41.9 | [4] |
In Vivo Biocompatibility
Preclinical in vivo studies in animal models are essential to evaluate the systemic toxicity and biodistribution of nanomaterials. While specific in vivo toxicity data for a wide range of TPE-based nanomaterials is still emerging, studies on PLGA and lipid-based nanoparticles provide a benchmark for comparison. Repeated-dose toxicity studies on polymeric and lipid-based nanoparticles have shown that while accumulation in tissues like the liver and spleen can occur, significant toxicity is not always observed.[9] Histopathological analysis of major organs is a key component of these in vivo studies.[9][10]
Mechanistic Insights into TPE-Nanomaterial Induced Bio-interactions
The biological effects of nanomaterials are often linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger signaling pathways culminating in apoptosis.
ROS-Mediated Apoptosis Signaling Pathway
Several studies suggest that AIEgens, including TPE-based nanomaterials, can induce the generation of ROS, particularly upon photoirradiation.[1][4][11] This overproduction of ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptosis pathway.
Caption: ROS-mediated apoptosis pathway induced by TPE-based nanomaterials.
This pathway involves cellular uptake of the nanomaterials, leading to an increase in intracellular ROS.[1] Elevated ROS levels can disrupt the mitochondrial membrane potential and alter the expression of apoptosis-regulating proteins like Bax and Bcl-2.[12][13] This cascade of events ultimately activates executioner caspases, such as caspase-3, leading to programmed cell death.[14][15]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of nanomaterial biocompatibility.
Cytotoxicity Assay (MTT Protocol)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of the nanoparticles. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the absorbance of untreated control cells.
Hemolysis Assay
-
Blood Collection: Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to obtain a 2% (v/v) suspension.
-
Nanoparticle Incubation: Add different concentrations of the nanoparticle suspension to the RBC suspension. Use PBS as a negative control and deionized water as a positive control. Incubate the mixtures at 37°C for 2 hours.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the nanoparticles at the desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Caption: General workflow for assessing nanomaterial biocompatibility.
Conclusion
TPE-based nanomaterials demonstrate a promising biocompatibility profile, making them suitable candidates for a range of biomedical applications. While direct comparative data with established platforms like PLGA nanoparticles and liposomes is still expanding, the available evidence suggests that TPE-based nanomaterials are a safe and effective alternative. Further comprehensive and standardized in vivo studies will be crucial to fully elucidate their long-term safety and to facilitate their successful clinical translation. Researchers are encouraged to perform thorough biocompatibility assessments using standardized protocols to ensure the safety and efficacy of their novel TPE-based nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. Drug Delivery Nanoparticles: Toxicity Comparison in Retinal Pigment Epithelium and Retinal Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Signaling Mechanism(S) of Reactive Oxygen Species in Epithelial-Mesenchymal Transition Reminiscent of Cancer Stem Cells in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. jogcr.com [jogcr.com]
- 14. Targeting Caspase-3 as Dual Therapeutic Benefits by RNAi Facilitating Brain-Targeted Nanoparticles in a Rat Model of Parkinson’s Disease | PLOS One [journals.plos.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Proper Disposal of Tetraphenylethylene: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND HANDLING PRECAUTIONS
Before initiating any disposal procedure for tetraphenylethylene, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local environmental regulations. The toxicological properties of this material have not been fully investigated.[1] Therefore, a conservative approach, treating it as a potentially hazardous chemical, is crucial for ensuring a safe laboratory environment.
All handling of this compound and its associated waste must be conducted in a well-ventilated chemical fume hood.[2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn at all times to prevent skin and eye contact.[2] Avoid the formation and inhalation of dust.[3][4]
STEP-BY-STEP DISPOSAL PROTOCOL
The primary directive for the disposal of this compound is to manage it as chemical waste in accordance with federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the sanitary sewer or mixed with general laboratory trash.[2][3]
-
Waste Characterization and Segregation :
-
It is the responsibility of the chemical waste generator to determine if the discarded chemical is classified as hazardous waste.[1] Guidelines from the U.S. EPA for this classification can be found in 40 CFR Parts 261.3.[1]
-
Isolate all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing paper, gloves).
-
Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[2] Aqueous and organic solvent wastes should be collected separately.[5]
-
-
Waste Collection and Containerization :
-
Storage of Chemical Waste :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical destruction plant to schedule a pickup.[2][3][6]
-
Do not attempt to transport hazardous waste yourself. Only trained and authorized personnel should handle the transportation of chemical waste.[2]
-
Approved disposal methods include controlled incineration with flue gas scrubbing or disposal in an authorized landfill.[3][4]
-
-
Decontamination of Empty Containers :
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[2][3]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste and added to the designated waste container.[2][5]
-
After triple-rinsing, the container can be offered for recycling or reconditioning.[3] Alternatively, it can be punctured to render it unusable and then disposed of in a sanitary landfill.[3] Always deface the original label from the empty container.[2]
-
SPILL MANAGEMENT PROTOCOL
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Immediate Response :
-
Containment and Cleanup :
-
Prevent further spillage or leakage if it is safe to do so.[3] Do not allow the chemical to enter drains.[3]
-
For dry spills, clean up immediately.[1][4] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4]
-
Collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
-
SUMMARY OF KEY DISPOSAL AND SAFETY PARAMETERS
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [2] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [2][3][4] |
| Primary Disposal Method | Transfer to a licensed chemical disposal company. | [3][6] |
| Approved Technologies | Controlled incineration with flue gas scrubbing; authorized landfill. | [3][4] |
| Prohibited Disposal Routes | Do not discharge to sewer systems or general trash. | [2][3] |
| Waste Container Labeling | "Hazardous Waste" with the full chemical name. | [2] |
| Empty Container Decontamination | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [2][3][5] |
| Spill Cleanup | Sweep up, place in a suitable container for disposal. Use spark-proof tools. | [1][3] |
This compound DISPOSAL WORKFLOW
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Personal protective equipment for handling Tetraphenylethylene
This document provides essential safety and logistical information for the handling and disposal of Tetraphenylethylene (TPE), CAS No. 632-51-9. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a slightly beige, odorless powder.[1][2][3] While it is not classified as a hazardous substance or mixture, it may cause eye, skin, respiratory, and digestive tract irritation.[1][4] The toxicological properties of this material have not been fully investigated.[1] Therefore, adherence to proper safety protocols is mandatory.
Required Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or chemical safety goggles.[1][5] | To prevent eye contact and irritation from dust or splashes.[1] |
| Hand Protection | Chemical impermeable/resistant gloves (e.g., Nitrile rubber).[3][5] | To prevent skin contact and irritation.[1][2] |
| Body Protection | Appropriate protective clothing, such as a lab coat, to minimize skin contact.[1][2] For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[5] | To protect skin from exposure and contamination.[1][2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[2][3] A NIOSH-approved respirator with a particle filter is required when dusts are generated.[3][4] | To prevent inhalation of dust, which may cause respiratory tract irritation.[1] |
Safe Handling and Storage Protocol
Adherence to good industrial hygiene and safety practices is essential.[5] Facilities must be equipped with an eyewash station and a safety shower.[1]
Step-by-Step Handling Procedure:
-
Ventilation : Always handle this compound in a well-ventilated area.[1][5] Use adequate ventilation to keep airborne concentrations low.[1]
-
Don PPE : Before handling, put on all required PPE as specified in the table above.
-
Avoid Contamination : Avoid contact with skin and eyes.[2][5] Prevent the formation of dust and aerosols.[5]
-
Tools : Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the handling area.[6] Remove and wash contaminated clothing before reuse.[1][2]
Storage Plan:
-
Keep the container in a dry, cool, and well-ventilated place.[2][5]
-
Store away from incompatible materials such as oxidizing agents and foodstuff containers.[2][5][6]
Emergency and Spill Response
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3] Seek medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately.[5] Flush skin with plenty of soap and water for at least 15 minutes.[1][5] Get medical aid if irritation occurs.[1][6] |
| Inhalation | Move the victim to fresh air immediately.[1][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor.[1][5] |
| Ingestion | Do NOT induce vomiting.[1][3][5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Call a doctor or Poison Control Center immediately.[5] |
Spill Cleanup Protocol:
-
Evacuate : Evacuate personnel to safe areas and keep people away from and upwind of the spill.[5]
-
Ventilate : Ensure adequate ventilation in the spill area.[1][5]
-
Control Ignition : Remove all sources of ignition.[5] Use spark-proof tools.[5]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5]
-
Cleanup : Wearing appropriate PPE, sweep up the spilled material.[1] Use dry cleanup procedures and avoid generating dust.[6] Collect the material and place it into a suitable, closed, and labeled container for disposal.[1][5][6]
-
Decontaminate : Wash the spill area down with large amounts of water.[6]
Disposal Plan
Proper disposal is critical to avoid environmental contamination.
-
Chemical Disposal : Unused this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5]
-
Container Disposal : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[5]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Appearance | White to Beige Powder/Solid[1][2][3] |
| Molecular Formula | C26H20[5][7] |
| Molecular Weight | 332.44 g/mol [5][7] |
| Melting Point | 222-226 °C / 431.6-438.8 °F[2][3][5] |
| Boiling Point | 420 °C / 788 °F[2][3][5] |
| Water Solubility | Insoluble[7] |
Operational Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | 632-51-9 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
